2-Methoxy-5-nitrobenzenediazonium
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitrobenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUADGGPZZZMHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865343 | |
| Record name | Benzenediazonium, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27165-17-9 | |
| Record name | 2-Methoxy-5-nitrobenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27165-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrobenzenediazonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2-methoxy-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitrobenzenediazonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-NITROBENZENEDIAZONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD1H66K1H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Methoxy-5-nitrobenzenediazonium chemical properties
Field-Proven Insight: The Sandmeyer reaction is invaluable for introducing substituents to an aromatic ring in positions that are not easily accessible through direct electrophilic aromatic substitution. The synthesis begins with an amino group, which can be readily introduced and directs subsequent substitutions, and is then replaced via the diazonium intermediate. This provides a level of synthetic control that is otherwise difficult to achieve. [10]
Applications in Research and Development
The versatile reactivity of this compound makes it a valuable precursor in several scientific and industrial fields.
-
Dye Manufacturing: This is its primary application. Through azo coupling reactions with various naphthol and aniline derivatives, it is used to produce a range of intensely colored azo dyes (typically in the scarlet and red spectrum) for textiles, pigments, and biological stains. [1][6]* Pharmaceutical Synthesis: The ability to easily introduce functional groups via Sandmeyer and other substitution reactions makes diazonium salts useful intermediates in the synthesis of complex, biologically active molecules and pharmaceutical building blocks. [1][10]* Materials Science: Azo compounds derived from this diazonium salt can be incorporated into polymers to create materials with specific optical properties, finding use in research for applications like sensors or solar cells. [1]* Analytical Chemistry: It can be employed as a reagent in chemical assays, forming colored complexes with specific analytes for colorimetric detection. [1]
References
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. Available from: [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
-
A Chemoselective Rapid Azo-Coupling Reaction (CRACR) for “Unclickable” Bioconjugation. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
This compound (C7H6N3O3). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
-
Benzenediazonium, 2-methoxy-5-nitro- - Substance Details. (n.d.). US EPA. Retrieved January 18, 2026, from [Link]
-
Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. (2024, March 14). NIH. Retrieved January 18, 2026, from [Link]
-
Recent applications of arene diazonium salts in organic synthesis. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Azo coupling. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Azo coupling reactions structures and mechanisms. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]
- Stabilization of diazonium salt solutions. (n.d.). Google Patents.
-
Cas 100-05-0,4-nitrobenzenediazonium chloride. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]
Sources
- 1. smolecule.com [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scialert.net [scialert.net]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
synthesis of 2-Methoxy-5-nitrobenzenediazonium from 2-methoxy-5-nitroaniline
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-nitrobenzenediazonium from 2-methoxy-5-nitroaniline
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in organic synthesis, particularly in the production of azo dyes. The synthesis is achieved through the diazotization of 2-methoxy-5-nitroaniline. This document details the underlying chemical principles, a step-by-step experimental workflow, critical safety protocols for handling thermally unstable diazonium salts, and the mechanistic rationale behind the procedure. The focus is on generating the diazonium salt in situ for immediate use in subsequent reactions, which is the standard and safest practice. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and safety-conscious understanding of this fundamental chemical transformation.
Introduction: Significance of this compound
This compound, also known by trade names such as Fast Scarlet RC Base, is an aromatic diazonium salt with the chemical formula C₇H₆N₃O₃⁺.[1][2] It is not typically isolated as a solid due to its inherent instability but is generated in solution as a reactive intermediate from its parent amine, 2-methoxy-5-nitroaniline.[1] The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring creates a unique electronic profile that governs its reactivity.[1]
The primary significance of this compound lies in its role as a versatile precursor in organic synthesis. Its most prominent application is as a diazo component in azo coupling reactions to produce a wide range of azo dyes used for textiles, biological staining, and advanced materials.[1][3] Furthermore, the diazonium group is an excellent leaving group (as dinitrogen gas), enabling a variety of transformations, including the Sandmeyer and related reactions, to introduce halogens and other functional groups onto the aromatic ring with high regioselectivity.[1]
Chemical Principles and Reaction Mechanism
The conversion of a primary aromatic amine, such as 2-methoxy-5-nitroaniline, into a diazonium salt is known as diazotization. This reaction, first discovered by Peter Griess in 1858, is a cornerstone of synthetic organic chemistry.[4] It involves the reaction of the amine with nitrous acid (HNO₂) under acidic conditions at low temperatures.[4][5]
Mechanism of Diazotization:
The reaction proceeds through several key steps:
-
Formation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5]
-
Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the potent electrophile, the nitrosonium ion (N≡O⁺).[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 2-methoxy-5-nitroaniline acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.[1]
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization followed by protonation and elimination of a water molecule to yield the final, resonance-stabilized benzenediazonium ion.
The entire process must be conducted at low temperatures (typically 0-5 °C) because diazonium salts are thermally unstable and can decompose, sometimes violently, at higher temperatures.[6][7]
Caption: Figure 2: Experimental Workflow for Synthesis
Quantitative Data Summary
The following table summarizes the quantitative data for the experimental protocol.
| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Molar Equivalents |
| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | 4.0 g | 0.024 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | ~1.7 g | ~0.025 | ~1.05 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 6.0 mL | ~0.11 | ~4.6 |
| Urea | CH₄N₂O | 60.06 | ~0.15 g | ~0.0025 | - |
Critical Safety and Hazard Management
Aromatic diazonium salts are notoriously hazardous and must be handled with extreme caution. [7]Their primary hazard is thermal instability; many can decompose violently, especially in the solid, dry state, and are sensitive to friction and shock. [6][8][9] The Cardinal Rules for Safe Handling of Diazonium Salts are as follows: [6][7][8]
-
Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts, especially isolated solids, as potentially explosive. [8]2. Maintain Low Temperatures: Strictly maintain the reaction temperature below 5 °C at all times. Temperature excursions can lead to rapid, exothermic decomposition. [7]3. Avoid Isolation: Whenever possible, generate and use diazonium salts in situ. Do not attempt to isolate this compound as a solid unless you are following a specific protocol for creating a stabilized salt (e.g., a tetrafluoroborate or a zinc chloride double salt) and have the appropriate safety measures (blast shields) in place. [8][9][10]4. Control Stoichiometry: Use only a minimal excess of sodium nitrite. A large excess can lead to unwanted side reactions and the formation of unstable byproducts. [6]5. Quench Excess Nitrite: Always test for and neutralize excess nitrous acid (e.g., with urea or sulfamic acid) before any workup or subsequent steps. [7]6. Proper Quenching: Before disposal, any remaining diazonium salt in the reaction mixture must be quenched. A common method is to add a solution of hypophosphorous acid or to couple it with an excess of a highly reactive phenol like resorcinol.
-
Ventilation: The procedure should be performed in a well-ventilated fume hood to avoid inhalation of toxic nitrogen oxides (NOx) that may be generated. [4]8. Handling Solids: If handling any stabilized, solid diazonium salt, use plastic or wooden spatulas. Never use a metal spatula, as friction can initiate decomposition. [6][8]
Conclusion
The synthesis of this compound from its corresponding aniline is a straightforward yet hazardous procedure that demands meticulous control over reaction conditions and a profound respect for safety protocols. By adhering to the principles of low temperature, controlled stoichiometry, and in situ utilization, this versatile intermediate can be generated safely and efficiently. Its subsequent application in azo coupling and other substitution reactions makes the mastery of this synthesis a valuable skill for chemists in both academic and industrial research.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
D. P. J. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
- Google Patents. (1983).
-
Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4). [Link]
-
Royal Society of Chemistry. (n.d.). Recent applications of arene diazonium salts in organic synthesis. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-Methoxy-5-nitrobenzenediazonium: Synthesis, Reactions, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrobenzenediazonium, a highly reactive aromatic diazonium salt, serves as a versatile intermediate in organic synthesis. Its unique electronic structure, characterized by an electron-donating methoxy group and a potent electron-withdrawing nitro group, imparts a distinct reactivity profile that has been harnessed for the creation of a diverse array of molecules.[1] While historically significant in the synthesis of azo dyes, its utility extends into the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its key chemical transformations and potential applications in drug discovery and development.
Core Compound Identification and Properties
CAS Number: 27165-17-9[2]
Molecular Formula: C₇H₆N₃O₃⁺[2]
Molecular Weight: 180.14 g/mol [2]
Synonyms: Fast Scarlet RC Base, Azoic Diazo Component 13[2]
Structure:
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol for Diazotization
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound for subsequent in situ use.
Materials:
-
2-Methoxy-5-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a stirrer and thermometer, a suspension of 2-methoxy-5-nitroaniline (e.g., 0.024 mol) is made in a mixture of concentrated sulfuric acid (e.g., 6 mL) and water (e.g., 50 mL). [3]2. The mixture is cooled to 0-5°C in an ice-salt bath with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite (e.g., 0.02 mol in 10 mL of water) is added dropwise to the aniline suspension over a period of 20-30 minutes, ensuring the temperature is maintained below 5°C. [3]4. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5°C.
-
The completion of the diazotization can be confirmed by testing for the presence of unreacted amine using a solution of 4-(N,N-dimethylamino)benzaldehyde, which would produce a colored product if the amine is still present. [3]6. Any excess nitrous acid is quenched by the portion-wise addition of a small amount of urea until a negative test on starch-iodide paper is observed (the paper remains colorless). [3]7. The resulting clear, yellowish solution of this compound is kept cold and used immediately in subsequent reactions.
Key Chemical Transformations and Applications
The synthetic utility of this compound stems from the excellent leaving group ability of the diazonium moiety (N₂). This allows for its displacement by a wide range of nucleophiles, providing access to a variety of substituted aromatic compounds.
Azo Coupling Reactions: The Gateway to Azo Dyes
The most prominent reaction of diazonium salts is their electrophilic aromatic substitution reaction with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. [1]This reaction, known as azo coupling, is the foundation of the azo dye industry.
Mechanism Insight: The diazonium ion acts as a weak electrophile and thus requires a highly activated aromatic ring for the reaction to proceed efficiently. The coupling typically occurs at the para position to the activating group of the coupling partner.
Caption: Synthetic pathway from 2-methoxy-5-nitroaniline to a benzimidazole intermediate.
Furthermore, azo compounds derived from diazonium salts have been investigated for their pharmacological activities, including anticancer properties. T[4]he azo linkage can act as a pro-drug feature, being reductively cleaved in vivo to release bioactive amine compounds.
Safety and Handling
This compound salts are typically generated and used in situ due to their inherent instability. Solid diazonium salts can be explosive when dry and should be handled with extreme caution. The precursor, 2-methoxy-5-nitroaniline, and the reagents used in its diazotization are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its well-established chemistry in the formation of azo dyes continues to be relevant in the coloration industry. For researchers and professionals in drug development, an understanding of the synthesis and reactivity of this diazonium salt, and particularly its precursor amine, provides a powerful tool for the construction of complex aromatic and heterocyclic systems. The ability to introduce a variety of functional groups through diazonium chemistry underscores its potential in the exploration of new chemical entities with therapeutic potential. As with all diazonium compounds, a thorough understanding of their reactivity and a commitment to safe handling practices are paramount for their successful and safe utilization in the laboratory.
References
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Retrieved from [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26865-26893. Retrieved from [Link]
-
Bhosale, S. H., et al. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Pharmaceutical Sciences, 68(3), 359. Retrieved from [Link]
Sources
stability and storage of 2-Methoxy-5-nitrobenzenediazonium salts
An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-5-nitrobenzenediazonium Salts
Introduction
This compound salts, commonly known in the dye industry as Fast Scarlet RC Base, are highly valuable intermediates in synthetic organic chemistry.[1] Their primary utility lies in the synthesis of azo dyes, a vast class of intensely colored compounds used in textiles, biological staining, and materials science.[2] The synthesis of these dyes relies on the diazonium salt's ability to act as a potent electrophile in diazo coupling reactions.[2]
However, the synthetic utility of this compound salts is intrinsically linked to a significant challenge: the inherent instability of the diazonium group (-N₂⁺).[3][4] Diazonium salts as a class are known for their thermal lability and, in some cases, explosive nature, particularly when isolated in a solid state.[5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors governing the stability of this compound salts and outlines field-proven protocols for their safe storage and handling, ensuring both experimental success and laboratory safety.
Chapter 1: Intrinsic Stability and Influencing Factors
The stability of a this compound salt is not an absolute property but a function of several interacting factors, from its electronic structure to its physical environment.
Electronic and Structural Effects
The benzene ring of this diazonium salt is substituted with two functional groups that exert opposing electronic effects: an electron-donating methoxy group (-OCH₃) at position 2 and a strong electron-withdrawing nitro group (-NO₂) at position 5.[2] The methoxy group, through its resonance effect, can donate electron density to the ring, which helps to delocalize and stabilize the positive charge of the diazonium cation.[6] Conversely, the nitro group strongly withdraws electron density, which can destabilize the cation.[3][6] This unique electronic arrangement results in a nuanced reactivity profile.[2] While electron-donating groups generally enhance the stability of diazonium salts, some studies have shown that certain electron-rich systems can still exhibit low decomposition temperatures, indicating a complex relationship between structure and thermal stability.[3]
Thermal Stability
Diazonium salts are notoriously thermally sensitive.[5] The bond between the aromatic carbon and the diazonium group is relatively weak, and upon heating, it can readily cleave to release dinitrogen gas (N₂)—a thermodynamically very stable molecule. This decomposition can be rapid and highly exothermic, posing a significant hazard.[4] For this reason, the synthesis of this compound salts is performed at low temperatures, typically between 0-5°C, to prevent premature decomposition.[5][7] In aqueous solutions, most diazonium salts are unstable above 5°C.[5]
Influence of the Counter-Anion
The choice of the counter-anion (X⁻) is critical to the stability and safety of the isolated diazonium salt.
-
Chloride (Cl⁻): When hydrochloric acid is used in the diazotization reaction, a chloride salt is formed in solution. While suitable for immediate use in situ, isolated diazonium chlorides can be highly unstable and potentially explosive in the solid state.[5][7]
-
Tetrafluoroborate (BF₄⁻): The tetrafluoroborate anion forms a more stable, crystalline, and less soluble salt with the diazonium cation.[7] This increased stability makes this compound tetrafluoroborate the preferred form for isolation, purification, and short-term storage.
Physical State
The greatest hazard associated with diazonium salts arises when they are isolated in a solid, dry state. As solids, they are much more sensitive to initiation by shock, friction, heat, or static discharge than when in solution.[4][5] Whenever possible, it is safest to generate and use this compound salts in solution without isolation.
Chapter 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for mitigating the risks associated with this compound salts.
Storage Conditions
The following conditions are synthesized from authoritative safety data sheets and are critical for maintaining the integrity and safety of the compound.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store at -20°C. | To minimize thermal decomposition. | [8] |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. | Prevents hydrolysis and reaction with atmospheric moisture. | [9] |
| Light | Protect from light. | Light can catalyze decomposition. | [8] |
| Container | Use a clearly labeled, tightly sealed container. | To prevent accidental misuse and contamination. | [9] |
| Purity | Store in the purest form possible. | Impurities can catalyze decomposition. |
Safe Handling: The Cardinal Rules
The following protocols, adapted from established safety guidelines for diazonium salts[5], are essential for any researcher working with these compounds.
-
Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite for the diazotization reaction. Excess nitrite can lead to unstable side products.
-
Check for Excess Nitrous Acid: Before proceeding with any subsequent reaction, use starch-iodide paper to test for the presence of excess nitrous acid and neutralize it if necessary (e.g., with urea or sulfamic acid).[10]
-
Correct Reagent Order: Always add the sodium nitrite solution to the acidic solution of the amine (2-methoxy-5-nitroaniline). This minimizes the concentration of free nitrous acid.[5]
-
Maintain Low Temperature: The reaction temperature must be rigorously controlled and kept below 5°C at all times.[5]
-
Vent Gaseous Byproducts: Diazotization and decomposition both produce nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting.[5]
-
Never Isolate Unless Necessary: Use the diazonium salt solution directly whenever possible. Avoid isolating the solid salt.
-
Assume Explosive Properties: If the properties of a specific, isolated diazonium salt are unknown, it must be handled as if it were explosive.[5]
-
Prevent Unintended Precipitation: Do not allow the diazonium salt to precipitate out of solution unexpectedly, as this creates a concentrated, hazardous solid.
-
Quench Before Disposal: Quench any remaining diazonium salt in the reaction mixture or waste streams before further treatment or disposal.
-
Use Appropriate PPE: Always wear appropriate personal protective equipment, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8][11]
Chapter 3: Decomposition Pathways and Hazard Mitigation
Understanding the decomposition mechanism is fundamental to preventing and controlling potential hazards.
Decomposition Mechanism
The primary decomposition pathway for this compound involves the heterolytic or homolytic cleavage of the C-N bond. This process expels dinitrogen gas (N₂) and generates a highly reactive 2-methoxy-5-nitrophenyl cation or radical. This reactive intermediate will then quickly react with any available nucleophile or solvent molecule.
Caption: Primary decomposition pathways for aryldiazonium salts.
Hazardous Byproducts
Under fire or uncontrolled decomposition conditions, the compound can break down into hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) if the chloride salt is used.
Mitigation and Quenching Protocol
It is critical to neutralize or "quench" any unreacted diazonium salt before workup or disposal. Hypophosphorous acid (H₃PO₂) is an effective quenching agent that reduces the diazonium group to a hydrogen, a process known as hydrodediazoniation.[5]
Quenching Protocol:
-
Ensure the reaction mixture is maintained at 0-5°C with efficient stirring.
-
Slowly add a solution of 50% hypophosphorous acid (H₃PO₂) dropwise to the cold diazonium salt solution.
-
Observe for gas (N₂) evolution. Continue the slow addition until gas evolution ceases.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete quenching.
-
The mixture can now be safely warmed to room temperature for workup or disposal according to institutional guidelines.
Chapter 4: Experimental Workflows
The following protocols provide standardized, safety-conscious procedures for the synthesis and handling of this compound salts.
Protocol 1: In Situ Synthesis of this compound Chloride
This protocol describes the preparation of an aqueous solution of the diazonium salt for immediate use in a subsequent reaction (e.g., azo coupling).
Sources
- 1. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 27165-17-9 [smolecule.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Which of the following diazonium salt is most stable ? [allen.in]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Solubility of 2-Methoxy-5-nitrobenzenediazonium in Organic Solvents
Introduction
2-Methoxy-5-nitrobenzenediazonium, a key intermediate in the synthesis of azo dyes and pigments, is widely recognized in industrial applications under names such as Fast Scarlet RC Base.[1][2] Its utility in producing vibrant and lasting colors for textiles and other materials is well-documented.[3][4][5] However, for researchers and professionals in drug development and materials science, a nuanced understanding of its behavior in various chemical environments is paramount. The solubility of this diazonium salt is a critical parameter that dictates its reactivity, handling, and application scope. This guide provides an in-depth exploration of the solubility of this compound in a range of organic solvents, offering insights into the underlying chemical principles and practical methodologies for its use.
Core Principles of Diazonium Salt Solubility
The solubility of aryldiazonium salts, including this compound, is a complex interplay of several factors. A fundamental understanding of these principles is essential for predicting and controlling its behavior in solution.
-
The Nature of the Counter-ion: The anion associated with the diazonium cation (ArN₂⁺) plays a pivotal role in the overall solubility and stability of the salt.[6] While chloride salts are common, they are often used in situ due to their potential instability in solid form.[6] In contrast, salts with larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate (CH₃C₆H₄SO₃⁻) tend to be more stable and can often be isolated as solids.[6][7] This difference in stability also extends to solubility. For instance, arenediazonium tosylates have been reported to be highly soluble in a wide array of both protic and polar aprotic solvents.[7] Conversely, some fluoroborate salts of diazonium compounds are known to be poorly soluble in water.[6]
-
Solvent Polarity and Type: The principle of "like dissolves like" is a useful starting point. Polar solvents are generally better at solvating ionic compounds like diazonium salts. However, the specific interactions between the solvent and both the diazonium cation and the counter-ion are crucial. Protic solvents (e.g., alcohols, water) can form hydrogen bonds, which can influence solubility. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are also effective due to their ability to solvate cations. The choice of solvent can significantly impact the rate of subsequent reactions, such as diazo-coupling, by influencing the solvation of the reacting species.[8]
-
Temperature: Temperature is a critical factor affecting the stability of diazonium salts.[6] Most diazonium salts are thermally labile and are typically prepared and used at low temperatures (0-5 °C) to prevent decomposition.[6] While solubility generally increases with temperature, the risk of degradation often outweighs the benefits of enhanced solubility at higher temperatures.
Solubility Profile of this compound
Based on available data, this compound, commonly available as Fast Scarlet RC Base, exhibits a broad range of solubility in organic solvents. The following table summarizes its qualitative solubility profile.
| Solvent Class | Solvent Name | Solubility | Reference(s) |
| Ketones | Acetone | Very Soluble | [3][9] |
| Alcohols | Methanol | Soluble | [3][9] |
| Ethanol | Soluble | [3][9] | |
| Acids | Acetic Acid | Soluble | [3][9] |
| Hydrochloric Acid | Soluble | [4] | |
| Sulfuric Acid | Soluble | [4] | |
| Aromatic | Benzene | Soluble | [3][9] |
| Esters | Ethyl Acetate | Soluble | [3][9] |
| Alkanes | Petroleum Ether | Insoluble | [3][9] |
| Aqueous | Water | Slightly Soluble | [4] |
This solubility profile indicates a preference for polar and moderately polar organic solvents. Its high solubility in acetone is particularly noteworthy, suggesting this may be an excellent solvent for reactions or stock solution preparation, provided stability is maintained. The insolubility in non-polar solvents like petroleum ether is consistent with its ionic character.
Experimental Determination of Solubility: A Methodological Approach
For applications requiring precise knowledge of solubility, a standardized experimental protocol is necessary. The following method outlines a reliable procedure for determining the solubility of this compound in a given organic solvent.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a diazonium salt.
Detailed Protocol
-
Preparation of the Diazonium Salt:
-
Synthesize this compound from 2-methoxy-5-nitroaniline via diazotization with sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid) at 0-5°C.[5]
-
For a stable, isolable solid, precipitate the diazonium salt as its tetrafluoroborate by adding tetrafluoroboric acid.
-
Filter the resulting solid, wash with a cold, non-solvent (e.g., diethyl ether), and dry under vacuum at low temperature.
-
-
Saturation:
-
In a jacketed glass vessel maintained at a constant, low temperature (e.g., 5°C), add a known volume of the desired organic solvent.
-
Add an excess of the prepared this compound salt to the solvent.
-
Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle, or centrifuge the mixture at low temperature.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the diazonium salt using a validated analytical method, such as UV-Vis spectrophotometry (by measuring absorbance at its λmax) or HPLC, against a pre-established calibration curve.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/L or mol/L) based on the measured concentration and the dilution factor.
-
Factors Influencing Solubility: A Deeper Dive
The practical application of this compound requires a consideration of the factors that govern its solubility in different contexts.
Caption: Key factors influencing the solubility of diazonium salts.
Conclusion
The solubility of this compound is a multifaceted property that is highly dependent on the choice of both the counter-ion and the solvent. It exhibits good solubility in a range of polar organic solvents, including acetone, alcohols, and acetic acid, while being insoluble in non-polar hydrocarbons. For applications in organic synthesis and materials science, a careful consideration of these solubility characteristics is essential for optimizing reaction conditions and ensuring reproducible outcomes. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this versatile chemical intermediate.
References
-
Fast Scarlet RC Base. (n.d.). Dyes Chemical. Retrieved January 18, 2026, from [Link]
-
Barbero, M., Cadamuro, S., Dughera, S., & Ghigo, G. (2007). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. The Journal of Organic Chemistry, 72(18), 6847–6856. Retrieved January 18, 2026, from [Link]
-
Fast Scarlet RC Base Bulk Manufacturer, CAS NO 27165-17-9. (n.d.). Suze Chemical. Retrieved January 18, 2026, from [Link]
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Retrieved January 18, 2026, from [Link]
-
Fast Scarlet Rc Base Fast Colour Bases | 27165-17-9. (n.d.). S D International. Retrieved January 18, 2026, from [Link]
-
Diazonium Salts | Reactions, Properties, Advantages & Uses. (n.d.). Allen Overseas. Retrieved January 18, 2026, from [Link]
-
Weaver, K. H., & Smith, M. B. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 914. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Cas 27165-17-9,Fast Scarlet RC Base. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]
-
Hashida, Y., Ishida, M., & Matsui, K. (1978). Solvent Effects in Diazo-coupling Reactions. Bulletin of the Chemical Society of Japan, 51(5), 1523-1526. Retrieved January 18, 2026, from [Link]
Sources
- 1. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 27165-17-9,Fast Scarlet RC Base | lookchem [lookchem.com]
- 3. Fast Scarlet RC Base [buydye.com]
- 4. Fast Scarlet RC Base Bulk Manufacturer, CAS NO 27165-17-9 | Suze Chemical [suzehg.com]
- 5. Buy this compound | 27165-17-9 [smolecule.com]
- 6. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. academic.oup.com [academic.oup.com]
- 9. Fast Scarlet RC Base | 27165-17-9 [chemicalbook.com]
electrophilic nature of 2-Methoxy-5-nitrobenzenediazonium
An In-Depth Technical Guide to the Electrophilic Nature of 2-Methoxy-5-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a highly reactive aryldiazonium salt, serves as a cornerstone intermediate in modern organic synthesis. Its pronounced electrophilic character, governed by a unique interplay of electron-donating and electron-withdrawing substituents, makes it an exceptionally versatile reagent. This guide provides a comprehensive examination of the electronic structure, synthesis, and reactivity of this compound. We will delve into the mechanistic underpinnings of its role in key synthetic transformations, particularly azo coupling and Sandmeyer reactions, offering field-proven protocols and explaining the causality behind experimental choices. This document is intended to equip researchers and drug development professionals with the technical insights required to effectively leverage this powerful synthetic tool.
Introduction and Strategic Importance
Arenediazonium salts are a pivotal class of organic compounds, distinguished by the presence of the –N₂⁺ functional group. This moiety is one of the most effective leaving groups in organic chemistry, departing as stable dinitrogen gas (N₂), which provides a strong thermodynamic driving force for a wide array of substitution reactions.[1] Among these, this compound (also known as Azoic Diazo Component 13 or Fast Scarlet RC Base) holds a special position.[2]
Its synthetic utility stems from a finely tuned electronic architecture. The benzene ring is strategically functionalized with a potent electron-withdrawing nitro group and a moderately electron-donating methoxy group.[3] This specific arrangement dramatically enhances the electrophilicity of the diazonium cation, making it a superior reagent for electrophilic aromatic substitution reactions and a reliable precursor for introducing a variety of functional groups onto an aromatic scaffold.[3][4] Consequently, it is a critical intermediate in the manufacturing of azo dyes, the synthesis of complex pharmaceutical molecules, and the development of novel functional materials.[3][5]
Synthesis and Characterization
The preparation of this compound is a well-established, two-step process that begins with the nitration of anisole, followed by the diazotization of the resulting aniline derivative.[3] The stability of the final diazonium salt is critically dependent on temperature; therefore, all procedures must be conducted under cold conditions (0–5 °C) to prevent premature decomposition and loss of nitrogen gas.[1]
Synthesis Pathway
The overall synthetic workflow is a classic example of electrophilic aromatic substitution followed by amine functionalization.
Experimental Protocol: Diazotization of 2-Methoxy-5-nitroaniline
This protocol describes the in-situ generation of the diazonium salt for immediate use in subsequent reactions, a standard practice that mitigates the risks associated with isolating solid diazonium salts.[6]
Materials:
-
2-Methoxy-5-nitroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Deionized Water
-
Ice
Procedure:
-
Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Methoxy-5-nitroaniline in deionized water.
-
Acidification: Cool the suspension to 0 °C using an ice-salt bath. Slowly add concentrated hydrochloric acid while maintaining the temperature between 0 and 5 °C. The amine will dissolve to form its hydrochloride salt.
-
Nitrite Addition: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the stirred amine hydrochloride suspension. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C to prevent decomposition of the diazonium salt and the formation of phenolic byproducts.
-
Completion Check: The reaction is typically complete after 15-30 minutes of stirring in the cold. To confirm the absence of unreacted amine, a spot test can be performed using a solution of 4-(N,N-dimethylamino)benzaldehyde, which produces a colored Schiff base with primary aromatic amines.[7] The presence of a slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).
-
Immediate Use: The resulting cold, aqueous solution of this compound chloride is now ready for immediate use in coupling or substitution reactions.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Fast Scarlet RC Base, Azoic Diazo Component 13 | [2] |
| CAS Number | 27165-17-9 | [2] |
| Molecular Formula | C₇H₆N₃O₃⁺ | [2] |
| Molecular Weight | 180.14 g/mol | [2] |
The Electronic Basis of Electrophilicity
The potent is not merely due to the inherent properties of the diazonium group but is a result of a synergistic electronic push-pull effect from the ring substituents.
-
The Diazonium Group (–N₂⁺): This group is a powerful electrophile. The positive charge is delocalized across both nitrogen atoms, but the terminal nitrogen is susceptible to nucleophilic attack.[8] It is also a superlative leaving group, making the carbon to which it is attached highly activated towards substitution.
-
The Nitro Group (–NO₂): Located at the 5-position (para to the methoxy group and meta to the diazonium group), the nitro group is a strong electron-withdrawing group. It deactivates the ring through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group withdraws electron density from the ring via resonance, further intensifying the electron deficiency of the aromatic system.[3]
-
-
The Methoxy Group (–OCH₃): Positioned at the 2-position (ortho to the diazonium group), the methoxy group exhibits dual electronic behavior:
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively.
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be donated into the ring through resonance, an electron-donating effect.[3]
-
The net effect is a significant enhancement of electrophilicity. The powerful electron-withdrawing character of the nitro and diazonium groups overwhelmingly dominates, pulling electron density out of the ring. This makes the diazonium cation exceptionally electron-poor and thus highly reactive towards nucleophiles.
Reactivity Profile and Synthetic Applications
The heightened electrophilicity of this compound dictates its primary applications in two major classes of reactions: azo coupling and substitution (e.g., Sandmeyer) reactions.
Azo Coupling: Electrophilic Aromatic Substitution
Azo coupling is the quintessential reaction of diazonium salts, forming the vast and commercially important class of azo compounds, which are known for their intense colors.[9][10] The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking an electron-rich aromatic nucleophile (the coupling component), such as a phenol or an aniline.[10][11]
Mechanism: The reaction proceeds via the attack of the π-electrons from the activated aromatic ring onto the terminal nitrogen of the diazonium ion. This forms a resonance-stabilized carbocation intermediate (a Wheland-like complex), which then loses a proton to restore aromaticity and yield the final azo product.[9]
Protocol: Synthesis of an Azo Dye with β-Naphthol
-
Coupling Component Solution: Dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. The base deprotonates the phenol to form the sodium naphthoxide salt, which is a much stronger nucleophile and significantly accelerates the reaction.[12] Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the previously prepared cold solution of this compound chloride to the stirred naphthoxide solution. Maintain the temperature below 10 °C.
-
Precipitation: An intensely colored precipitate (typically red or orange) of the azo dye will form immediately.
-
Isolation: Continue stirring for 30 minutes to ensure complete reaction. The solid dye is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Sandmeyer and Related Substitution Reactions
In these reactions, the diazonium group is replaced by a nucleophile, with the concurrent loss of nitrogen gas. This provides an invaluable method for introducing functional groups that are otherwise difficult to install directly onto an aromatic ring.[1][13]
| Reaction | Reagent(s) | Product Functional Group | Reference |
| Sandmeyer | CuCl / HCl | -Cl (Chloro) | [13] |
| Sandmeyer | CuBr / HBr | -Br (Bromo) | [13] |
| Sandmeyer | CuCN / KCN | -CN (Cyano/Nitrile) | [13] |
| Schiemann | HBF₄, then heat | -F (Fluoro) | [13] |
| Iodination | KI | -I (Iodo) | [12][13] |
| Hydroxylation | H₂O, H₂SO₄, heat | -OH (Hydroxy) | [1][13] |
| Deamination | H₃PO₂ | -H (Hydrogen) | [1] |
The choice of these reactions allows for strategic manipulation of the aromatic core. For instance, an amino group, which is strongly activating and ortho-, para-directing, can be used to control the position of other substituents and then be converted to a diazonium salt and subsequently removed or replaced.[8]
Relevance in Drug Discovery and Development
The reactivity of this compound and its derivatives is highly relevant to the pharmaceutical industry.
-
Scaffold Elaboration: The Sandmeyer reaction provides access to a wide range of halogenated and functionalized aromatic precursors. These precursors are essential starting materials for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are workhorse methods for constructing the carbon-carbon and carbon-heteroatom bonds prevalent in many drug candidates.[14]
-
Bioactive Azo Compounds: While primarily known as dyes, the azo linkage is present in some biologically active molecules. The pioneering antibacterial drug Prontosil is an azo compound that is metabolized in vivo to the active agent sulfanilamide, heralding the era of sulfa drugs.[9][10]
-
Biological Stains and Probes: Azo dyes derived from this diazonium salt are used as histological stains in biological research, enabling the visualization of cellular structures and tissues for microscopy.[3]
Conclusion
This compound is a powerful and versatile electrophile whose reactivity is precisely controlled by the electronic properties of its substituents. The synergistic electron-withdrawing effects of the nitro and diazonium groups create an exceptionally reactive species, ideal for azo coupling and a variety of substitution reactions. A thorough understanding of its electronic nature and the causal factors behind its reactivity empowers researchers to strategically design and execute complex synthetic routes for applications spanning from dye manufacturing to the discovery and development of new medicines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
-
Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps. [Link]
-
Clark, J. (n.d.). Some reactions of diazonium ions. Chemguide. [Link]
-
JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]
-
Wikipedia. Azo coupling. [Link]
-
Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. [Link]
-
Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. [Link]
-
Oriental Journal of Chemistry. (2015). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. [Link]
-
Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 27165-17-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orientjchem.org [orientjchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry - Oreate AI Blog [oreateai.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxy-5-nitrobenzenediazonium as a diazonium coupling component
An In-depth Technical Guide: 2-Methoxy-5-nitrobenzenediazonium as a Diazonium Coupling Component
Introduction
This compound is a highly valuable and reactive intermediate in organic synthesis, belonging to the class of aromatic diazonium salts.[1][2] With the chemical formula C₇H₆N₃O₃⁺, its structure is characterized by a benzene ring substituted with a diazonium group (–N₂⁺), a methoxy group (–OCH₃), and a nitro group (–NO₂).[1][2][3] This specific arrangement of functional groups makes it a potent electrophile, primarily utilized as a diazonium coupling component in the synthesis of a wide array of azo compounds.[1][4]
Commonly known in its salt form as Fast Red B Salt or Azoic Diazo Component 13, this reagent is central to the production of intensely colored azo dyes.[3][5][6] Its applications extend from traditional dyeing of textiles to advanced uses in biological staining, materials science, and as a synthetic precursor in pharmaceutical research.[1][7][8][9] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanistic principles, experimental protocols, and critical safety considerations associated with the use of this compound.
Part 1: Physicochemical Profile and Synthesis
A thorough understanding of the reagent begins with its fundamental properties and preparation. The diazonium salt is almost exclusively prepared and used in situ due to its inherent instability in solid form.[1][10]
Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₆N₃O₃⁺ |
| Molecular Weight | 180.14 g/mol [2][3] |
| Common Synonyms | Fast Scarlet RC Base, Azoic Diazo Component 13[3] |
| CAS Number | 27165-17-9[2][3][11] |
| Appearance | Typically a yellowish solution when prepared in situ |
Synthesis: Diazotization of 2-Methoxy-5-nitroaniline
The synthesis of this compound is achieved through the diazotization of its corresponding primary aromatic amine, 2-methoxy-5-nitroaniline.[1][7] This reaction involves the treatment of the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1][10]
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Diazonium salts are thermally unstable and can decompose violently, releasing nitrogen gas.[12][13] Maintaining a low temperature suppresses this decomposition pathway, ensuring the integrity of the diazonium salt for the subsequent coupling reaction.[7][8][12]
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and decomposes readily. Generating it within the reaction mixture from stable precursors (sodium nitrite and a strong acid) ensures its immediate availability to react with the amine.[10]
Experimental Protocol: Synthesis of this compound Solution
-
Preparation of Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methoxy-5-nitroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid (2.5-3 equivalents).
-
Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. It is crucial that the internal temperature does not exceed 5 °C.[7][8][10]
-
Preparation of Nitrite Solution: Separately, prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 30–45 minutes. The exothermic reaction requires slow addition to maintain the temperature below 5 °C.[10] The solid amine hydrochloride will gradually dissolve, yielding a clear, yellowish solution of the diazonium salt.
-
Reaction Completion and Quenching: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.[10]
-
Immediate Use: The resulting solution of this compound chloride is now ready for immediate use in a coupling reaction. Do not attempt to isolate the solid chloride salt.
Caption: Synthesis workflow for this compound.
Part 2: The Azo Coupling Reaction
Azo coupling is a cornerstone of dye chemistry. It is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile and attacks an electron-rich aromatic nucleophile, known as the coupling component.[2][4]
Mechanism of Action
The diazonium group (–N₂⁺) is a powerful electron-withdrawing group, rendering the terminal nitrogen atom highly electrophilic. This allows it to attack the activated ring of a coupling partner, such as a phenol or an aniline, to form a stable azo compound characterized by the –N=N– linkage (azo group).[14][15] This azo bridge extends the conjugated π-system of the aromatic rings, which is responsible for the intense color of the resulting compounds.[2]
Caption: General mechanism of the azo coupling reaction.
The Critical Role of pH
The success and selectivity of the coupling reaction are highly dependent on the pH of the reaction medium. The optimal pH is determined by the nature of the coupling component.[4]
-
Coupling with Phenols (Alkaline pH, 9-10): The reaction requires a mildly basic medium. In the presence of a base, the phenol is deprotonated to form a phenoxide ion. The negative charge on the oxygen atom makes the phenoxide a much more powerful nucleophile than the neutral phenol, dramatically accelerating the rate of electrophilic substitution.[16][17]
-
Coupling with Anilines (Acidic pH, 4-5): A mildly acidic medium is necessary. If the pH is too high (alkaline), the diazonium ion can react with the amino group of the aniline (N-coupling) to form an unstable triazene.[2][16] If the pH is too low (strongly acidic), the aniline's amino group becomes protonated (–NH₃⁺), which deactivates the aromatic ring and prevents the desired C-coupling. A pH of 4-5 provides a sufficient concentration of the free amine for C-coupling while minimizing unwanted side reactions.[16][17]
Part 3: Field-Proven Experimental Protocols
The following protocols provide step-by-step methodologies for using a freshly prepared solution of this compound chloride.
Protocol A: Coupling with a Phenolic Component (2-Naphthol)
-
Prepare Coupling Component Solution: Dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide (to achieve a final reaction pH of 9-10). Cool the solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (prepared as described in Part 1) to the cold 2-naphthol solution with continuous stirring.
-
Azo Dye Formation: An intensely colored precipitate of the azo dye will form immediately.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion. The solid azo dye can then be collected by filtration, washed with water until the filtrate is neutral, and dried.
Protocol B: Coupling with an Aniline Component (N,N-Dimethylaniline)
-
Prepare Coupling Component Solution: Dissolve N,N-dimethylaniline (1 equivalent) in a dilute solution of hydrochloric acid. Then, add a buffer solution (e.g., sodium acetate) to adjust the pH to 4–5. Cool the solution to 0–5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold aniline solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Azo Dye Formation: The characteristic color of the azo product will develop. The product may precipitate or remain in solution depending on its structure.
-
Completion and Work-up: Stir for 2-3 hours at low temperature. If the product precipitates, it can be collected by filtration. If it is soluble, it may require extraction or other purification methods.
Summary of Typical Reaction Conditions
| Coupling Component Type | Optimal pH | Rationale | Typical Product Color Range |
| Phenols / Naphthols | 9–10 (Alkaline) | Formation of highly reactive phenoxide ion. | Orange to Red to Purple |
| Anilines / N-alkylanilines | 4–5 (Acidic) | Prevents N-coupling and ring deactivation. | Yellow to Orange to Red |
Part 4: Applications in Research and Drug Development
The azo compounds synthesized from this compound have a broad range of applications.
-
Dyes and Pigments: This is the most traditional and widespread application. The resulting monoazo and disazo dyes are used extensively in the textile industry for dyeing polyester and nylon fibers, exhibiting good color fastness.[7][8][18][19]
-
Biological Staining: As "Fast Red B Salt," it is a crucial reagent in histochemistry. It is used to demonstrate the presence of specific enzymes (e.g., alkaline phosphatase) and for staining enterochromaffin cells in carcinoid tumors, where it forms a red-orange azo dye at the site of interest.[1][5][6][9]
-
Materials Science: Azo dyes can be incorporated into polymer matrices to create materials with specific optical properties, with research exploring their use in sensors and solar cells.[1]
-
Pharmaceutical and Biomedical Science: Azo compounds are a significant class of molecules in medicinal chemistry.[20] While some azo dyes can have safety concerns, the core azo structure is found in several drugs, including the antibacterial drug Prontosil and the anti-inflammatory drug Sulfasalazine.[2][20] The azo linkage can be designed to be cleaved by enzymes in specific biological environments (e.g., the colon), making it a candidate for targeted drug delivery systems.[20] Research continues into azo compounds as potential antibacterial, antifungal, and antiviral agents.[20][21]
Part 5: Critical Safety and Handling
Trustworthiness through Safety: Diazonium salts demand respect and careful handling. Adherence to safety protocols is non-negotiable.
-
Thermal Instability: Solid diazonium salts, particularly with anions like chloride, are notoriously unstable and can be explosive upon heating, friction, or shock.[12][13][22] NEVER attempt to isolate this compound chloride in its solid, dry form.
-
In Situ Use: Always prepare the diazonium salt in a cold solution (0–5 °C) and use it immediately for the subsequent coupling reaction.[12][13]
-
Stoichiometric Control: Use only a slight excess of sodium nitrite for the diazotization and quench any unreacted nitrous acid with urea or sulfamic acid before proceeding.[12]
-
Avoid Precipitation: Do not allow the diazonium salt to precipitate out of the solution in an uncontrolled manner.[12] If a more stable, isolable form is required, it should be converted to its tetrafluoroborate (BF₄⁻) salt, which is significantly more thermally stable.[22][23]
Conclusion
This compound is a powerful and versatile electrophile in organic synthesis. Its utility is centered on the azo coupling reaction, a robust method for forming carbon-nitrogen bonds and synthesizing a vast library of azo compounds. By understanding the principles of its synthesis, the critical influence of pH on the coupling mechanism, and adhering strictly to safety protocols, researchers can effectively harness this reagent for applications ranging from the creation of vibrant dyes and biological probes to the development of novel materials and potential therapeutic agents.
References
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fast red B salt. PubChem. Retrieved from [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
StainsFile. (n.d.). Fast Red B. Retrieved from [Link]
-
Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4). [Link]
-
SD INTERNATIONAL. (n.d.). Fast Red B Salt. Solvent Dyes. Retrieved from [Link]
-
Khan, M. N., Parmar, D., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(13), 1654-1667. [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. [Link]
-
SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. [Link]
-
Khan, M. N., Parmar, D., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]
-
YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]
-
Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. [Link]
-
Quora. (2015, October 23). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral?. [Link]
-
US EPA. (n.d.). Benzenediazonium, 2-methoxy-5-nitro- - Substance Details - SRS. Retrieved from [Link]
- Google Patents. (n.d.). US4275004A - High caustic coupling process for preparing substituted 2-nitro-2'-hydroxyazobenzenes.
-
ResearchGate. (n.d.). (PDF) Simultaneous displacement of a nitro group during coupling of diazotized o -nitroaniline with phenols. Retrieved from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1442. [Link]
-
Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of benzenediazonium chloride and mechanism of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. Retrieved from [Link]
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azo Coupling [organic-chemistry.org]
- 5. Fast red B salt | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. scialert.net [scialert.net]
- 8. orientjchem.org [orientjchem.org]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry - Oreate AI Blog [oreateai.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. quora.com [quora.com]
- 18. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. eurekaselect.com [eurekaselect.com]
- 21. researchgate.net [researchgate.net]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-nitrobenzenediazonium
Executive Summary: Understanding the Inherent Risk
2-Methoxy-5-nitrobenzenediazonium and its related salts are highly valuable reagents in organic synthesis, particularly in the creation of azo dyes and as intermediates in pharmaceutical development.[1] However, their utility is matched by significant inherent hazards. The diazonium group (-N₂⁺) is an excellent leaving group, predisposing these compounds to rapid, often violent, exothermic decomposition to release nitrogen gas.[2] This guide provides a framework for understanding and mitigating the risks associated with this compound, focusing on the causality behind safety protocols to foster a culture of intrinsic safety in the laboratory. The core principle is to treat all solid, isolated diazonium salts as potentially explosive and to manage all forms of the compound with rigorous temperature and procedural control.
The Chemistry of Instability: Why Diazonium Salts Demand Respect
The hazardous nature of arenediazonium salts stems from their molecular structure. The C-N bond is relatively weak, and the molecule can readily decompose into highly stable products: an aryl cation or radical and dinitrogen gas (N₂).[2] This decomposition is highly exothermic.
-
Influence of Substituents: The electronic nature of the aromatic ring substituents modulates this stability. In this compound, the electron-donating methoxy group and the electron-withdrawing nitro group create a complex electronic environment that influences reactivity and stability.[1]
-
The Critical Role of the Anion: Diazonium cations are almost always used as salts. The choice of the counter-anion (X⁻) is critical to the stability of the isolated solid.
-
Chloride (Cl⁻) Salts: These are generally unstable and are not typically isolated for storage as they can be explosive in the solid state.[3] They are almost exclusively generated in situ for immediate use.[3]
-
Tetrafluoroborate (BF₄⁻) Salts: The large, non-nucleophilic tetrafluoroborate anion forms a more stable crystal lattice, resulting in salts that are significantly more thermally stable and less shock-sensitive.[3][4] This allows for their isolation, filtration, and short-term storage under controlled conditions.[3]
-
-
The Danger of the Dry Solid: The primary hazard arises when diazonium salts are isolated and dried. In a dry, solid state, they are susceptible to detonation initiated by shock, friction, heat, or static discharge.[4] Numerous laboratory incidents have occurred from scraping dried diazonium salts with metal spatulas or from unexpected precipitation out of solution.[5][6] Keeping the compound wet or in solution is a fundamental safety measure.[2][5]
Foundational Safety: Risk Assessment and Hazard Control
A thorough risk assessment must precede any experiment involving this compound. This process is not a mere checklist but a critical scientific evaluation of the planned procedure.
Hazard Identification Summary
The following table summarizes the primary hazards associated with this compound salts.
| Hazard Category | GHS Classification & Signal Word | Description and Causality | Key References |
| Physical Hazard | Danger: Unstable Explosive (H200) | Solid diazonium salts can decompose explosively when subjected to heat, shock, friction, or static electricity. The rapid release of N₂ gas can cause a catastrophic pressure increase. | [7] |
| Acute Health Hazard | Warning: Harmful if swallowed (H302) | Ingestion can lead to acute toxicity. | [8][9] |
| Local Health Hazard | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319) | Direct contact with the skin or eyes can cause significant irritation. | [9][10] |
The Hierarchy of Controls
Effective risk management involves implementing a hierarchy of controls, from most to least effective.
| Control Type | Specific Control Measure | Rationale & Application |
| Elimination | Use a less hazardous alternative reagent if possible. | The most effective control is to remove the hazard entirely. |
| Substitution | Generate the diazonium salt in situ from 2-methoxy-5-nitroaniline instead of using the isolated solid. | This avoids handling the more dangerous, shock-sensitive solid form. |
| Engineering | - Chemical Fume Hood: Mandatory for all operations to contain vapors and potential splashes.[11][12]- Blast Shield: A portable, weighted safety shield must be placed between the apparatus and the researcher, especially when working with isolated solids or on scales greater than a few millimoles.- Temperature Control: Use an ice bath or cryostat to maintain the reaction temperature strictly between 0-5 °C.[3][6][13] | These controls physically separate the researcher from the hazard. |
| Administrative | - Standard Operating Procedure (SOP): A detailed, peer-reviewed SOP must be written and followed.- Quantity Limitation: Never isolate more than 0.75 mmol of a potentially explosive diazonium salt at one time.[6][14]- Training: Personnel must be trained on the specific hazards and emergency procedures.[15] | These are work practices that lower the risk. |
| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles and a full-face shield.[12]- Hand Protection: Chemical-resistant gloves (e.g., nitrile); inspect before use and use proper removal technique.- Body Protection: Flame-retardant lab coat and appropriate protective clothing.[11][16] | PPE is the last line of defense and must be used in conjunction with other controls. |
Risk Assessment Workflow
The following diagram outlines the logical flow for a comprehensive risk assessment before commencing work.
Caption: Risk assessment workflow for experiments involving diazonium salts.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating checks and verifications to ensure safety at each critical stage.
Protocol for In-Situ Generation and Use (Preferred Method)
This is the safest method as it avoids isolating the hazardous solid.
-
Preparation:
-
Don all required PPE (goggles, face shield, flame-retardant lab coat, gloves).
-
Set up the reaction in a clean, organized chemical fume hood. Place a blast shield in front of the apparatus.
-
Prepare a robust ice/salt bath capable of maintaining 0-5 °C for the duration of the reaction.
-
-
Diazotization:
-
Dissolve the precursor, 2-methoxy-5-nitroaniline, in the chosen acidic medium (e.g., HCl, H₂SO₄) in the reaction flask, and cool the mixture to 0-5 °C in the ice bath.[1]
-
Prepare a solution of a stoichiometric amount of sodium nitrite (NaNO₂) in water. Causality: Using excess nitrite can lead to the formation of unstable side products and makes quenching more difficult.[6]
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C.[6] Vigorous stirring is essential.
-
Monitor for gas evolution (N₂Oₓ) and ensure it is adequately vented in the fume hood.[6]
-
-
Verification of Nitrite Consumption:
-
After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates excess HNO₂, which should be quenched by the cautious addition of a small amount of sulfamic acid until the test is negative.[6]
-
-
Reaction and Quenching:
-
The resulting cold solution of this compound is now ready for immediate use in the subsequent reaction (e.g., Sandmeyer, azo coupling).[1]
-
Upon completion of the primary reaction, any unreacted diazonium salt must be quenched. Add a reducing agent like hypophosphorous acid (H₃PO₂) and stir until a spot test with 2-naphthol solution shows no formation of red/orange azo dye.
-
-
Disposal:
-
Only after confirming the complete destruction of the diazonium salt should the reaction mixture be neutralized and disposed of according to institutional guidelines.[17]
-
Protocol for Handling Isolated Diazonium Salts
This protocol should only be used when absolutely necessary and with maximum precautions.
-
Preparation:
-
Handling and Weighing:
-
Retrieve the salt from cold storage (typically ≤ 5 °C).
-
If possible, handle the material while still damp with a non-reactive solvent. Dry solids present the highest risk.[2]
-
Weigh the minimum necessary amount quickly and efficiently. Do not leave the solid sitting on the bench.
-
Clean any spills immediately by first dampening the solid with cold water and then absorbing with an inert material like sand or diatomaceous earth.[17][18]
-
-
Storage:
-
Store in a properly labeled, vented container in a refrigerator designated for reactive compounds.
-
Never store dried diazonium salts for extended periods.
-
Emergency Response Protocols
Rapid and correct response to an incident is critical.
Emergency Response Workflow
Caption: Decision-making workflow for emergency response scenarios.
Detailed Emergency Actions
-
Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11] If they feel unwell, call a poison center or doctor.[11]
-
Ingestion: Rinse mouth. Immediately make the victim drink water (two glasses at most). Call a poison center or doctor if you feel unwell.[9][10]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved from [Link]
- MAP-LVG923. (n.d.). SAFETY DATA SHEET. Retrieved from [No direct URL available in search results]
- Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [No direct URL available in search results]
-
Firth, A. M., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6896–6900. [Link]
-
The Chemistry Blog. (2024, September 18). How To Handle Explosive Chemicals. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Rogers, D. W. (n.d.). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis. OSTI.GOV. Retrieved from [Link]
-
Rogers, D. W., et al. (2025, June 6). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety. [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Retrieved from [No direct URL available in search results, likely a journal preprint or article]
-
CPAChem. (2023, October 12). Safety data sheet. Retrieved from [Link]
-
Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Fast Red B. PubChem Compound Database. Retrieved from [Link]
-
Schraa, G., Arends, I. W. C. E., & Mulder, P. (1994). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2, (2), 189-197. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Retrieved from [Link]
-
Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems | Request PDF. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from [No direct URL available in search results]
- M. A. Ali, et al. (n.d.). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of the Bangladesh Chemical Society. Retrieved from [No direct URL available in search results]
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Fast Red B | C7H6N3O3+ | CID 91799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cpachem.com [cpachem.com]
- 10. valsynthese.ch [valsynthese.ch]
- 11. buyat.ppg.com [buyat.ppg.com]
- 12. fishersci.com [fishersci.com]
- 13. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osha.gov [osha.gov]
- 16. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes: A Detailed Protocol for the Diazotization of 2-Methoxy-5-nitroaniline
Introduction
2-Methoxy-5-nitroaniline, an aromatic amine, is a pivotal precursor in the synthesis of a wide array of organic compounds. Its utility is most pronounced in the production of azo dyes and pigments, where it serves as a diazo component.[1][2] The diazotization of 2-methoxy-5-nitroaniline converts its primary amino group into a highly reactive diazonium salt. This intermediate is a potent electrophile, readily reacting with electron-rich coupling components to form stable azo compounds, which are the basis of many vibrant colorants.[2]
This document provides a comprehensive, field-proven protocol for the diazotization of 2-methoxy-5-nitroaniline. It delves into the underlying chemical principles, outlines a detailed step-by-step procedure, and emphasizes the critical safety measures required for handling the reagents and the notoriously unstable diazonium salt intermediate.
Scientific Principles and Causality
The Mechanism of Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3][4] The reaction is typically carried out in a cold, acidic solution by the addition of sodium nitrite. The key steps are as follows:
-
Formation of the Nitrosating Agent: In the presence of a strong mineral acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO).[2][4] Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 2-methoxy-5-nitroaniline attacks the nitrosonium ion. This forms an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide. In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O). The departure of water results in the formation of the resonance-stabilized arenediazonium ion.
The resonance stabilization, where the positive charge is delocalized over the benzene ring, confers a greater degree of stability to aromatic diazonium salts compared to their aliphatic counterparts.[5] However, they remain thermally unstable and are prone to decomposition, often explosively if isolated in a dry, solid state.[6][7] For this reason, diazonium salts are almost always prepared in situ and used immediately in a subsequent reaction.[4][6]
Experimental Design Rationale
-
Low Temperature (0-5 °C): The most critical parameter in diazotization is temperature control.[2][7] The reaction is exothermic, and the resulting diazonium salt is thermally unstable.[6] Maintaining a temperature between 0 and 5 °C is essential to prevent the decomposition of nitrous acid and, more importantly, to prevent the diazonium salt from decomposing into phenols and releasing nitrogen gas, which can lead to a dangerous pressure buildup.[6]
-
Strong Acidic Medium: A strong acid, typically hydrochloric or sulfuric acid, serves multiple purposes.[4][8] It catalyzes the formation of the nitrosonium ion from sodium nitrite. It also converts the primary aromatic amine into its more soluble hydrochloride salt, preventing side reactions like the coupling of the diazonium salt with the unreacted amine.
-
Stoichiometry: A slight excess of sodium nitrite is often used to ensure the complete conversion of the amine. However, a large excess should be avoided as residual nitrous acid can lead to unwanted side reactions with the coupling component in the subsequent step.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Concentration | Key Hazards |
| 2-Methoxy-5-nitroaniline | 99-59-2 | 168.15 | >98% | Harmful if swallowed/inhaled/in contact with skin, causes skin/eye irritation, suspected genetic defects.[9] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | >99% | Oxidizer, toxic if swallowed, causes serious eye irritation, very toxic to aquatic life.[10][11][12] |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (Conc.) | Causes severe skin burns and eye damage, may cause respiratory irritation.[13][14][15][16] |
| Distilled Water | 7732-18-5 | 18.02 | N/A | Non-hazardous |
| Urea (optional) | 57-13-6 | 60.06 | >99% | Non-hazardous |
| Ice | N/A | N/A | N/A | Non-hazardous |
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood.[4] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles, must be worn at all times.[13][17] An ice bath for emergency cooling should be readily available.
Step 1: Preparation of the Amine Suspension
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 8.41 g (0.05 mol) of 2-methoxy-5-nitroaniline.[4]
-
To the flask, add 50 mL of distilled water, followed by the slow and careful addition of 12.5 mL of concentrated hydrochloric acid (approx. 0.15 mol) while stirring.[4] The addition of acid is exothermic; allow the mixture to cool if necessary.
-
A thick, orange-to-yellow slurry of the amine hydrochloride salt will form.
-
Place the entire flask assembly in a large ice-salt bath and cool the internal temperature of the slurry to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the subsequent steps.[18]
Step 2: Diazotization Reaction
-
In a separate 100 mL beaker, prepare a solution of 3.62 g (0.0525 mol, 1.05 equivalents) of sodium nitrite in 20 mL of cold distilled water.[4]
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over a period of 30-45 minutes.[4]
-
Crucial Control Point: Monitor the internal temperature closely and maintain it strictly below 5 °C. The rate of addition should be controlled to prevent the temperature from rising due to the exothermic nature of the reaction.
-
As the reaction proceeds, the solid amine hydrochloride will gradually dissolve, yielding a clear, yellowish-to-brown solution of 2-methoxy-5-nitrobenzenediazonium chloride.
Step 3: Completion and Use
-
After the addition of sodium nitrite is complete, continue stirring the solution in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.[18]
-
(Optional) To remove any excess nitrous acid, a small amount of urea can be added portion-wise until gas evolution (N₂) ceases.[18]
-
The resulting diazonium salt solution is unstable and should be used immediately for the subsequent coupling reaction. DO NOT attempt to isolate the solid diazonium salt. DO NOT store the solution. [4]
Experimental Workflow Diagram
Caption: Workflow for the diazotization of 2-methoxy-5-nitroaniline.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction mixture turns dark brown/black | Temperature exceeded 5 °C, causing decomposition of the diazonium salt. | Discard the reaction mixture safely by quenching with a reducing agent (e.g., sodium bisulfite) and restart, ensuring stricter temperature control. |
| Solid material does not dissolve completely | Insufficient acid or incomplete reaction. | Add a small additional amount of concentrated HCl. If solids persist after complete nitrite addition and stirring, the starting material may be impure. |
| Positive starch-iodide test after reaction (indicates excess nitrous acid) | Too much sodium nitrite was added. | Add a small amount of urea or sulfamic acid portion-wise until the test is negative. This is important to prevent side reactions in the subsequent coupling step. |
| Low yield in subsequent coupling reaction | Incomplete diazotization or premature decomposition of the diazonium salt. | Verify the purity of the starting amine. Ensure the temperature was maintained below 5 °C throughout the process and that the solution was used promptly. |
Conclusion
The diazotization of 2-methoxy-5-nitroaniline is a fundamental and powerful transformation in synthetic organic chemistry. The protocol detailed herein provides a reliable and safe method for generating the corresponding diazonium salt for in situ applications. The success of this procedure hinges on meticulous control of the reaction temperature and adherence to all safety precautions. By understanding the causality behind each experimental step, researchers can confidently and safely utilize this versatile intermediate for the synthesis of dyes, pigments, and other valuable chemical entities.
References
-
Perez-Lourido, P., et al. (2003). Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. Inorganic Chemistry, 42(15), 4576-4584. Retrieved from [Link]
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? Retrieved from [Link]
-
SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - HYDROCHLORIC ACID. Retrieved from [Link]
-
Chem One Ltd. (n.d.). Material Safety Data Sheet: Sodium Nitrite. Retrieved from [Link]
-
Britannica. (n.d.). Diazonium salt. Retrieved from [Link]
-
Columbus Chemical. (2012). Hydrochloric Acid MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]
-
Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE. Retrieved from [Link]
-
Columbus Chemical Industries, Inc. (n.d.). Safety Data Sheet: Hydrochloric Acid 5% (v/v). Retrieved from [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical and Pharmaceutical Research, 5(4), 1-6. Retrieved from [Link]
-
Science Alert. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]
-
Blog4evers. (2025). What Are the Uses of 2-Methoxy-5-Nitroaniline? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
Sources
- 1. What Are the Uses of 2-Methoxy-5-Nitroaniline? [blog4evers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diazonium salt | Synthesis, Reactions, Aromatic | Britannica [britannica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. download.basf.com [download.basf.com]
- 11. chemos.de [chemos.de]
- 12. valudor.com [valudor.com]
- 13. fishersci.com [fishersci.com]
- 14. seastarchemicals.com [seastarchemicals.com]
- 15. sds.chemtel.net [sds.chemtel.net]
- 16. Hydrochloric Acid Solution 0.1 M - 2.4 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. scialert.net [scialert.net]
Application Note: A Comprehensive Guide to Azo Coupling Reactions Using 2-Methoxy-5-nitrobenzenediazonium
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of azo dyes via the azo coupling reaction, specifically utilizing 2-Methoxy-5-nitrobenzenediazonium as the diazo component. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and best practices for ensuring a successful and reproducible synthesis. We cover the initial diazotization of 2-methoxy-5-nitroaniline, the critical parameters of the subsequent coupling reaction with activated aromatic compounds, and protocols for the isolation and purification of the final azo product.
Introduction and Scientific Principles
Azo coupling is a cornerstone of synthetic organic chemistry, representing the most widely used industrial method for the production of dyes and pigments.[1] The reaction is a classic example of electrophilic aromatic substitution, where a diazonium cation acts as an electrophile and attacks an electron-rich aromatic nucleophile, such as a phenol or an aniline derivative, to form a stable azo compound (Ar-N=N-Ar').[2][3][4] These compounds are characterized by an extended system of conjugated pi electrons, which is responsible for their vibrant colors.[5]
The diazonium salt of choice for this guide, this compound (also known as Azoic Diazo Component 13 or Fast Scarlet RC Base), is a versatile intermediate for producing a range of yellow, red, and orange dyes.[6][7] Its reactivity is modulated by its unique substitution pattern:
-
2-Methoxy Group: An electron-donating group that influences the electronic properties of the diazonium ion.[6]
-
5-Nitro Group: A strong electron-withdrawing group that enhances the electrophilicity of the diazonium cation, making it a more potent electrophile for the coupling reaction.[6]
The success of the azo coupling reaction is critically dependent on careful control of reaction parameters, most notably temperature and pH.
The Critical Role of Temperature and pH
The synthesis is a two-step process, and each step has stringent temperature requirements.
-
Diazotization: The formation of the this compound salt from its parent amine (2-methoxy-5-nitroaniline) must be conducted at low temperatures, typically 0–5 °C.[5][6] Diazonium salts are thermally unstable and can readily decompose at higher temperatures, leading to a loss of the desired product and the formation of phenolic byproducts.[8][9] For this reason, the diazonium salt is almost always prepared in situ and used immediately without isolation.[5]
-
Azo Coupling: The pH of the reaction medium during the coupling step is arguably the most critical variable, as it controls the reactivity of both the diazonium salt and the coupling partner.[1][10]
-
Coupling with Phenols/Naphthols: These reactions are performed under mildly alkaline conditions (pH 9–10). The basic medium deprotonates the phenolic hydroxyl group to form a highly nucleophilic phenoxide or naphthoxide ion, which dramatically accelerates the rate of electrophilic attack by the diazonium cation.[11][12]
-
Coupling with Aromatic Amines: These reactions are conducted in a slightly acidic medium (pH 4–5). This pH range represents a delicate balance. It is acidic enough to prevent the diazonium cation from coupling with the nitrogen atom of the amine (a potential side reaction), yet not so acidic that it protonates the amine group, which would deactivate the aromatic ring to electrophilic substitution.[11][12]
-
Reaction Mechanism and Experimental Workflow
The overall process involves the in situ generation of the diazonium salt followed by its immediate reaction with a nucleophilic partner.
General Reaction Mechanism
The azo coupling reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner, typically at the para-position due to reduced steric hindrance.[1][2] If the para-position is blocked, substitution will occur at an available ortho-position.[2]
Caption: General mechanism of electrophilic aromatic substitution in azo coupling.
Experimental Workflow
The synthesis follows a sequential workflow that prioritizes temperature control and the immediate use of the unstable diazonium intermediate.
Caption: Step-by-step workflow for the synthesis of an azo dye.
Detailed Experimental Protocols
Safety Precaution: This procedure involves strong acids, corrosive bases, and a mildly toxic nitrite salt. The diazonium salt intermediate is unstable and potentially explosive if isolated in a dry state. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Perform all steps in a well-ventilated fume hood.[9]
Materials and Reagents
| Reagent/Material | Purpose |
| 2-Methoxy-5-nitroaniline | Aromatic amine precursor |
| Sodium Nitrite (NaNO₂) | Source of nitrous acid for diazotization |
| Hydrochloric Acid (HCl), concentrated | Acid catalyst for diazotization |
| 2-Naphthol (or other coupling partner) | Nucleophilic aromatic compound |
| Sodium Hydroxide (NaOH) | Base for dissolving phenolic partners |
| Urea | To quench excess nitrous acid (optional) |
| Distilled Water | Solvent |
| Ethanol/Methanol | Recrystallization solvent |
| Ice | For temperature control |
| Beakers, Erlenmeyer flasks | Reaction vessels |
| Magnetic stirrer and stir bar | For efficient mixing |
| Büchner funnel and filter flask | For vacuum filtration |
| pH paper or pH meter | To monitor and adjust pH |
Protocol 1: Preparation of this compound Chloride Solution
This protocol details the in situ formation of the diazonium salt. The resulting solution should be used immediately in Protocol 2.[5][13]
Reagent Calculation Table (Example)
| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Stoichiometric Ratio |
|---|---|---|---|---|
| 2-Methoxy-5-nitroaniline | 168.15 | 0.024 | 4.0 g | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.026 | 1.8 g | 1.1 |
| Conc. HCl (~12 M) | 36.46 | ~0.072 | ~6.0 mL | ~3.0 |
| Water (for amine) | 18.02 | - | 20 mL | - |
| Water (for nitrite) | 18.02 | - | 10 mL | - |
Procedure:
-
In a 100 mL beaker, combine 4.0 g (0.024 mol) of 2-methoxy-5-nitroaniline with 20 mL of water.
-
While stirring, slowly add 6.0 mL of concentrated hydrochloric acid. Stir until the amine is completely dissolved. Some gentle warming may be required, but ensure the solution is cooled back down before proceeding.
-
Place the beaker in a large ice-water bath and cool the solution to 0–5 °C with continuous stirring.[5]
-
In a separate small beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of cold water.
-
Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirred amine solution over 10-15 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition. [8][9]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes to ensure diazotization is complete. The resulting pale yellow solution contains the this compound chloride and must be used immediately.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the coupling of the prepared diazonium salt with an activated phenol, 2-naphthol, under alkaline conditions.[9]
Procedure:
-
In a 250 mL beaker, dissolve 3.5 g (0.024 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool this alkaline solution to 0–5 °C in an ice-water bath with efficient stirring.
-
Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold alkaline 2-naphthol solution.
-
An intensely colored (typically red or orange) precipitate should form immediately upon addition.[9]
-
Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.[13]
Protocol 3: Isolation and Purification of the Azo Dye
Procedure:
-
Collect the precipitated azo dye by suction filtration using a Büchner funnel.[14]
-
Wash the solid product on the filter with several portions of cold distilled water to remove any unreacted salts and base.[9][14]
-
Continue to draw air through the filter cake for 15-20 minutes to partially dry the product.
-
Transfer the crude solid to a watch glass and allow it to air-dry completely, or dry it in a desiccator.
-
Purification (Recrystallization): For higher purity, the crude dye can be recrystallized. A common solvent system is an ethanol-methanol mixture.[15] a. Dissolve the crude dye in a minimum amount of the hot solvent mixture. b. If insoluble impurities are present, perform a hot gravity filtration. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Weigh the final product, calculate the percentage yield, and perform characterization (e.g., melting point, spectroscopy).
Applications of Derived Azo Dyes
Azo dyes synthesized from this compound are not merely laboratory curiosities; they have significant real-world applications.
-
Textile Industry: They are used as disperse dyes for coloring synthetic fibers like polyester and nylon.[15]
-
Biological Staining: The specific color properties of these dyes make them useful for staining biological tissues for microscopic analysis.[6]
-
Materials Science: Researchers are exploring the incorporation of these dyes into polymers and other materials to develop novel products such as sensors or solar cells.[6]
-
Drug Development: The azo scaffold is present in several important drugs, such as the antibacterial Prontosil and the anti-inflammatory drug Sulfasalazine.[2][16] The functional groups present in these dyes provide handles for further synthetic modification in drug discovery programs.
References
-
Wikipedia. Azo coupling. [Link]
-
Grokipedia. Azo coupling. [Link]
-
University of Toronto. The Synthesis of Azo Dyes. [Link]
-
JoVE. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]
-
Taylor & Francis Online. Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. [Link]
-
Organic Chemistry Portal. Azo Coupling. [Link]
-
Filo. Explain why the azo-coupling reaction is performed at pH 9 to 5. [Link]
-
Fiveable. Azo Coupling Definition - Organic Chemistry Key Term. [Link]
-
ChemistryStudent. Azo Dye Formation (A-Level). [Link]
-
Chemistry Stack Exchange. What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? [Link]
-
The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
-
Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]
-
MDPI. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]
-
Bentham Science. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. [Link]
-
IntechOpen. Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Azo Coupling [organic-chemistry.org]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 27165-17-9 [smolecule.com]
- 7. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]
- 11. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scialert.net [scialert.net]
- 16. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Sandmeyer Reaction Utilizing 2-Methoxy-5-nitrobenzenediazonium
Introduction: A Modern Perspective on a Classic Transformation
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a versatile and powerful method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[1][2] This transformation is particularly valuable as it allows for the introduction of a wide array of functional groups—including halides, cyano, and hydroxyl groups—onto an aromatic ring, often with regioselectivity that is complementary to direct electrophilic aromatic substitution.[1][3]
This guide focuses on the practical application of the Sandmeyer reaction using a specific, activated substrate: 2-Methoxy-5-nitrobenzenediazonium. This diazonium salt, generated in situ from 2-methoxy-5-nitroaniline, serves as a valuable intermediate in the synthesis of various substituted nitroaromatics.[4] The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring influences the stability and reactivity of the diazonium intermediate, making a thorough understanding of the reaction parameters crucial for successful and safe execution.
These application notes are designed for researchers, scientists, and professionals in drug development. The content moves beyond a simple recitation of steps to provide a deeper understanding of the underlying principles, safety imperatives, and practical nuances of this important synthetic tool.
The Scientific Bedrock: Mechanism and the Role of Copper
The Sandmeyer reaction is mechanistically characterized as a radical-nucleophilic aromatic substitution (SRNAr).[1][2] The process is generally understood to occur in two primary stages:
-
Diazotization: The initial step involves the conversion of a primary aromatic amine, in this case, 2-methoxy-5-nitroaniline, into a diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to prevent the decomposition of the thermally labile diazonium salt.[4]
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr). The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium ion.[5][6] This transfer results in the formation of a diazo radical and a copper(II) species. The diazo radical rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[5][6] This aryl radical then abstracts a halogen from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[5][7] The detection of biaryl byproducts lends strong support to this radical-based mechanism.[1][2]
The catalytic role of copper is indispensable for the efficient substitution with halides or cyanide.[7] While some substitutions, such as iodination with potassium iodide, can proceed without a copper catalyst, the classic Sandmeyer reactions rely on the Cu(I)/Cu(II) cycle to facilitate the radical pathway.[3]
Visualizing the Sandmeyer Reaction Mechanism
The following diagram illustrates the key steps in the copper(I)-catalyzed Sandmeyer reaction.
Caption: Catalytic cycle of the Sandmeyer reaction.
Critical Safety Protocols: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive in a dry, solid state.[8][9] They are sensitive to heat, friction, and shock.[9][10] Therefore, the cardinal rule is to never isolate the diazonium salt unless absolutely necessary and, even then, only in very small quantities (less than 0.75 mmol) with extreme precautions. [8][11] For most synthetic applications, including the protocol described herein, the diazonium salt is generated in situ and used immediately in the subsequent reaction step.[11]
Adherence to the following safety rules, adapted from leading process safety literature, is mandatory:[8][9][11]
-
Assume Explosive Properties: Treat all diazonium salts as potentially explosive.[8][11]
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C during diazotization to prevent decomposition.[4][8] An ice-salt bath is recommended for robust temperature management.
-
Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to instability.[8][11] Test for excess nitrous acid using starch-iodide paper and quench if necessary.
-
Proper Venting: Diazotization and the Sandmeyer reaction itself evolve nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.[8]
-
Avoid Isolation: Do not allow the diazonium salt to precipitate out of solution and become isolated in a dry state.[8][11]
-
Quench Residual Diazonium Salt: Before workup, any remaining diazonium salt should be safely quenched. This can be accomplished by adding a compound that reacts readily with it, such as hypophosphorous acid or a reactive phenol.
-
Use Appropriate PPE: Always wear safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated chemical fume hood. A blast shield is highly recommended.
-
No Metal Spatulas: If handling a solid diazonium salt is unavoidable, use plastic or Teflon spatulas. Never scratch or grind the solid material.[8][11]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of 2-chloro-1-methoxy-4-nitrobenzene from 2-methoxy-5-nitroaniline.
Part A: In Situ Preparation of this compound Chloride
This protocol details the diazotization of the starting aniline. The resulting aqueous solution of the diazonium salt is used directly in Part B.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methoxy-5-nitroaniline | 168.15 | 4.20 g | 25.0 |
| Concentrated HCl (37%) | 36.46 | 7.5 mL | ~90 |
| Deionized Water | 18.02 | 15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.80 g | 26.1 |
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-methoxy-5-nitroaniline (4.20 g, 25.0 mmol), concentrated hydrochloric acid (7.5 mL), and 15 mL of deionized water.
-
Stir the mixture to form a fine slurry. Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
In a separate beaker, dissolve sodium nitrite (1.80 g, 26.1 mmol) in 10 mL of deionized water.
-
Transfer the sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline slurry over 30 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting solution should be a clear, yellowish solution of this compound chloride.
-
This solution should be used immediately in the next step. DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM SALT.
Part B: Sandmeyer Chlorination to Synthesize 2-Chloro-1-methoxy-4-nitrobenzene
This protocol describes the conversion of the diazonium salt into the corresponding aryl chloride.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Copper(I) Chloride (CuCl) | 98.99 | 2.75 g | 27.8 |
| Concentrated HCl (37%) | 36.46 | 2.5 mL | ~30 |
| Deionized Water | 18.02 | 10 mL | - |
Procedure:
-
In a separate 500 mL flask, dissolve copper(I) chloride (2.75 g, 27.8 mmol) in concentrated hydrochloric acid (2.5 mL) and 10 mL of deionized water. Gently warm the mixture if necessary to facilitate dissolution, then cool it to room temperature.
-
Place the cold (0-5 °C) diazonium salt solution prepared in Part A into a large dropping funnel.
-
Slowly and carefully add the diazonium salt solution to the stirred copper(I) chloride solution over approximately 30-45 minutes. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate as a solid. Collect the crude product by vacuum filtration.
-
Wash the filter cake with two 20 mL portions of cold water.
-
Recrystallize the crude solid from ethanol or methanol to afford pure 2-chloro-1-methoxy-4-nitrobenzene as a pale yellow crystalline solid.[12]
-
Dry the product, determine the yield, and characterize by melting point and spectroscopic methods (e.g., NMR, IR).
Visualizing the Experimental Workflow
The following diagram outlines the complete experimental workflow from starting material to final product.
Caption: Experimental workflow for the synthesis of 2-chloro-1-methoxy-4-nitrobenzene.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete diazotization. | Ensure the reaction temperature was strictly maintained below 5 °C. Check the purity of the starting aniline and the stoichiometry of NaNO₂. |
| Premature decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. Avoid warming the solution before adding it to the copper catalyst. | |
| Inactive copper(I) catalyst. | Copper(I) salts can oxidize to copper(II) on storage. Use fresh, high-purity CuCl. The solution in HCl should be nearly colorless; a significant green/blue color indicates oxidation. | |
| Formation of Dark, Tarry Byproducts | Reaction temperature was too high during the Sandmeyer step. | Control the addition rate of the diazonium salt to the copper solution to manage the exotherm and gas evolution. Consider external cooling if necessary. |
| Side reactions such as diazo coupling. | Ensure the reaction medium remains acidic. | |
| No Reaction or Very Slow Gas Evolution | Diazotization failed. | Re-check the diazotization procedure, especially the temperature and reagent quantities. |
| Inactive catalyst. | See "Low Yield of Product" above. |
Conclusion
The Sandmeyer reaction of this compound is a robust and effective method for synthesizing functionalized aromatic compounds like 2-chloro-1-methoxy-4-nitrobenzene, which are valuable building blocks in medicinal chemistry and material science.[12] Success hinges on a disciplined approach that prioritizes both mechanistic understanding and an unwavering commitment to safety. The inherent instability of diazonium intermediates demands meticulous control over reaction conditions, particularly temperature. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely leverage this powerful transformation in their synthetic endeavors.
References
-
Unacademy. Catalyst is Used in the Sandmeyer Reaction. [Link]
-
Hogan, A. M., & Wirth, T. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7171–7175. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441. [Link]
-
J&K Scientific LLC. Sandmeyer Reaction. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3077–3103. [Link]
-
Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 8731–8737. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
ZoomOrgo. Sandmeyer Reactions: Mechanism, Examples, and Applications. [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. [Link]
-
Chlorinated Benzene Manufacturer in China. 1-Chloro-2-Methoxy-4-Nitrobenzene. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Buy this compound | 27165-17-9 [smolecule.com]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-Chloro-2-Methoxy-4-Nitrobenzene | Properties, Uses, Safety Data & Supplier in China [chlorobenzene.ltd]
Application Notes and Protocols for the Synthesis of Azo Dyes for Biological Staining using 2-Methoxy-5-nitrobenzenediazonium
Authored by: A Senior Application Scientist
Introduction: The Versatility of Azo Dyes in Biological Visualization
Azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, represent one of the largest and most important classes of synthetic organic dyes.[1] Their facile synthesis, structural diversity, and vibrant colors have led to their widespread use in various fields, including textiles, printing, and pharmaceuticals.[2][3] In the realm of biological sciences, azo dyes are invaluable tools for histological and cytological staining, enabling the visualization of specific cellular components and tissue structures.[2][4][5] The staining mechanism often relies on the dye's affinity for particular biomolecules, such as lipids, proteins, or nucleic acids, leading to differential coloration that reveals the intricate architecture of biological specimens.[5][6]
This application note provides a comprehensive guide to the synthesis of azo dyes derived from 2-Methoxy-5-nitrobenzenediazonium, a versatile precursor for generating a range of colored compounds suitable for biological staining. We will delve into the fundamental principles of diazotization and azo coupling, provide detailed, step-by-step protocols for synthesis, and discuss their application in staining protocols, with a focus on providing researchers, scientists, and drug development professionals with the knowledge to create custom staining reagents.
The Chemistry of Azo Dye Synthesis: A Two-Step Process
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and proceeds through a well-established two-step reaction: diazotization followed by azo coupling.[1][7]
-
Diazotization: This initial step involves the conversion of a primary aromatic amine, in this case, 2-methoxy-5-nitroaniline, into a highly reactive diazonium salt.[7][8] The reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite.[8][9] The low temperature (0-5°C) is crucial to prevent the decomposition of the unstable diazonium salt.[8]
-
Azo Coupling: The resulting this compound ion acts as an electrophile and readily attacks an electron-rich aromatic compound, known as the coupling component.[7][10][11] Common coupling components include phenols and anilines.[7][10] The position of the azo coupling on the aromatic ring of the coupling component is influenced by the pH of the reaction medium.[10][12][13]
The general workflow for the synthesis of azo dyes from this compound is illustrated in the following diagram:
Figure 1: General workflow for the synthesis of azo dyes.
Detailed Protocols for Azo Dye Synthesis
The following protocols provide detailed procedures for the synthesis of azo dyes using this compound as the diazo component.
Protocol 1: Diazotization of 2-Methoxy-5-nitroaniline
This protocol describes the formation of the this compound salt solution, which will be used in the subsequent coupling reactions.
Materials:
-
2-Methoxy-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea (optional, for quenching excess nitrous acid)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
In a beaker, dissolve a specific molar amount of 2-methoxy-5-nitroaniline in a mixture of concentrated HCl and distilled water.[9] The acid is necessary to form the amine salt, which is soluble in the aqueous reaction medium.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt being formed.[8]
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 2-methoxy-5-nitroaniline solution.[9] The addition should be slow to control the exothermic reaction and maintain the low temperature.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization reaction goes to completion.[3][9]
-
(Optional) To remove any excess nitrous acid, a small amount of urea can be added. The urea reacts with nitrous acid to produce nitrogen gas, water, and carbon dioxide.
The resulting solution contains the this compound salt and is now ready for the coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)
This protocol describes the synthesis of a red azo dye by coupling the diazonium salt with 2-naphthol.
Materials:
-
This compound salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. The basic condition deprotonates the hydroxyl group of the phenol to form the more reactive phenoxide ion, which is a better nucleophile for the electrophilic diazonium salt.[12][13]
-
Cool the 2-naphthol solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add the cold this compound salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately. The coupling reaction with phenols is typically carried out in a basic medium (pH 9-10).[13]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation of the dye.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold distilled water to remove any unreacted starting materials and salts.
-
Allow the dye to air dry or dry it in a desiccator.
The resulting azo dye can be further purified by recrystallization from an appropriate solvent, such as ethanol.
Protocol 3: Azo Coupling with an Aromatic Amine Component (e.g., N,N-dimethylaniline)
This protocol describes the synthesis of a yellow-orange azo dye by coupling the diazonium salt with N,N-dimethylaniline.
Materials:
-
This compound salt solution (from Protocol 1)
-
N,N-dimethylaniline
-
Sodium Acetate
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve N,N-dimethylaniline in a dilute acidic solution.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add the cold this compound salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Add a solution of sodium acetate to adjust the pH to a mildly acidic range (pH 4-5).[13] This pH is optimal for coupling with aromatic amines, as a more acidic solution would protonate the amine, deactivating the ring towards electrophilic attack.[12][13] A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold distilled water.
-
Dry the synthesized dye.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of azo dyes from 2-Methoxy-5-nitroaniline.
| Parameter | Diazotization | Coupling with Phenol | Coupling with Aniline |
| Starting Amine | 2-Methoxy-5-nitroaniline | - | - |
| Coupling Component | - | e.g., 2-Naphthol | e.g., N,N-dimethylaniline |
| Temperature | 0-5°C[8][9] | 0-5°C | 0-5°C |
| pH | Highly Acidic (HCl) | Basic (pH 9-10)[13] | Mildly Acidic (pH 4-5)[13] |
| Expected Color | - | Red/Orange | Yellow/Orange |
Application in Biological Staining: A Protocol for Enzyme Histochemistry
Azo dyes synthesized from this compound can be utilized in various biological staining techniques. One important application is in enzyme histochemistry, where the diazonium salt is used as a "capture agent" to visualize the location of enzyme activity. For instance, in the demonstration of alkaline or acid phosphatase activity, the enzyme hydrolyzes a substrate (e.g., a naphthol phosphate), releasing a naphthol derivative. This product then immediately couples with a diazonium salt present in the incubation medium to form an insoluble, colored azo dye at the site of enzyme activity.[14][15]
The following is a representative protocol for the demonstration of alkaline phosphatase activity in tissue sections using a custom-synthesized azo dye precursor.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Naphthol AS-BI phosphate (substrate)
-
This compound salt (freshly prepared or a stabilized salt)
-
Tris buffer (pH 9.0-9.5)
-
Nuclear counterstain (e.g., Mayer's Hematoxylin)
-
Aqueous mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections if necessary. For frozen sections, fix briefly in cold acetone.
-
Prepare the incubation medium by dissolving Naphthol AS-BI phosphate and the this compound salt in Tris buffer. The diazonium salt is often referred to as a "Fast Salt" in commercial kits, such as Fast Red B or Fast Garnet GBC.[14][15][16][17]
-
Incubate the tissue sections in the freshly prepared medium at 37°C for 15-60 minutes, or until the desired staining intensity is achieved.
-
Rinse the sections gently in distilled water.
-
(Optional) Counterstain the nuclei with a suitable nuclear stain like Mayer's Hematoxylin to provide morphological context.
-
Rinse again in distilled water.
-
Mount the coverslip using an aqueous mounting medium.
Expected Results:
Sites of alkaline phosphatase activity will be marked by a brightly colored, insoluble precipitate of the azo dye. The color will depend on the specific coupling component used in the synthesis of the diazonium salt's corresponding dye. For example, coupling with a naphthol derivative typically produces a red or purplish-red color.
The mechanism of enzyme detection is illustrated below:
Figure 2: Mechanism of enzyme detection using azo dye chemistry.
Conclusion
The synthesis of azo dyes from this compound offers a versatile platform for creating custom staining reagents for a variety of biological applications. By understanding the principles of diazotization and azo coupling, and by carefully controlling the reaction conditions, researchers can generate a diverse palette of dyes with specific properties tailored to their experimental needs. The protocols provided in this application note serve as a foundation for the synthesis and application of these valuable tools in histology, cytology, and enzyme histochemistry, ultimately contributing to a clearer visualization and understanding of biological processes.
References
-
StainsFile. (n.d.). Fast Red B. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. Retrieved from [Link]
-
Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]
-
PubChem. (n.d.). Fast red B salt. Retrieved from [Link]
-
Stack Exchange. (n.d.). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Retrieved from [Link]
-
Biocompare. (n.d.). Fast Red. Retrieved from [Link]
- Ghosh, A., & Narayan, G. (2025). The long-term contribution of dyes and stains to histology and histopathology. Journal of Histotechnology, 1-15.
-
CONICET. (n.d.). Dyes and Stains: from molecular structure to histological application. Retrieved from [Link]
-
Kuhlmann, W. D. (2024, March 12). Dyes, stains, and special probes in histology. Retrieved from [Link]
- Rius, A. (1956). Analytic applications of diazo reactions in histology. Revista Española de Fisiología, 12(4), 269-274.
- Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Bio Cruz Technologies. (n.d.). Fast Garnet GBC sulfate salt. Retrieved from [Link]
Sources
- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. chemimpex.com [chemimpex.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 8. Buy this compound | 27165-17-9 [smolecule.com]
- 9. scialert.net [scialert.net]
- 10. Azo Coupling [organic-chemistry.org]
- 11. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry - Oreate AI Blog [oreateai.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. cdn045.yun-img.com [cdn045.yun-img.com]
- 15. biocruztechnologies.com [biocruztechnologies.com]
- 16. stainsfile.com [stainsfile.com]
- 17. Powder | Sigma-Aldrich [sigmaaldrich.com]
Application of 2-Methoxy-5-nitrobenzenediazonium in Materials Science for Advanced Sensor Development
Introduction
In the dynamic field of materials science, the quest for sensitive, selective, and robust sensing platforms is perpetual. Diazonium salts have emerged as a cornerstone in the covalent modification of surfaces, enabling the development of advanced sensors with tailored functionalities. Among these, 2-Methoxy-5-nitrobenzenediazonium, also known as Fast Red RC Salt, presents a unique molecular architecture that is particularly advantageous for sensor fabrication. This diazonium salt is characterized by a reactive diazonium group (-N≡N⁺), an electron-withdrawing nitro group (-NO₂), and an electron-donating methoxy group (-OCH₃) on a benzene ring. This specific arrangement of functional groups provides a versatile toolkit for creating sophisticated electrochemical and colorimetric sensors.[1]
The diazonium group facilitates the robust covalent grafting of the molecule onto a wide array of substrates, including conductive materials like glassy carbon and gold, as well as insulating materials.[2] This covalent attachment ensures the long-term stability of the sensing interface. The electrochemically active nitro group can be exploited for direct electrochemical detection or to modulate the electrochemical properties of the modified surface. Furthermore, the diazonium moiety is a key participant in azo coupling reactions, which form the basis of many colorimetric sensing strategies.[1]
This comprehensive guide provides in-depth application notes and detailed protocols for the utilization of this compound in the development of cutting-edge sensors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the potential of this versatile molecule.
Section 1: Fundamental Principles and Mechanism of Action
The Chemistry of Diazonium Salts
Aromatic diazonium salts are a class of organic compounds with the general formula Ar-N₂⁺X⁻, where Ar is an aryl group and X⁻ is an anion. The diazonium group is a powerful electrophile, making it highly reactive towards nucleophiles. This reactivity is the cornerstone of their utility in surface functionalization and chemical synthesis. This compound is typically generated in situ from its corresponding amine, 2-methoxy-5-nitroaniline, through a diazotization reaction with nitrous acid under acidic conditions.[1]
Surface Functionalization via Diazonium Chemistry
The covalent modification of surfaces using diazonium salts is a versatile and robust method for creating stable and functional interfaces. The process, often referred to as "grafting," can be initiated through several methods, including electrochemical reduction, chemical reduction, or spontaneous reaction with the substrate.
Electrochemical Grafting: This is a widely used technique where an electrical potential is applied to a conductive substrate (e.g., a glassy carbon electrode) immersed in a solution containing the diazonium salt. The electrochemical reduction of the diazonium group generates an aryl radical, which then forms a covalent bond with the substrate surface. This process results in the formation of a thin, robust organic layer. One of the key advantages of electrochemical grafting is the ability to control the thickness and density of the grafted layer by tuning the electrochemical parameters.[3]
Sensing Mechanisms Enabled by this compound
The unique combination of functional groups in this compound allows for the development of sensors based on two primary mechanisms: electrochemical and colorimetric detection.
-
Electrochemical Sensing: By grafting this compound onto an electrode surface, a chemically modified electrode (CME) is created. The presence of the nitro group on the grafted layer introduces a redox-active moiety that can be used for sensing applications. The electrochemical signal of the nitro group can be modulated by the presence of an analyte, or the modified surface can enhance the electrochemical response of the analyte itself.
-
Colorimetric and Optical Sensing: This approach leverages the classic azo coupling reaction. The diazonium salt acts as a coupling agent, reacting with electron-rich aromatic compounds (such as phenols and amines) to form highly colored azo dyes.[1] This reaction provides a straightforward and often visual method for analyte detection, making it suitable for applications like paper-based sensors.[4]
Section 2: Application Notes - Designing Sensors with this compound
Electrochemical Sensors for Neurotransmitter Detection
Analyte Focus: Dopamine
Principle: A glassy carbon electrode (GCE) modified with a layer of 2-Methoxy-5-nitrophenyl groups can be used for the sensitive and selective detection of dopamine. The grafted layer can serve multiple purposes: it can prevent fouling of the electrode surface by oxidation products of dopamine, and the nitro and methoxy groups can modulate the surface's electronic properties to enhance the electrochemical signal of dopamine. The negatively charged nitro groups at neutral pH can also electrostatically attract the positively charged dopamine molecules, pre-concentrating them at the electrode surface and thereby amplifying the detection signal.
Case Study: Development of a Dopamine Sensor
In a typical application, a GCE is electrochemically modified by cycling the potential in a solution containing this compound. This creates a stable 2-methoxy-5-nitrophenyl-modified GCE. The sensor's performance is then evaluated by monitoring the oxidation of dopamine using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The modified electrode is expected to show a well-defined oxidation peak for dopamine with higher current intensity and potentially a lower oxidation potential compared to a bare GCE.
Section 3: Detailed Experimental Protocols
Protocol for Surface Modification of a Glassy Carbon Electrode (GCE)
This protocol describes the electrochemical grafting of this compound onto a GCE surface to create a stable and functional electrochemical sensor platform.
Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
2-Methoxy-5-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (ACN, anhydrous)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate in ACN)
-
Alumina slurry (0.3 and 0.05 µm) for polishing
-
Potentiostat/Galvanostat system with a three-electrode cell (GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)
Step-by-Step Procedure:
-
GCE Pre-treatment (The "Why"): A pristine and well-characterized electrode surface is paramount for reproducible grafting. Polishing removes any adsorbed contaminants and surface oxides, ensuring a uniform and reactive surface for the covalent attachment of the diazonium salt.
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
In Situ Generation of this compound (The "Why"): Diazonium salts can be unstable and are often prepared fresh before use. This in situ generation ensures a high concentration of the active species for efficient grafting.
-
In a cold (0-5 °C) solution of 0.5 M HCl, dissolve 5 mM of 2-methoxy-5-nitroaniline.
-
Slowly add an equimolar amount of a cold aqueous solution of sodium nitrite (5 mM NaNO₂).
-
Stir the solution for 15-20 minutes in an ice bath. The formation of the diazonium salt is indicated by a slight color change.
-
-
Electrochemical Grafting (The "Why"): Cyclic voltammetry is a powerful technique for controlled surface modification. The first cathodic scan reduces the diazonium salt to an aryl radical, which then covalently bonds to the GCE surface. Subsequent scans show a decrease in the reduction peak, indicating the formation of a passivating layer that blocks further reaction, thus confirming successful grafting.
-
Transfer the freshly prepared diazonium salt solution to the electrochemical cell. For a more controlled grafting, the diazonium salt can be isolated and redissolved in an anhydrous acetonitrile solution containing a supporting electrolyte.
-
Immerse the pre-treated GCE, platinum counter electrode, and Ag/AgCl reference electrode into the solution.
-
Perform cyclic voltammetry by scanning the potential from approximately +0.4 V to -0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 5-10 cycles.
-
-
Post-Grafting Treatment (The "Why"): Rinsing is crucial to remove any physically adsorbed, non-covalently bound material from the electrode surface, ensuring that the subsequent electrochemical measurements are solely due to the covalently grafted layer.
-
After grafting, rinse the modified GCE thoroughly with acetonitrile and then with deionized water.
-
Dry the electrode under a stream of nitrogen.
-
-
Characterization of the Modified Surface (Self-Validation):
-
Cyclic Voltammetry (CV): Record the CV of the modified electrode in a solution containing a redox probe (e.g., 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl). A significant decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare GCE confirms the formation of a blocking layer.
-
Electrochemical Impedance Spectroscopy (EIS): EIS can provide quantitative information about the charge transfer resistance at the electrode-solution interface. An increase in the charge transfer resistance after modification further validates the successful grafting of the organic layer.
-
Protocol for a Colorimetric Paper-Based Sensor for Phenolic Compounds
This protocol outlines the fabrication of a simple, low-cost paper-based sensor for the colorimetric detection of phenolic compounds, such as bisphenol A, using this compound (Fast Red RC Salt).
Materials and Reagents:
-
Whatman No. 1 filter paper (or equivalent chromatography paper)
-
This compound tetrafluoroborate (Fast Red RC Salt)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Analyte solution (e.g., Bisphenol A in a suitable solvent)
-
Standard solutions of the analyte for calibration
-
A flatbed scanner or a digital camera for signal readout
-
Image analysis software (e.g., ImageJ)
Step-by-Step Procedure:
-
Preparation of the Sensing Reagent Solution (The "Why"): Dissolving the diazonium salt in a volatile solvent like methanol allows for easy and uniform impregnation of the paper substrate.
-
Prepare a solution of Fast Red RC Salt in methanol (e.g., 1 mg/mL). Protect the solution from light as diazonium salts can be light-sensitive.
-
-
Fabrication of the Paper-Based Sensor (The "Why"): Paper is an excellent substrate for colorimetric assays due to its wicking properties, which allow for the even distribution of the sample and reagents. Creating defined sensing zones helps in containing the reaction and standardizing the measurement area.
-
Cut the filter paper into small strips or design a specific pattern with defined circular sensing zones.
-
Spot a small, known volume (e.g., 5 µL) of the Fast Red RC Salt solution onto the center of each sensing zone.
-
Allow the solvent to evaporate completely in a dark, well-ventilated area. The prepared sensors should be stored in a dark, dry place.
-
-
Analyte Detection (The "Why"): The azo coupling reaction is pH-dependent and typically proceeds under alkaline conditions. The addition of NaOH creates the necessary environment for the electrophilic diazonium ion to attack the electron-rich phenolate ion of the analyte, leading to the formation of a colored azo compound.
-
Apply a small volume (e.g., 5 µL) of the sample solution containing the phenolic analyte onto the sensing zone of the paper strip.
-
Immediately after, apply a small volume (e.g., 2 µL) of the NaOH solution to the same spot to initiate the color-forming reaction.
-
Allow the color to develop for a fixed period (e.g., 5-10 minutes). A positive reaction will result in the appearance of a colored spot (typically yellow to red/orange).
-
-
Signal Readout and Quantification (Self-Validation):
-
Visual Inspection: For qualitative or semi-quantitative analysis, the color intensity can be compared to a pre-printed color chart corresponding to different analyte concentrations.
-
Digital Imaging: For quantitative analysis, capture an image of the paper sensor under controlled lighting conditions using a flatbed scanner or a digital camera.
-
Image Analysis: Use image analysis software to measure the color intensity (e.g., in the RGB or grayscale channels) of the colored spot.
-
Calibration Curve: Prepare a series of standard solutions of the analyte with known concentrations. Perform the assay for each standard and measure the corresponding color intensity. Plot the color intensity versus the analyte concentration to generate a calibration curve. This curve can then be used to determine the concentration of the analyte in unknown samples.
-
Section 4: Data Interpretation and Troubleshooting
Interpreting Electrochemical Data
-
Successful Grafting: A successful electrochemical grafting is indicated by a prominent, irreversible reduction peak in the first cycle of the CV during the modification process. In subsequent cycles, this peak should diminish or disappear, signifying the formation of a passivating layer on the electrode surface.
-
Sensor Performance: When testing the modified electrode for analyte detection, an enhanced peak current and/or a shift in the peak potential for the analyte's redox process compared to a bare electrode suggests a successful sensor fabrication.
Interpreting Colorimetric Data
-
Qualitative Analysis: The appearance of a distinct color change in the sensing zone upon addition of the sample and alkaline solution indicates the presence of the target phenolic compound.
-
Quantitative Analysis: The intensity of the developed color should be directly proportional to the concentration of the analyte. A linear relationship between color intensity and concentration in the calibration curve is indicative of a well-behaved sensor.
Common Issues and Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Electrochemical Sensor: No significant change in CV after grafting. | Incomplete polishing of the GCE. | Ensure thorough polishing and cleaning of the electrode surface. |
| Inactive diazonium salt solution. | Prepare the diazonium salt solution fresh before each experiment and keep it cold. | |
| Electrochemical Sensor: High background current or noisy signal. | Incomplete removal of physically adsorbed material. | Rinse the modified electrode thoroughly with the appropriate solvents after grafting. |
| Contamination of the electrolyte solution. | Use high-purity solvents and electrolytes. | |
| Colorimetric Sensor: No color development with a known positive sample. | Diazonium salt has decomposed. | Store the diazonium salt properly (cool, dark, and dry) and prepare fresh solutions. |
| Incorrect pH for the coupling reaction. | Ensure the addition of a suitable alkaline solution to raise the pH. | |
| Colorimetric Sensor: Inconsistent color development. | Uneven application of sample or reagents. | Use a micropipette for precise and consistent volume application. |
| Inconsistent lighting during image capture. | Use a scanner or a light box to ensure uniform illumination for all measurements. |
Section 5: Future Perspectives and Advanced Applications
The application of this compound in materials science for sensor development is a burgeoning area with significant potential for future innovations. The integration of these chemically modified materials into microfluidic devices can lead to the development of automated, high-throughput analytical systems. Furthermore, by creating arrays of electrodes modified with different diazonium salts, it is possible to fabricate multiplexed sensing platforms capable of detecting multiple analytes simultaneously.
The inherent advantages of sensors based on this compound, such as their stability, sensitivity, and low cost, make them highly promising for a wide range of applications, from environmental monitoring of pollutants like phenolic compounds to clinical diagnostics for the detection of neurotransmitters and other biomarkers. Continued research in this area is expected to yield even more sophisticated and impactful sensing technologies.
Visualizations
Diagram 1: Workflow for Electrochemical Sensor Fabrication
Caption: Workflow for fabricating an electrochemical dopamine sensor.
Diagram 2: Principle of Colorimetric Sensing
Caption: Azo coupling reaction for colorimetric phenol detection.
References
-
Breton, T., & Bélanger, D. (2008). Modification of carbon electrode with aryl groups having an aliphatic amine by electrochemical reduction of in situ generated diazonium cations. Langmuir, 24(16), 8711-8718. [Link]
-
Downard, A. J. (2000). Electrochemically Assisted Covalent Modification of Carbon Electrodes. Electroanalysis, 12(14), 1085-1096. [Link]
-
Elgrishi, N., et al. (2021). The Role of Aryldiazonium Chemistry in Designing Electrochemical Aptasensors for the Detection of Food Contaminants. Chemosensors, 9(8), 215. [Link]
- Grote, Z., et al. (2018). Synthesis and Grafting of Diazonium Tosylates for Thermoplastic Electrode Immunosensors. ACS Sensors, 3(10), 2057-2064.
- Hassan, S. M., Walash, M. I., El-Sayed, S. M., & Abou Ouf, A. M. (1981). Colorimetric determination of certain phenol derivatives in pharmaceutical preparations. Journal of the Association of Official Analytical Chemists, 64(6), 1442-1445.
- Pinson, J., & Podvorica, F. (2005). Attachment of organic layers to conductive or semiconductive surfaces by reduction of diazonium salts. Chemical Society Reviews, 34(5), 429-439.
-
Touzalin, T., et al. (2020). Different Electrochemical Sensor Designs Based on Diazonium Salts and Gold Nanoparticles for Pico Molar Detection of Metals. Molecules, 25(17), 3903. [Link]
-
Lester, M. A., et al. (2017). Simple and Rapid Method for the Analysis of Phenolic Compounds in Beverages and Grains. Journal of Agricultural and Food Chemistry, 65(18), 3719-3725. [Link]
-
Anjum, S., et al. (2022). Electrochemical Detection of Dopamine using a Phenyl Carboxylic Acid-Functionalized Electrode Made by Electrochemical Reduction of a Diazonium Salt. ChemistrySelect, 7(46), e202203369. [Link]
-
Allongue, P., Delamar, M., Desbat, B., Fagebaume, O., Hitmi, R., Pinson, J., & Savéant, J. M. (1997). Covalent Modification of Carbon Surfaces by Aryl Radicals Generated from the Electrochemical Reduction of Diazonium Salts. Journal of the American Chemical Society, 119(1), 201-207. [Link]
-
Bott Neto, J. L., et al. (2023). A paper-based sensor to detect pesticides in food quickly and cheaply. EurekAlert!. [Link]
-
Journal of The Electrochemical Society. (n.d.). Retrieved January 18, 2026, from [Link]
-
Analytica Chimica Acta. (n.d.). Retrieved January 18, 2026, from [Link]
-
Electrochemistry Communications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Ben Mbarek, I., et al. (2020). Highly sensitive paper-based electrochemical sensor for reagent free detection of bisphenol A. Talanta, 217, 120924. [Link]
Sources
- 1. The Role of Aryldiazonium Chemistry in Designing Electrochemical Aptasensors for the Detection of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic Compounds Assay Kit (Colorimetric) (ab273293) | Abcam [abcam.com]
- 4. Phenolic Compounds Assay Kit (Colorimetric) sufficient for 200 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Preparation of Substituted Aromatic Compounds from 2-Methoxy-5-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 2-Methoxy-5-nitrobenzenediazonium in Aromatic Synthesis
This compound is a highly valuable and reactive intermediate in the field of organic synthesis.[1] Its utility stems from the presence of the diazonium group (-N₂⁺), an excellent leaving group, which can be readily displaced by a wide array of nucleophiles to introduce diverse functionalities onto the aromatic ring.[2][3] This diazonium salt is typically generated in situ from its corresponding amine, 2-methoxy-5-nitroaniline, through a process known as diazotization.[1][4] The presence of the methoxy and nitro groups on the benzene ring further influences its reactivity and provides a scaffold for the synthesis of a variety of substituted aromatic compounds, including dyes, pigments, and pharmaceutical intermediates.[1][5]
This guide provides a comprehensive overview of the preparation and application of this compound, with a focus on key synthetic transformations. Detailed protocols, mechanistic insights, and safety considerations are presented to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.
I. Preparation of this compound: The Diazotization Reaction
The foundational step for all subsequent reactions is the conversion of 2-methoxy-5-nitroaniline to its corresponding diazonium salt. This is achieved through diazotization, a reaction with nitrous acid (HNO₂) typically generated in situ from sodium nitrite and a strong mineral acid.[6][7]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yields.[1][8] Maintaining a low temperature is therefore critical for the successful formation and utilization of the diazonium salt.
-
Strong Acidic Conditions: A strong acid, such as hydrochloric acid or sulfuric acid, serves two primary purposes. Firstly, it reacts with sodium nitrite to generate the necessary nitrous acid.[6] Secondly, it protonates the weakly basic amino group of 2-methoxy-5-nitroaniline, which is deactivated by the electron-withdrawing nitro group, facilitating the reaction.[8]
Experimental Protocol: Diazotization of 2-Methoxy-5-nitroaniline
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Methoxy-5-nitroaniline | 168.15 | 24 | 4.0 g |
| Concentrated Sulfuric Acid | 98.08 | - | 6 mL |
| Deionized Water | 18.02 | - | 50 mL |
| Sodium Nitrite | 69.00 | 20 | 1.38 g in 10 mL H₂O |
| Urea | 60.06 | 3 | 0.18 g |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 6 mL of concentrated sulfuric acid to 50 mL of deionized water.
-
To the cooled acid solution, add 4.0 g (24 mmol) of 2-methoxy-5-nitroaniline. Stir the mixture to form a suspension.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Prepare a solution of 1.38 g (20 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[5]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear, yellowish solution is the this compound salt, ready for immediate use in subsequent reactions.
-
(Optional but Recommended) To destroy any excess nitrous acid, a small amount of urea can be added until effervescence ceases.[5]
Self-Validating System:
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature is crucial. A rise above 5 °C indicates a potential for decomposition.
-
Visual Observation: The dissolution of the solid amine hydrochloride to form a clear solution is a visual indicator of successful diazonium salt formation.
-
Starch-Iodide Test: A drop of the reaction mixture on starch-iodide paper should produce a blue-black color, indicating the presence of excess nitrous acid and thus complete diazotization. If the test is negative, a small amount of additional sodium nitrite solution can be added. Once a positive test is achieved, the excess nitrous acid can be quenched.
II. Applications in the Synthesis of Substituted Aromatic Compounds
The prepared this compound solution serves as a versatile precursor for a range of synthetic transformations.
A. Sandmeyer Reaction: Introduction of Halides and Cyano Groups
The Sandmeyer reaction is a cornerstone of diazonium chemistry, enabling the substitution of the diazonium group with halides (Cl, Br) or a cyano group using copper(I) salts as catalysts.[9] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[9]
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: Copper(I) salts are essential for facilitating the single-electron transfer that initiates the radical mechanism, leading to the formation of an aryl radical and the loss of nitrogen gas.[9]
Workflow for the Sandmeyer Reaction:
Caption: General workflow for the Sandmeyer reaction.
B. Balz-Schiemann Reaction: Introduction of Fluorine
The Balz-Schiemann reaction provides a method for the introduction of a fluorine atom onto the aromatic ring.[10] This is typically achieved by treating the diazonium salt with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is then thermally decomposed.[10][11]
Causality Behind Experimental Choices:
-
Fluoroboric Acid: HBF₄ serves as the source of the tetrafluoroborate anion (BF₄⁻), which precipitates the diazonium salt.
-
Thermal Decomposition: Heating the isolated diazonium tetrafluoroborate salt initiates the loss of nitrogen gas and boron trifluoride, resulting in the formation of the aryl fluoride.[10]
Workflow for the Balz-Schiemann Reaction:
Caption: Workflow for the Balz-Schiemann reaction.
C. Gomberg-Bachmann Reaction: Aryl-Aryl Coupling
The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that utilizes a diazonium salt to form biaryl compounds.[12][13] The reaction involves treating the diazonium salt with another aromatic compound in the presence of a base.[12] Yields can often be low due to competing side reactions.[12][14]
Causality Behind Experimental Choices:
-
Base: The base is required to neutralize the acid present from the diazotization step and to facilitate the reaction.
-
Arene Component: The second aromatic compound acts as the coupling partner.
Reaction Mechanism Overview:
Caption: Simplified Gomberg-Bachmann reaction mechanism.
D. Azo Coupling: Synthesis of Azo Dyes
Azo coupling is a reaction between a diazonium compound and an activated aromatic compound, such as a phenol or an aniline, to form an azo compound.[15][16] These compounds are often intensely colored and are widely used as dyes.[5][15] The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[15]
Causality Behind Experimental Choices:
-
Activated Aromatic Compound: The coupling partner must be electron-rich to be susceptible to attack by the weakly electrophilic diazonium ion.
-
pH Control: The pH of the reaction medium is crucial. For coupling with phenols, a mildly alkaline solution is used to deprotonate the phenol, increasing its nucleophilicity. For coupling with anilines, a mildly acidic solution is preferred to prevent the precipitation of the diazonium salt while still having a sufficient concentration of the free amine for reaction.
Experimental Protocol: Azo Coupling with β-Naphthol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound solution | - | ~20 | - |
| β-Naphthol | 144.17 | 20 | 2.88 g |
| Sodium Hydroxide | 40.00 | - | 10% aqueous solution |
Procedure:
-
In a 250 mL beaker, dissolve 2.88 g (20 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice-water bath.
-
While stirring vigorously, slowly add the cold this compound solution to the cold β-naphthol solution.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with several portions of cold deionized water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to achieve higher purity.
-
Dry the purified crystals in a desiccator or a low-temperature oven.
III. Safety Considerations
-
Instability of Diazonium Salts: Solid diazonium salts can be explosive and should be handled with extreme caution. It is highly recommended to use them in situ as solutions whenever possible.[4][17]
-
Temperature Control: Strict adherence to low-temperature conditions during the preparation and reaction of diazonium salts is paramount to prevent decomposition.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling the reagents and performing the reactions described.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
IV. Conclusion
This compound is a powerful and versatile intermediate for the synthesis of a wide range of substituted aromatic compounds. By understanding the underlying principles of its formation and subsequent reactions, such as the Sandmeyer, Balz-Schiemann, Gomberg-Bachmann, and azo coupling reactions, researchers can effectively harness its synthetic potential. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development.
References
- Smolecule. (2023, July 21). Buy this compound | 27165-17-9.
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Wikipedia. (n.d.). Gomberg–Bachmann reaction. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
ChemEurope.com. (n.d.). Gomberg-Bachmann reaction. [Link]
- Unknown. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Pearson+. (n.d.). Synthesize from benzene. (Hint: All of these require diazonium ions.) (d) 4-methoxyaniline. [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
-
Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. [Link]
-
ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms. [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. [Link]
- Unknown. (n.d.). Gomberg-Bachmann-Hey Reaction.
-
Pearson+. (n.d.). Synthesize from benzene. (Hint: All of these require diazonium io.... [Link]
-
ResearchGate. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems | Request PDF. [Link]
-
Chemistry LibreTexts. (2014, July 23). 16.10: The Synthesis of Substituted Benzenes Using Arenediazonium Salts. [Link]
-
ResearchGate. (n.d.). Gomberg‐Bachmann reaction. [Link]
-
PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 13. Gomberg-Bachmann_reaction [chemeurope.com]
- 14. mycollegevcampus.com [mycollegevcampus.com]
- 15. Azo coupling - Wikipedia [en.wikipedia.org]
- 16. Azo Coupling [organic-chemistry.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols: The Sandmeyer Reaction of 2-Methoxy-5-nitrobenzenediazonium
Introduction: Strategic Functionalization via the Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of synthetic organic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a robust and versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[1][2][3] This transformation is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr), enabling the introduction of a wide array of functional groups—including halides, cyanide, and hydroxyl groups—onto an aromatic ring.[1][4] Its strategic importance lies in its ability to generate substitution patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.
This guide provides a detailed technical overview and field-proven protocols for the application of the Sandmeyer reaction to a specific, electronically-differentiated substrate: 2-methoxy-5-nitroaniline. The resulting diazonium salt, 2-methoxy-5-nitrobenzenediazonium, is a valuable intermediate for the synthesis of highly functionalized building blocks crucial in the development of pharmaceuticals, agrochemicals, and dyes.[5][6] We will delve into the causality behind experimental choices, provide self-validating protocols, and emphasize the critical safety procedures required when handling potentially hazardous diazonium intermediates.
PART 1: The Diazotization of 2-Methoxy-5-nitroaniline
The journey begins with the quantitative conversion of the primary aromatic amine, 2-methoxy-5-nitroaniline, into its corresponding diazonium salt. This process, known as diazotization, is executed in situ and immediately precedes the Sandmeyer substitution.
Mechanism of Diazotization
The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in the reaction mixture from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][7] The process is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[6][8] The electrophilic nitrosonium ion (NO⁺), formed from protonated nitrous acid, is attacked by the nucleophilic amine, initiating a sequence of proton transfers and dehydration to yield the aryl diazonium ion.[9]
Critical Safety Mandate: Handling Diazonium Salts
Trustworthiness: Before proceeding, it is imperative to understand the hazards associated with diazonium salts. In their solid, dry state, they are often violently explosive and sensitive to shock, friction, and heat.[10][11][12] Therefore, the protocols described herein are designed for the in situ generation and immediate consumption of the diazonium salt, which should never be isolated unless absolutely necessary, and only on a micro-scale (<0.75 mmol) by experienced personnel with appropriate safety measures in place.[10][11][13]
Core Safety Protocols:
-
Temperature Control: Maintain a reaction temperature of 0–5 °C at all times using an ice-salt or acetone-dry ice bath.[8][10][13]
-
No Isolation: Use the aqueous diazonium salt solution directly in the subsequent Sandmeyer step without attempting to isolate the solid.[10][13]
-
Stoichiometry: Use a stoichiometric or slight excess of acid and a stoichiometric amount of sodium nitrite. Check for excess nitrous acid with starch-iodide paper and quench if necessary (e.g., with sulfamic acid).[10][13]
-
Ventilation: Nitrogen gas (N₂) is vigorously evolved during the Sandmeyer step. Ensure the reaction is conducted in a well-ventilated fume hood with an adequate vent for the gas.[10][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and consider a face shield and blast shield, especially when working at a larger scale.
Protocol 1: Preparation of this compound Chloride Solution
Objective: To prepare a stock solution of this compound chloride for immediate use in subsequent Sandmeyer reactions.
Materials:
-
2-Methoxy-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In the three-neck flask, combine 2-methoxy-5-nitroaniline (1.0 eq) with distilled water and concentrated HCl (3.0 eq).
-
Cool the resulting slurry to 0 °C in an ice bath with constant stirring. Ensure the temperature is stable between 0 and 5 °C.
-
Separately, prepare a solution of sodium nitrite (1.05 eq) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization. The resulting clear, yellowish solution is the this compound chloride solution, ready for immediate use.
PART 2: Sandmeyer Substitution Reactions
The freshly prepared diazonium salt solution serves as the direct precursor for various copper(I)-catalyzed substitutions. The general mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion.[1] This generates an aryl radical with the loss of stable dinitrogen gas, which then reacts with the copper(II) species to form the final product and regenerate the Cu(I) catalyst.[1][4]
Caption: Radical mechanism of the Sandmeyer reaction.
Protocol 2: Sandmeyer Chlorination
Objective: To synthesize 1-chloro-2-methoxy-5-nitrobenzene.
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the stirred CuCl solution.
-
Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.
Protocol 3: Sandmeyer Bromination
Objective: To synthesize 1-bromo-2-methoxy-5-nitrobenzene.
Procedure:
-
This protocol is analogous to the chlorination. Prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in concentrated hydrobromic acid (HBr). Cool to 0 °C.
-
Slowly add the cold diazonium salt solution (prepared with HCl as in Protocol 1 is acceptable) to the stirred CuBr solution.
-
Manage the effervescence and, after addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Isolate the product via standard extractive workup.
Protocol 4: Sandmeyer Cyanation
Objective: To synthesize 2-methoxy-5-nitrobenzonitrile, a key intermediate for carboxylic acids, amides, and amines.
Procedure:
-
In a separate flask, prepare a solution or slurry of copper(I) cyanide (CuCN, 1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate PPE. Work in a well-ventilated fume hood and have a cyanide quench protocol (e.g., bleach or hydrogen peroxide) available.
-
Adjust the pH of the diazonium salt solution to be neutral or slightly basic (pH ~7-8) by carefully adding sodium carbonate. This step is often crucial for successful cyanation.
-
Slowly add the neutralized diazonium solution to the CuCN slurry, which should be warmed to approximately 50-60 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete.
-
Isolate the product via extractive workup.
Protocol 5: Sandmeyer-Type Hydroxylation
Objective: To synthesize 2-methoxy-5-nitrophenol.
Procedure:
-
This transformation often does not require a copper catalyst, though Cu₂O or CuSO₄ can be used to improve yields.
-
Prepare a solution of the diazonium salt using sulfuric acid instead of hydrochloric acid.
-
Slowly add the cold diazonium sulfate solution to a large volume of boiling aqueous sulfuric acid (~10% v/v).
-
The diazonium salt decomposes upon heating to form the phenol and evolve nitrogen gas.
-
After the addition, continue to heat the solution for 30 minutes.
-
Cool the reaction mixture and isolate the phenolic product by extraction. Steam distillation is also an effective purification method for volatile phenols.
PART 3: Data Summary and Workflow Visualization
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the Sandmeyer functionalization of 10 mmol of 2-methoxy-5-nitroaniline.
| Reaction | Key Reagent | Catalyst | Temperature | Approx. Time | Product |
| Diazotization | NaNO₂ / HCl | N/A | 0–5 °C | 30 min | This compound chloride |
| Chlorination | N/A | CuCl | 0 °C → RT | 1–2 h | 1-Chloro-2-methoxy-5-nitrobenzene |
| Bromination | N/A | CuBr | 0 °C → RT | 1–2 h | 1-Bromo-2-methoxy-5-nitrobenzene |
| Cyanation | N/A | CuCN | 50–60 °C | 1–2 h | 2-Methoxy-5-nitrobenzonitrile |
| Hydroxylation | H₂SO₄ (aq) | N/A or Cu₂O | ~100 °C | 1 h | 2-Methoxy-5-nitrophenol |
Experimental Workflow
Caption: Overall workflow for Sandmeyer reactions.
References
-
Sandmeyer reaction. Wikipedia.[Link]
-
Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Vedantu.[Link]
-
Sandmeyer Reaction mechanism and Applications. Chemistry Notes.[Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC).[Link]
-
Sandmeyer Reaction Mechanism. BYJU'S.[Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed.[Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate.[Link]
-
Sandmeyer Reaction. GeeksforGeeks.[Link]
-
Reactive Chemical Hazards of Diazonium Salts. ACS Publications.[Link]
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate.[Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.[Link]
-
The Sandmeyer Reactions. Chad's Prep.[Link]
-
Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Publications.[Link]
-
Sandmeyer Reaction. Organic Chemistry Portal.[Link]
-
A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation - Supporting Information. ARKIVOC.[Link]
-
Diazonium Substitution - Sandmeyer Reactions (IOC 38). YouTube.[Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. SciELO.[Link]
-
This compound. PubChem.[Link]
- High caustic coupling process for preparing substituted 2-nitro-2'-hydroxyazobenzenes.
-
The Hydroxylation of Aromatic Nitro Compounds by Alkalies. eJournals @ Oklahoma State University Library.[Link]
-
Benzenediazonium, 2-methoxy-5-nitro-. US EPA.[Link]
-
C-Cyanation with 1-Cyanobenzotriazole. ResearchGate.[Link]
-
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1). US EPA.[Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 6. Buy this compound | 27165-17-9 [smolecule.com]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Methoxy-5-nitrobenzenediazonium in the Synthesis of Pharmaceutical Intermediates
Introduction: The Unseen Workhorse of Aromatic Scaffolding
In the intricate landscape of pharmaceutical synthesis, the ability to precisely and efficiently construct complex aromatic scaffolds is paramount. Among the vast arsenal of chemical reagents, diazonium salts stand out as exceptionally versatile intermediates. This guide focuses on a particularly valuable, yet hazardous, reagent: 2-methoxy-5-nitrobenzenediazonium .
Generated in situ from 2-methoxy-5-nitroaniline, this diazonium salt is a potent electrophile.[1] Its unique electronic architecture—an electron-donating methoxy group and a powerful electron-withdrawing nitro group—finely tunes its reactivity, making it a strategic choice for forming key chemical bonds.[1] While historically significant in the dye industry, its true potential in modern drug development lies in its capacity to participate in azo coupling and Sandmeyer reactions, thereby introducing nitrogen-based functionalities and creating diverse molecular frameworks that are precursors to biologically active molecules.[1][2][3]
This document provides a comprehensive overview of its synthesis, critical safety protocols for its management, and detailed experimental procedures for its application in generating valuable pharmaceutical intermediates. The protocols are designed to be self-validating, with clear explanations for each step, ensuring both safety and reproducibility in the research laboratory.
Core Synthesis: In Situ Generation of this compound
The primary method for preparing this compound is through the diazotization of its corresponding aniline precursor, 2-methoxy-5-nitroaniline.[1][2] This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5]
Causality of Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable.[6][7] Temperatures above 5 °C can lead to rapid, and often violent, decomposition, liberating nitrogen gas and resulting in unwanted side products or a runaway reaction.
-
In Situ Generation: The high reactivity and potential explosive hazard of solid diazonium salts necessitate their generation and immediate use in solution without isolation.[8][9] This is a fundamental safety principle.
-
Stoichiometric Control: A slight excess of nitrous acid is used to ensure complete conversion of the aniline, but a large excess should be avoided as it can lead to side reactions and presents its own decomposition hazards.[6][10] The excess nitrous acid is subsequently quenched.
Experimental Protocol 1: Diazotization of 2-Methoxy-5-nitroaniline
Objective: To prepare a solution of this compound chloride for immediate use in a subsequent coupling reaction.
Materials:
-
2-Methoxy-5-nitroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Urea
-
Starch-Iodide Paper
-
Deionized Water
-
Ice-salt bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-methoxy-5-nitroaniline (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (3.0 eq).
-
Cool the resulting slurry to 0 °C using an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) indicates excess HNO₂.
-
If excess nitrous acid is present, add small portions of urea until the starch-iodide test is negative. Urea reacts with HNO₂ to form N₂, CO₂, and H₂O.
-
The resulting clear, cold solution of this compound chloride is now ready for immediate use. Do not store this solution. Proceed directly to the next synthetic step.
Acknowledging the Hazard: Mandatory Safety Protocols
Many diazonium salts are thermally unstable and can be sensitive to shock and friction, particularly in their solid, isolated state.[6][7][8] Their decomposition is highly exothermic and releases a large volume of nitrogen gas, posing a significant explosion risk.[9] Adherence to strict safety protocols is non-negotiable.
The Cardinal Rules for Handling Diazonium Salts:
-
Never Isolate: Unless absolutely necessary and performed on a micro-scale (typically <0.75 mmol) with specialized equipment and blast shields, do not attempt to isolate solid diazonium salts.[6][7][9][10]
-
Maintain Low Temperature: Always keep the reaction temperature below 5 °C during synthesis and use.[6][10] A reliable cooling bath and temperature monitoring are essential.
-
Vent Gases: Diazotization and decomposition reactions generate nitrogen gas. Ensure the reaction setup is not a closed system and is adequately vented within a fume hood.[6][7]
-
Quench and Destroy: After the primary reaction is complete, any residual diazonium salt must be safely quenched. A common method is the addition of a reducing agent like hypophosphorous acid or by warming the solution gently (behind a blast shield) after ensuring the desired product has been formed or extracted.[9]
-
Use Appropriate PPE: Always wear safety glasses, a face shield, a lab coat, and consider using blast shields, especially during scale-up.
-
Avoid Incompatibilities: Keep diazonium salts away from bases, transition metals, and iodides, as these can catalyze violent decomposition.[9][10]
Application in Practice: Synthesis of Azo-Linked Pharmaceutical Intermediates
The most prominent application of this compound is in azo coupling reactions . In this process, the diazonium cation acts as an electrophile, attacking an electron-rich aromatic ring (the coupling component), such as a phenol or an aniline derivative, in an electrophilic aromatic substitution.[11][12] The resulting azo compounds (R-N=N-R') are not only important dyes but are also highly valuable pharmaceutical intermediates.[1][11]
Experimental Protocol 2: Azo Coupling with 2-Naphthol
Objective: To synthesize 1-((2-methoxy-5-nitrophenyl)diazenyl)naphthalen-2-ol, a stable azo compound and versatile intermediate.
Materials:
-
In situ solution of this compound chloride (from Protocol 1)
-
2-Naphthol (0.98 eq)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
Ice bath
Procedure:
-
In a separate beaker, dissolve 2-naphthol (0.98 eq) in a 10% aqueous solution of sodium hydroxide. The formation of the phenoxide ion is crucial as it strongly activates the aromatic ring for electrophilic attack.
-
Cool this solution to 5–10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred 2-naphthol solution. A deep red or orange precipitate should form immediately.
-
Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Acidify the mixture carefully with dilute HCl to a pH of ~5-6. This ensures the product is fully precipitated.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified azo compound.
Data Presentation: Expected Results & Characteristics
| Parameter | Value |
| Product Name | 1-((2-methoxy-5-nitrophenyl)diazenyl)naphthalen-2-ol |
| Appearance | Red to orange crystalline solid |
| Expected Yield | 75-90% |
| Key Analytical Data | Characterize by M.P., ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Downstream Processing: Reductive Cleavage to Amine Precursors
The synthetic utility of the azo intermediate is fully realized in its subsequent transformations. A powerful strategy is the reductive cleavage of the N=N bond. This reaction breaks the molecule into two separate aromatic amines, effectively using the azo coupling as a method to construct two distinct, functionalized building blocks from simple precursors. These resulting amines are often key components in the synthesis of heterocyclic drugs.
Ar-N+≡N Diazonium Cation (Electrophile)
>];
}
Intermediate [label=<
σ-complex (Wheland Intermediate)
];
Product [label=<
Ar-N=N-Ar'-OH Azo Product
];
Diazonium -> Intermediate [label="Attack"]; Naphthoxide -> Intermediate; Intermediate -> Product [label="Rearomatization (-H+)"]; } dot Caption: Mechanism of Electrophilic Aromatic Substitution in Azo Coupling.
Experimental Protocol 3: Reductive Cleavage of the Azo Intermediate
Objective: To cleave the azo bond of 1-((2-methoxy-5-nitrophenyl)diazenyl)naphthalen-2-ol to yield two distinct amine precursors.
Materials:
-
Azo compound (from Protocol 2) (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄) (approx. 2.5-3.0 eq)
-
Ethanol/Water solvent mixture
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Suspend the azo compound in a mixture of ethanol and water.
-
Heat the mixture gently to about 50-60 °C to aid solubility.
-
Add solid sodium dithionite portion-wise to the stirred suspension. The deep color of the azo compound should fade, indicating the cleavage of the azo bond.
-
After the color has disappeared, continue stirring for another 30 minutes at the same temperature.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3x). The two resulting amine products may have different polarities and may require further chromatographic separation.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine products using column chromatography.
Conclusion
This compound is a powerful and efficient reagent for the synthesis of complex aromatic intermediates in pharmaceutical research. Its true value is unlocked through a disciplined approach that pairs its high reactivity with an unwavering commitment to safety. The protocols outlined in this guide demonstrate a logical workflow from a simple aniline precursor to valuable, functionalized amine building blocks via a stable azo intermediate. By understanding the causality behind the experimental conditions and rigorously adhering to safety protocols, researchers can confidently leverage this versatile reagent to accelerate the discovery and development of new therapeutic agents.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. [Link]
-
Staub, M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, ACS Publications. [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. [Link]
-
Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Azo coupling. [Link]
-
ResearchGate. (2016). Azo coupling reactions structures and mechanisms. [Link]
-
US EPA. Benzenediazonium, 2-methoxy-5-nitro- - Substance Details. [Link]
-
Scialert.net. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [Link]
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. scialert.net [scialert.net]
- 3. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Scale Synthesis of Azo Dyes from 2-Methoxy-5-nitrobenzenediazonium
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their extensive conjugated systems are responsible for their vibrant colors, making them indispensable in a myriad of applications, including textiles, printing, biological staining, and advanced materials.[1][2] The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[3]
This guide provides a comprehensive, in-depth technical overview of the laboratory-scale synthesis of azo dyes using 2-Methoxy-5-nitrobenzenediazonium as the key intermediate. This diazonium salt is generated in situ from its precursor, 2-Methoxy-5-nitroaniline.[4] We will delve into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols that ensure robustness and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous guide to the synthesis of this important class of compounds.
Core Principles: A Mechanistic Overview
The synthesis of azo dyes from 2-Methoxy-5-nitrobenzenamine hinges on two fundamental reactions:
-
Diazotization: The conversion of the primary aromatic amine, 2-Methoxy-5-nitroaniline, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid.[5] The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4] The electron-withdrawing nitro group on the aromatic ring of 2-Methoxy-5-nitroaniline decreases the basicity of the amino group, necessitating careful control over the reaction conditions for efficient diazotization.[5]
-
Azo Coupling: The newly formed this compound ion acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component.[6] This electrophilic aromatic substitution reaction results in the formation of the azo dye.[3] Common coupling components include phenols, naphthols, and anilines.[6] The position of the coupling on the aromatic ring of the coupling component is directed by the existing substituents.
Experimental Workflow Visualization
The overall synthetic pathway can be visualized as a two-stage process, beginning with the diazotization of the primary amine and culminating in the formation of the azo dye through the coupling reaction.
Caption: General workflow for the synthesis of azo dyes.
Part 1: Preparation of the this compound Salt Solution (Diazotization)
This section outlines the detailed protocol for the diazotization of 2-Methoxy-5-nitroaniline. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent azo coupling step.[3]
Safety Precautions:
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7]
-
Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
The diazotization reaction can be exothermic. Strict temperature control is crucial to prevent runaway reactions and decomposition of the diazonium salt, which can be explosive in a dry state.[3]
-
Nitrous acid and its fumes (NOx) are toxic. This procedure must be performed in a well-ventilated fume hood.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methoxy-5-nitroaniline | 168.15 | 4.0 g | 23.8 |
| Concentrated Sulfuric Acid (~98%) | 98.08 | 6.0 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.7 g | 24.6 |
| Urea | 60.06 | ~0.2 g | ~3.3 |
Protocol: Diazotization of 2-Methoxy-5-nitroaniline
-
Preparation of the Amine Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4.0 g of 2-Methoxy-5-nitroaniline.[8]
-
Carefully add 50 mL of deionized water, followed by the slow and cautious addition of 6.0 mL of concentrated sulfuric acid while stirring.[8] The mixture will form a suspension.
-
Cooling: Cool the flask in an ice-salt bath to achieve an internal temperature of 0-5 °C. It is imperative to maintain this temperature range throughout the entire diazotization process.[5]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 1.7 g of sodium nitrite in 10 mL of cold deionized water.[8] Cool this solution in an ice bath.
-
Addition of Sodium Nitrite: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension from the dropping funnel over a period of 30-45 minutes.[8] Ensure the internal temperature of the reaction mixture does not exceed 5 °C.
-
Completion of Diazotization: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. The solid amine should dissolve, yielding a clear, yellowish solution of the this compound salt.
-
Quenching Excess Nitrous Acid: To remove any unreacted nitrous acid, which could lead to side reactions, add a small amount of urea (~0.2 g) portion-wise until the solution no longer gives a positive test with potassium iodide-starch paper (no immediate blue-black color).[8]
The resulting diazonium salt solution is now ready for the azo coupling reaction.
Part 2: Synthesis of Azo Dyes via Azo Coupling
The prepared this compound salt solution will now be reacted with a suitable coupling component to form the azo dye. In this guide, we will use 2-naphthol as a representative coupling agent, which will produce a vibrant orange-red dye.
Mechanism of Azo Coupling
The azo coupling reaction is a classic example of an electrophilic aromatic substitution. The diazonium ion, being electron-deficient, acts as a weak electrophile. It attacks the electron-rich aromatic ring of the coupling component, such as a phenol or an aniline.
Caption: Mechanism of the azo coupling reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Naphthol | 144.17 | 3.5 g | 24.3 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.4 g | 60.0 |
| Deionized Water | 18.02 | 60 mL | - |
Protocol: Azo Coupling with 2-Naphthol
-
Preparation of the Coupling Component Solution: In a 400 mL beaker, dissolve 3.5 g of 2-naphthol in a solution of 2.4 g of sodium hydroxide in 60 mL of deionized water.[9] Stir until the 2-naphthol is completely dissolved.
-
Cooling: Cool this alkaline solution of 2-naphthol in an ice-water bath to below 5 °C.[7]
-
Azo Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the previously prepared cold diazonium salt solution.[9] A brightly colored precipitate of the azo dye should form immediately.
-
Completion of Reaction: Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.[10]
-
Isolation of the Azo Dye: Collect the precipitated azo dye by suction filtration using a Buchner funnel.[1]
-
Washing: Wash the solid product on the funnel with a small amount of cold water to remove any unreacted salts and other water-soluble impurities.[1]
-
Drying: Dry the product on the funnel by maintaining suction for a few minutes. Transfer the crude product to a watch glass and allow it to air-dry. For more rigorous drying, a vacuum oven at a low temperature can be used.
-
Yield Calculation: Weigh the dried product and calculate the percentage yield based on the initial amount of 2-Methoxy-5-nitroaniline.
Characterization of the Synthesized Azo Dye
To confirm the identity and purity of the synthesized azo dye, a combination of spectroscopic techniques is recommended.
-
UV-Visible Spectroscopy: The color of the azo dye arises from electronic transitions within the extended π-conjugated system. The UV-Vis spectrum will show a characteristic absorption maximum (λmax) in the visible region, which is indicative of the dye's color. The spectra can be recorded in various solvents to observe any solvatochromic effects.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key absorptions to look for include the N=N stretch (typically weak and appearing around 1400-1450 cm⁻¹), O-H stretch (for phenolic dyes), and C-N and C-O stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the synthesized dye.[12] The chemical shifts and coupling patterns of the aromatic protons and carbons will confirm the substitution pattern on the aromatic rings and verify the successful formation of the azo linkage.[13] In some cases, evidence for tautomeric forms of the azo dye can be observed.[12]
Troubleshooting and Key Considerations
-
Low Yield: Insufficient cooling during diazotization can lead to the decomposition of the diazonium salt. Ensure the temperature is strictly maintained at 0-5 °C. Incomplete dissolution of the amine or coupling agent can also result in lower yields.
-
Side Reactions: The presence of excess nitrous acid can lead to unwanted side reactions. Ensure complete quenching with urea before the coupling step.
-
Purity of Reagents: The purity of the starting aniline and coupling component is critical for obtaining a pure product with a vibrant color.
-
pH of the Coupling Reaction: The pH of the coupling medium is crucial. For coupling with phenols, an alkaline medium is required to deprotonate the hydroxyl group, making the ring more electron-rich and susceptible to electrophilic attack. For coupling with anilines, a slightly acidic medium is often preferred.
Conclusion
The synthesis of azo dyes from this compound is a robust and versatile process that provides access to a wide range of colored compounds. By carefully controlling the reaction conditions, particularly temperature and pH, and by understanding the underlying chemical principles, researchers can reliably synthesize these important molecules for various applications. The protocols and insights provided in this guide serve as a solid foundation for the successful laboratory-scale synthesis and characterization of azo dyes.
References
-
The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
-
Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]
-
The microscale synthesis of azo dyes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Lab Experiment in Azo Dye Preparation. (n.d.). Scribd. Retrieved from [Link]
- One step synthesis of azo compounds from nitroaromatics and anilines. (2011). Tetrahedron Letters.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances.
- Classifications, properties, recent synthesis and applic
- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.).
- Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. (2012). Oriental Journal of Chemistry.
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports.
- Synthesis of Novel AZO-Aniline with different substituted Anilines and study of their Biological Activity. (2017). International Journal of Pharmaceutical & Biological Archives.
- Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography. (n.d.). American Chemical Society.
- Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. (2007). Photochemical & Photobiological Sciences.
- Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calcul
- Synthesis, Characterization and Analytical Study of New Azo Dye. (2022). Journal of Basrah Researches (Sciences).
- Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr
- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.).
-
Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]
- Reaction Coupling of dysonium salts. (2021-2022). University of Technology, Iraq.
- One-step process of preparing azo dyes by simultaneous diazotization. (1974).
- A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applic
- This compound. (n.d.). PubChem.
- Synthesis of 2-methoxycarbonyl-5-nitrobenzenesulfonic acid. (n.d.). PrepChem.
- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (n.d.). Indian Journal of Chemistry.
- (a) Synthesis of benzenediazonium chloride and mechanism of polymerization of (b) PANI-AB, (c) PNA-AB, (d) PLu-AB, (e) PPd-AB. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 27165-17-9 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. scialert.net [scialert.net]
- 9. scialert.net [scialert.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 12. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 13. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Monitoring 2-Methoxy-5-nitrobenzenediazonium Reactions
Introduction: The Criticality of Precise Reaction Monitoring
The diazotization of 2-methoxy-5-nitroaniline to form 2-methoxy-5-nitrobenzenediazonium is a foundational step in the synthesis of a wide array of azo dyes and pharmaceutical intermediates.[1][2] Diazonium salts are notoriously high-energy and thermally unstable intermediates.[3] Their propensity for rapid, and sometimes explosive, decomposition necessitates strict temperature control (typically 0-5°C) and careful monitoring to ensure both the safety of the process and the quality of the final product.[2][3] This application note provides a detailed guide to the primary analytical techniques for monitoring these reactions, offering both theoretical grounding and practical, step-by-step protocols.
Core Analytical Strategies: A Multi-Pronged Approach
No single analytical technique provides a complete picture of the reaction. Therefore, a combination of methods is often employed. High-Performance Liquid Chromatography (HPLC) offers unparalleled separation and quantification of reaction components. UV-Visible (UV-Vis) Spectroscopy is a powerful tool for real-time, in-situ monitoring of chromophoric species. Finally, Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the definitive method for structural elucidation and confirmation of the final product.[4]
High-Performance Liquid Chromatography (HPLC): For Quantitative Analysis
HPLC is the preferred method for accurately tracking the consumption of the starting material (2-methoxy-5-nitroaniline), the formation of the diazonium salt, and the appearance of the final azo-coupled product and any impurities. A reverse-phase C18 column is typically used, which separates the compounds based on their polarity.
Experimental Workflow for HPLC Monitoring
Caption: Workflow for HPLC analysis of diazonium reactions.
Detailed HPLC Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in a cold solution of a coupling agent (e.g., 2-naphthol) or a reducing agent to stabilize the highly reactive diazonium salt.
-
Filter the quenched sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Monitor the decrease in the peak area of 2-methoxy-5-nitroaniline and the increase in the peak area of the azo product over time.
-
The diazonium salt itself can be challenging to analyze directly due to its instability.[5] However, its formation can be inferred by the consumption of the starting material and the appearance of the product.
-
Table 1: Typical HPLC Parameters and Expected Retention Times
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 360 nm |
| Compound | Expected Retention Time (min) |
| This compound | Early eluting (more polar) |
| 2-Methoxy-5-nitroaniline | Mid eluting |
| Azo-coupled product | Late eluting (less polar) |
UV-Visible (UV-Vis) Spectroscopy: For Real-Time Kinetic Analysis
UV-Vis spectroscopy is an excellent technique for real-time monitoring of the reaction, as both the diazonium salt and the resulting azo dye are strongly chromophoric.[6][7] The formation of the diazonium salt and its subsequent conversion to the azo dye can be tracked by monitoring changes in the absorbance at specific wavelengths.
Experimental Workflow for UV-Vis Monitoring
Caption: Workflow for UV-Vis spectroscopic reaction monitoring.
Detailed UV-Vis Protocol:
-
Instrumentation: A UV-Vis spectrophotometer. For in-situ monitoring, a fiber-optic probe can be immersed directly into the reaction vessel.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the starting material, the diazonium salt, and the final azo product by scanning dilute solutions of each.
-
Initiate the reaction and begin recording absorbance spectra at regular time intervals.
-
Plot the absorbance at the respective λmax values against time to generate a kinetic profile of the reaction.
-
Table 2: Typical UV-Vis Absorption Maxima (λmax)
| Compound | Typical λmax (nm) | Color |
| 2-Methoxy-5-nitroaniline | ~380-410 | Yellow/Orange |
| This compound | ~360-380 | Pale Yellow |
| Azo-coupled Product | 480-550 | Red/Orange/Yellow |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation
While not typically used for real-time monitoring of fast reactions, NMR spectroscopy is the gold standard for the structural elucidation of the final azo dye product.[8][9] Both ¹H and ¹³C NMR can confirm the successful formation of the azo bond and the regiochemistry of the coupling reaction.
Protocol for NMR Analysis of the Final Product:
-
Instrumentation: An NMR spectrometer (300 MHz or higher).
-
Sample Preparation:
-
Isolate and purify the azo dye product from the reaction mixture.
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The disappearance of the amine protons from the starting material and the appearance of new aromatic signals corresponding to the coupled product will confirm the reaction's success. The integration of the ¹H NMR signals can be used to verify the purity of the isolated product.
-
Safety Considerations
Solid diazonium salts are explosive and should not be isolated unless absolutely necessary and with appropriate safety precautions. All reactions should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
A multi-faceted analytical approach is essential for the effective monitoring of this compound reactions. HPLC provides robust quantitative data, UV-Vis spectroscopy allows for real-time kinetic analysis, and NMR spectroscopy offers definitive structural confirmation of the final product. By employing these techniques, researchers can ensure the safety, efficiency, and reproducibility of their synthetic procedures.
References
- American Chemical Society. (n.d.). Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography.
- RSC Publishing. (n.d.). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films.
- ResearchGate. (n.d.). UV-Vis absorption spectra of diazonium salts and azo dyes, which are....
- ResearchGate. (n.d.). The UV-vis spectrum of the new diazo dyes (1-4).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University.
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- Otutu, J. O. (2012). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Oriental Journal of Chemistry, 28(2), 787-794.
- BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
- Smolecule. (2023, July 21). This compound | 27165-17-9.
- ResearchGate. (2014, April 30). Is it advisable to analyse diazonium compounds with GC-MS?.
Sources
- 1. scialert.net [scialert.net]
- 2. Buy this compound | 27165-17-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 9. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2-Methoxy-5-nitrobenzenediazonium, a critical intermediate in the creation of azo dyes and other specialized organic compounds.[1][2] As Senior Application Scientists, we understand the nuances of this diazotization reaction and have compiled this resource to address common challenges and enhance your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions to improve your yield and purity.
Issue 1: Low or No Yield of the Diazonium Salt
A consistently low yield is a frequent challenge. Several factors can contribute to this issue, primarily related to reaction conditions and reagent quality.
-
Question: My reaction is complete, but the yield of the this compound salt is significantly lower than expected. What are the likely causes and how can I improve it?
-
Answer: Low yields in this diazotization are often traced back to a few critical parameters. Let's break down the potential culprits and their solutions:
-
Inadequate Temperature Control: The thermal instability of aryl diazonium salts, especially those with electron-withdrawing groups like the nitro group, is a primary concern.[3] Temperatures exceeding the optimal 0-5 °C range can lead to rapid decomposition of the diazonium salt into nitrogen gas and a corresponding aryl cation, which then reacts with water to form phenolic byproducts.[3]
-
Insufficient Acidity: A highly acidic medium is crucial for two main reasons. First, it facilitates the in situ generation of the reactive electrophile, the nitrosonium ion (NO+), from sodium nitrite. Second, it ensures the starting amine, 2-Methoxy-5-nitroaniline, is fully protonated. This prevents the newly formed diazonium salt from coupling with the unreacted amine, a common side reaction that forms triazenes.[3][4]
-
Slow or Incomplete Dissolution of the Amine: Due to the presence of the electron-withdrawing nitro group, 2-Methoxy-5-nitroaniline is a weakly basic amine and may not readily dissolve in the acidic medium.[4] If the amine is not fully accessible to the nitrosating agent, the reaction will be incomplete.
-
Reagent Purity and Preparation: The purity of the starting 2-Methoxy-5-nitroaniline and the freshness of the sodium nitrite solution are paramount.
-
Solution: Use high-purity 2-Methoxy-5-nitroaniline. Always prepare the sodium nitrite solution fresh for each reaction.
-
-
Issue 2: Darkening of the Reaction Mixture
A change in color can be indicative of side reactions or decomposition.
-
Question: My reaction mixture turned a dark brown or black color during the addition of sodium nitrite. What does this signify?
-
Answer: A dark coloration is a strong indicator of either decomposition of the diazonium salt or unwanted side reactions.[4] The most probable causes are:
-
Elevated Temperature: As mentioned previously, temperatures above 5 °C can cause the diazonium salt to decompose, often leading to the formation of colored phenolic byproducts.[3][4]
-
Insufficient Acidity: If the medium is not acidic enough, the diazonium salt can couple with unreacted 2-Methoxy-5-nitroaniline to form colored azo compounds.[3][4]
-
Solution: Immediately check and lower the reaction temperature. Ensure a slow, dropwise addition of the sodium nitrite solution to prevent localized heating.[4] Verify that a sufficient excess of strong acid was used.
-
Issue 3: Formation of a Precipitate
The appearance of a solid during the reaction can be normal or indicative of a problem.
-
Question: A solid precipitated out of my reaction mixture. Is this the desired diazonium salt?
-
Answer: The formation of a precipitate can be interpreted in two ways:
-
Insoluble Amine Salt: The hydrochloride or sulfate salt of 2-Methoxy-5-nitroaniline may not be fully soluble in the acidic medium, which is not necessarily a problem as long as the suspension is well-stirred.[4]
-
Precipitation of the Diazonium Salt: In some cases, the diazonium salt itself may have limited solubility in the reaction medium and precipitate out. This is often acceptable, and the reaction can proceed to the next step with vigorous stirring.[4]
-
Solution: Ensure sufficient acid is present to form the amine salt. If the precipitate is the diazonium salt, continue with the reaction, ensuring the mixture is homogenous enough for subsequent steps.
-
Issue 4: Foaming or Excessive Gas Evolution
While some gas evolution is expected, excessive foaming can signal a problem.
-
Question: I observed significant foaming and gas evolution during the reaction. What is happening?
-
Answer: The gas is most likely nitrogen (N₂), indicating the decomposition of your diazonium salt.[4] This is a critical sign that the reaction conditions are not optimal.
-
Solution: Immediately check and lower the reaction temperature. The rate of sodium nitrite addition should also be reduced to control the exothermic nature of the reaction.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
-
Q1: Why is the 0-5 °C temperature range so critical for this reaction?
-
Q2: Which acid is best for this diazotization, and why is a high concentration necessary?
-
A2: Strong mineral acids like sulfuric acid or hydrochloric acid are typically used.[4][7][8] A high concentration of acid is crucial to generate the nitrosonium ion (NO+) electrophile from sodium nitrite and to fully protonate the weakly basic 2-Methoxy-5-nitroaniline, thereby preventing unwanted side reactions like triazene formation.[3][4]
-
-
Q3: How can I confirm the successful formation of the diazonium salt?
-
A3: A simple qualitative test involves adding a small aliquot of the reaction mixture to a basic solution of a coupling agent, such as 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.[4] Another method is to check for the absence of the starting amine using a solution of 4-(N,N-dimethylamino)benzaldehyde, which generates a color if unreacted aromatic amine is present.[7][8][9]
-
-
Q4: Is it safe to isolate the solid this compound salt?
Experimental Protocols
Protocol 1: Synthesis of this compound Sulfate Solution
This protocol is adapted from established methods for the diazotization of nitroanilines.[7][8][9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methoxy-5-nitroaniline | 168.15 | 4.0 g | 0.024 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 6.0 mL | ~0.11 |
| Deionized Water | 18.02 | 50 mL | - |
| Sodium Nitrite | 69.00 | 1.7 g | 0.025 |
| Urea | 60.06 | ~0.15 g | ~0.0025 |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4.0 g of 2-Methoxy-5-nitroaniline.
-
Carefully add 50 mL of deionized water, followed by the slow addition of 6.0 mL of concentrated sulfuric acid with constant stirring.
-
Cool the resulting suspension to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve 1.7 g of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Check for complete diazotization using a spot test with 4-(N,N-dimethylamino)benzaldehyde solution.[7][8][9]
-
Destroy any excess nitrous acid by the careful addition of a small amount of urea until a sample of the reaction mixture no longer gives a positive test with starch-iodide paper.[7][9]
-
The resulting clear, yellowish solution of this compound sulfate is now ready for use in subsequent coupling reactions.
Visualizing the Workflow
Diagram 1: Key Steps in this compound Synthesis
Caption: A flowchart illustrating the key stages of the diazotization process.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for diagnosing and resolving low yield issues.
References
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2018). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online. [Link]
-
Asian Journal of Materials Science. (n.d.). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [Link]
-
Moorhoff, C. M., et al. (2016). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Browne, D. L., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
CK-12 Foundation. (n.d.). Diazonium Salts. [Link]
-
Allen. (n.d.). Which of the following diazonium salt is most stable? [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scialert.net [scialert.net]
- 8. orientjchem.org [orientjchem.org]
- 9. scialert.net [scialert.net]
common side reactions in the diazotization of 2-methoxy-5-nitroaniline
Welcome to the technical support guide for the diazotization of 2-methoxy-5-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we address common challenges, provide in-depth troubleshooting, and offer a validated protocol to ensure the successful and safe formation of 2-methoxy-5-nitrobenzenediazonium salts.
The diazotization of 2-methoxy-5-nitroaniline is a well-established but sensitive transformation. The presence of both an electron-donating methoxy group and a strong electron-withdrawing nitro group on the aromatic ring creates a unique electronic environment that influences reactivity and stability.[1] This guide provides field-proven insights to mitigate common side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction mixture turned a dark brown or black color. What is the likely cause and how can I prevent it?
A1: A dark coloration is a primary indicator of decomposition and unwanted side reactions. The two most common culprits are:
-
Thermal Decomposition: The this compound salt is thermally unstable. If the temperature rises above the recommended 0-5 °C range, it will rapidly decompose. This decomposition often involves the loss of nitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then react with water in the mixture to form the corresponding phenol (2-methoxy-5-nitrophenol), which can lead to colored, tar-like byproducts.[2][3]
-
Azo Coupling Side Reaction: If the reaction medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can react with the unreacted, unprotonated 2-methoxy-5-nitroaniline (a nucleophile).[2][4] This "self-coupling" reaction forms a diazoamino compound, which can further rearrange and decompose to form colored impurities.[4]
Preventative Measures:
-
Strict Temperature Control: Employ an ice-salt bath to maintain a consistent internal reaction temperature between 0-5 °C. Continuous monitoring with a thermometer is essential.[2]
-
Sufficient Acidity: Ensure a sufficient excess of strong mineral acid (e.g., hydrochloric acid or sulfuric acid) is used. This keeps the unreacted amine fully protonated, preventing it from acting as a nucleophile and engaging in self-coupling.[2][5]
-
Slow Nitrite Addition: Add the sodium nitrite solution dropwise and slowly, allowing the heat from the exothermic reaction to dissipate without causing a temperature spike.[2][6]
Q2: I'm observing significant foaming or gas evolution. Is this a sign of a successful reaction?
A2: While some minor gas evolution might occur, vigorous foaming is a critical warning sign. It indicates the rapid decomposition of your diazonium salt into nitrogen gas (N₂).[2][7] This is almost always due to a loss of temperature control, with the reaction temperature exceeding 5 °C.[7] This rapid decomposition drastically reduces the yield of your desired product and increases the formation of phenolic impurities.[2]
Immediate Action:
-
If you observe excessive foaming, immediately check and lower the reaction temperature. Adding more pre-chilled acid or carefully adding more ice to the external bath can help regain control.
Q3: The yield of my diazonium salt is consistently low. How can I improve it?
A3: Low yields can stem from several factors. Systematically addressing each of these can significantly improve your outcome:
-
Temperature: As mentioned, this is the most critical factor. Any deviation above 5 °C will lead to product loss through decomposition.[2]
-
Reagent Quality: Use high-purity 2-methoxy-5-nitroaniline. Impurities can lead to undesired side reactions.[4] Always use a freshly prepared solution of sodium nitrite, as it can degrade over time.[2]
-
Incomplete Dissolution: Ensure the 2-methoxy-5-nitroaniline is fully dissolved or, at minimum, forms a fine, well-stirred slurry in the acid before beginning the nitrite addition.[2] Poorly soluble starting material will react slowly and incompletely.
-
Insufficient Acid: A common error is not using enough acid. You need enough acid to protonate the amine, generate nitrous acid from sodium nitrite, and maintain a highly acidic environment to prevent side reactions.[2][8]
Q4: A solid precipitated out of my solution before I started adding the sodium nitrite. What should I do?
A4: This is often a normal observation. When 2-methoxy-5-nitroaniline is added to a strong mineral acid, it forms the corresponding amine salt (e.g., 2-methoxy-5-nitroanilinium chloride). This salt may have limited solubility in the cold, acidic medium and can precipitate out, forming a fine slurry.[2][6]
Action:
-
Ensure the mixture is being stirred vigorously to maintain a fine, homogenous suspension. As long as the slurry is well-agitated, you can proceed with the dropwise addition of the cold sodium nitrite solution. The amine salt will dissolve as it reacts to form the more soluble diazonium salt.[6]
Q5: How can I be sure the diazotization is complete before moving on to my coupling reaction?
A5: It is crucial to ensure all the primary amine has been converted to the diazonium salt. Any remaining amine can interfere with the subsequent coupling step. A simple qualitative test can be performed:
-
Starch-Iodide Paper Test: After the addition of sodium nitrite is complete, a slight excess of nitrous acid should be present, indicating that all the amine has reacted. To test for this, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The paper turning blue-black indicates the presence of nitrous acid and a complete reaction.[9] If the test is negative, add a small amount more of the nitrite solution until a positive test is achieved and sustained for 5-10 minutes.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction temperature so critical (0-5 °C)?
A1: Aromatic diazonium salts are inherently unstable compounds.[10] The bond between the aromatic ring and the diazonium group (C-N) is susceptible to cleavage. At temperatures above 5 °C, the molecule has enough thermal energy to overcome the activation barrier for decomposition, leading to the irreversible loss of dinitrogen (N₂), which is an extremely stable molecule and thus a great leaving group.[11] This process is entropically favored and results in the formation of highly reactive intermediates that lead to undesirable byproducts.[2]
Q2: What is the role of excess strong acid in this reaction?
A2: Strong mineral acids like HCl or H₂SO₄ serve three critical functions in diazotization:
-
Generation of the Diazotizing Agent: The acid reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[12] The nitrous acid is then protonated by the excess strong acid and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the amine.[8][13]
-
Protonation of the Amine: The amino group of 2-methoxy-5-nitroaniline is basic and must be protonated to form the anilinium salt. This prevents the lone pair on the nitrogen from attacking the newly formed diazonium salt, which would lead to the formation of a triazene (a common side reaction).[4][5]
-
Stabilization of the Diazonium Salt: The highly acidic environment helps to stabilize the resulting diazonium salt and suppresses its decomposition to a phenol.[8]
Q3: Which acid, HCl or H₂SO₄, is better for this diazotization?
A3: Both hydrochloric acid and sulfuric acid are commonly used.[14][15] The choice often depends on the subsequent reaction.
-
Hydrochloric Acid (HCl): Often preferred for its higher solubility of the intermediate amine salt and the final diazonium chloride salt. This can lead to a more homogenous reaction mixture.
-
Sulfuric Acid (H₂SO₄): Can be advantageous if the subsequent step is sensitive to chloride ions. The resulting diazonium hydrogen sulfate salt may be less soluble, which can sometimes be used to an advantage in specific isolation procedures.
For general laboratory use, HCl is typically a reliable choice.
Q4: How should I handle and quench excess nitrous acid and the diazonium salt?
A4: Both nitrous acid and diazonium salts are hazardous and require proper handling.
-
Quenching Nitrous Acid: After confirming the reaction is complete (via starch-iodide paper), the excess nitrous acid should be destroyed before workup or subsequent steps. This is typically done by adding a small amount of urea or sulfamic acid.[14] These reagents react with nitrous acid to produce nitrogen gas, carbon dioxide, and water.
-
Handling Diazonium Salts: Never attempt to isolate the this compound salt as a dry solid. Solid diazonium salts are notoriously unstable and can be shock-sensitive and explosive.[6][7][10] They are almost always generated and used immediately in solution (in situ).[6]
-
Quenching Unused Diazonium Salt: Before disposal, any remaining diazonium salt in the reaction vessel or in waste streams should be destroyed. This can be achieved by reacting it with a highly reactive coupling partner, like 2-naphthol, or by gentle warming (in a controlled manner, behind a blast shield) to facilitate its decomposition to the corresponding phenol and nitrogen gas.
Summary of Common Side Reactions and Prevention
| Side Reaction | Cause | Observation | Preventative Measure |
| Thermal Decomposition | Temperature > 5 °C | Dark brown/black color, gas evolution (N₂), foaming | Maintain strict temperature control (0-5 °C) using an ice-salt bath.[2] |
| Self-Coupling (Azo Formation) | Insufficient acidity | Dark coloration, formation of insoluble colored precipitate | Use a sufficient excess of strong mineral acid to fully protonate the starting amine.[2][4] |
| Phenol Formation | Reaction of aryl cation with water after N₂ loss | Oily or tar-like byproducts, reduced yield | Maintain low temperature and sufficient acidity. Use the diazonium salt immediately.[2][3] |
| Incomplete Reaction | Poor amine solubility, insufficient nitrite | Low yield, presence of starting material in product | Ensure amine forms a fine, well-stirred slurry. Use a slight excess of NaNO₂ and confirm with starch-iodide paper.[2][9] |
Visualizing the Reaction Pathways
The following diagram illustrates the desired diazotization pathway for 2-methoxy-5-nitroaniline and the two primary competing side reactions.
Caption: Main diazotization pathway and key side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the experiment.
Caption: Troubleshooting flowchart for diazotization issues.
Validated Experimental Protocol
This protocol outlines a standard laboratory procedure for the diazotization of 2-methoxy-5-nitroaniline for in situ use. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents & Equipment:
-
2-methoxy-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Starch-Iodide Paper
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice-salt bath
Procedure:
-
Amine Salt Formation: In the three-necked flask, suspend 2-methoxy-5-nitroaniline (1.0 eq) in water (~10 mL per gram of amine). Cool the mixture to 0 °C using an ice-salt bath.
-
Slowly add concentrated HCl (2.5-3.0 eq) to the stirred suspension. A fine slurry of the amine hydrochloride salt may form. Maintain the temperature between 0-5 °C.[6]
-
Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold deionized water. Ensure it is fully dissolved.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt slurry over 30-45 minutes. It is critical to ensure the internal temperature does not rise above 5 °C.[6][16] The solids should gradually dissolve to form a clear, yellowish solution of the diazonium salt.
-
Reaction Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.[2]
-
Test for a slight excess of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the reaction is complete.[9]
-
Quench Excess Nitrous Acid: Destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid, portion-wise, until the starch-iodide test is negative.[14]
-
The resulting cold solution of this compound chloride is now ready for immediate use in the subsequent coupling reaction. DO NOT attempt to isolate the solid salt. [6]
References
-
Ahmed, J., et al. (2012). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. International Journal of Chemistry, 4(4). Available at: [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Available at: [Link]
-
NPTEL. (n.d.). Aromatic Diazonium Salts. Principles of Organic Synthesis. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Available at: [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 124, 859-867. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Available at: [Link]
- Lewis, E. S., & Suhr, H. (1958). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA International Journal for Chemistry, 12(4), 112-115.
-
BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts. Available at: [Link]
- Lewis, E. S., & Holliday, R. E. (1968). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. The Journal of Chemical Physics, 49(8), 3747-3752.
-
Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Available at: [Link]
-
Modality Solutions. (2025). Top 5 Factors Affecting Chemical Stability. Available at: [Link]
-
Kaupp, G. (2007). Waste-Free Chemistry of Diazonium Salts and Benign Separation of Coupling Products in Solid Salt Reactions. ResearchGate. Available at: [Link]
- Google Patents. (2009). Process for preparing aromatic diazonium salts. CN101636380A.
-
Organic Syntheses. (n.d.). Procedure for Diazotization and Coupling. Available at: [Link]
- Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. US4874847A.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Studocu. (2020). Diazonium Salts. Available at: [Link]
-
JoVE. (2023). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2. Available at: [Link]
-
Chemistry Stack Exchange. (2020). How are diazonium salts prepared without self coupling. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. lkouniv.ac.in [lkouniv.ac.in]
- 13. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview [jove.com]
- 14. scialert.net [scialert.net]
- 15. orientjchem.org [orientjchem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
optimizing temperature control for stable 2-Methoxy-5-nitrobenzenediazonium solutions
Technical Support Center: 2-Methoxy-5-nitrobenzenediazonium Solutions
Welcome to the technical support center for . This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet sensitive reagent. Here, we provide in-depth, field-proven insights to help you navigate the challenges of handling this thermally labile compound, ensuring the reproducibility and success of your experiments.
Core Principles: Understanding the Inherent Instability
Aryl diazonium salts, including this compound, are highly valuable synthetic intermediates, primarily due to the exceptional leaving group ability of the diazonium moiety (-N₂⁺). Upon decomposition, this group is released as dinitrogen (N₂), an extremely stable and thermodynamically favored product.[1] This inherent drive to eliminate nitrogen gas is the root cause of the compound's instability.
The stability of the diazonium salt is a delicate balance of several factors, with temperature being the most critical.[2] At elevated temperatures, the rate of thermal decomposition increases dramatically, leading to the formation of undesired byproducts and a significant reduction in the yield of your target molecule.[3] The substitution pattern on the aromatic ring—in this case, an electron-donating methoxy group and an electron-withdrawing nitro group—also modulates the salt's reactivity and stability.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the 0-5°C temperature range so critical for my diazonium solution?
A1: This temperature range, typically achieved with an ice-water bath, is essential for minimizing the rate of thermal decomposition.[3][5] The reaction to form the diazonium salt (diazotization) is exothermic, and meticulous temperature control prevents runaway reactions. Above 5°C, the diazonium salt in an aqueous solution will begin to rapidly decompose, reacting with water to form the corresponding phenol (2-Methoxy-5-nitrophenol) and evolving nitrogen gas.[6][7] This not only reduces the concentration of your active reagent but also introduces impurities that can complicate subsequent reactions and purification steps.
Q2: My diazonium solution is rapidly turning dark brown and bubbling. What's happening?
A2: A dark brown or black coloration accompanied by gas evolution (foaming or bubbling) is a clear indicator of rapid decomposition.[3] The likely cause is that the temperature of your solution has exceeded the stable range (above 5-10°C). The gas is nitrogen (N₂), and the dark color often results from the formation of phenolic byproducts and other coupled side products.[3] Immediate and more efficient cooling is required to salvage the solution, though some loss of active reagent is inevitable.
Q3: Can I prepare my this compound solution in advance and store it?
A3: It is strongly recommended to prepare and use diazonium salt solutions fresh for maximum reactivity and purity.[2] If short-term storage is absolutely necessary (a few hours at most), the solution must be maintained continuously at 0-5°C, kept in the dark to prevent photochemical decomposition, and remain under strongly acidic conditions (pH 1-2).[2] For longer-term stability, the diazonium salt should be isolated as a more stable salt, such as a tetrafluoroborate (BF₄⁻) salt, which can be stored as a solid at low temperatures.[2][6] Standard chloride salts should never be isolated and dried, as they can be explosive.[5][6]
Q4: Does the choice of acid affect the thermal stability of the solution?
A4: Yes, both the type of acid and its concentration are crucial. A strong mineral acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is necessary to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite and to keep the solution pH low.[3][8] A highly acidic environment (pH 1-2) prevents the formation of unstable and reactive intermediates like diazohydroxides at higher pH values.[2] Furthermore, using an acid with a non-nucleophilic counterion, such as tetrafluoroboric acid (HBF₄), can lead to the formation of a more stable diazonium tetrafluoroborate salt in situ, enhancing the overall stability of the solution compared to the corresponding chloride salt.[9][10]
Troubleshooting Guide: Common Temperature-Related Issues
| Problem / Symptom | Probable Cause(s) | Recommended Solutions & Explanations |
| Reaction mixture turns dark brown/black. | 1. Elevated Temperature: The internal temperature has risen above the 0-5°C stability threshold, causing decomposition.[3] 2. Insufficient Acidity: The pH is too high, leading to unwanted side reactions, such as the diazonium salt coupling with unreacted amine.[3][11] | 1. Improve Cooling: Ensure the reaction flask is adequately submerged in an ice-salt bath for better temperature control. Monitor the internal temperature with a thermometer, not just the bath temperature. Add reagents dropwise to manage heat evolution.[3] 2. Verify Acidity: Ensure a sufficient excess of strong mineral acid is used to maintain a pH of 1-2. This fully protonates the starting amine, preventing it from acting as a nucleophile.[2][3] |
| Vigorous gas evolution (foaming). | Runaway Decomposition: The temperature has significantly exceeded the stability limit, causing a rapid breakdown of the diazonium salt and release of N₂ gas.[3] | Immediate Action Required: Ensure the cooling bath is functioning effectively. Slow or temporarily halt the addition of sodium nitrite solution until the internal temperature is back within the 0-5°C range. Slower reagent addition is key to controlling the exothermic process.[3] |
| Low yield in subsequent coupling reaction. | 1. Degradation During Preparation: The diazonium salt decomposed before it could be used due to poor temperature control. 2. Premature Decomposition: The solution was allowed to warm up between the diazotization step and the coupling step. | 1. Strict Temperature Adherence: Re-run the preparation, ensuring the temperature never exceeds 5°C at any point.[3] 2. Immediate Use: Use the freshly prepared, cold diazonium solution immediately in the next reaction step. Minimize the time between preparation and use. |
| Formation of an oily precipitate. | Phenol Formation: Significant decomposition has occurred, leading to the formation of 2-Methoxy-5-nitrophenol, which may be insoluble in the reaction medium.[6][7] | This indicates a critical loss of reagent. The experiment should be repeated with a strong emphasis on maintaining the 0-5°C temperature range throughout the entire procedure to suppress this decomposition pathway. |
Visualizing Thermal Decomposition
The primary pathway for thermal instability in aqueous acidic solutions is the reaction with water to form a phenol. This process is highly temperature-dependent.
Caption: Thermal decomposition of the diazonium cation.
Experimental Protocol: Preparation of a Stabilized this compound Tetrafluoroborate Solution
This protocol utilizes tetrafluoroboric acid to generate the more thermally stable tetrafluoroborate salt of the diazonium cation directly in solution.[2][10]
Materials:
-
2-Methoxy-5-nitroaniline
-
48% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stir bar and stir plate
-
Dropping funnel
-
Low-temperature thermometer (-20°C to 100°C)
-
Ice-salt bath
Procedure:
-
Prepare the Amine Solution: In the three-necked flask equipped with a stir bar and thermometer, dissolve 10 mmol of 2-Methoxy-5-nitroaniline in 10 mL of 48% tetrafluoroboric acid.
-
Cool the Mixture: Place the flask in an ice-salt bath and begin vigorous stirring. Cool the solution until the internal temperature is stable between 0°C and 5°C.[2]
-
Prepare the Nitrite Solution: In a separate beaker, dissolve 11 mmol of sodium nitrite in 5 mL of cold deionized water. Transfer this solution to the dropping funnel.
-
Slow Addition (Critical Step): Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes. It is imperative to maintain the internal reaction temperature between 0°C and 5°C throughout the entire addition. [2] Adjust the addition rate as needed to control any temperature increase from the exothermic reaction.
-
Stir and Complete Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes to ensure the diazotization is complete.[12]
-
Immediate Use: The resulting solution containing this compound tetrafluoroborate is now ready for immediate use in your subsequent reaction (e.g., azo coupling, Sandmeyer reaction). Do not allow the solution to warm up.
Workflow for Stable Solution Preparation
Caption: Workflow for preparing a stable diazonium solution.
References
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.Organic Process Research & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0XWGNdXRpKQZCfl65lviTFHJMDE3HWtpKu9-ZETI-27KRxBuWTdFiCyc9veTivb7T2zLANL7Vc9oCUsy-JxadsvUoPcvL6G-m999Qc-3l90LasbsFiIHO8PyyhgWWToUgxauMECg8DCdhfN0QYotlJICmZfFnzHbK0ILQNBYB6vpxia4oJ5DUg22YEg_qMrRvoVir-w==]
- Structures, Stability, and Safety of Diazonium Salts | Request PDF.ResearchGate. [URL: https://www.researchgate.net/publication/334970222_Structures_Stability_and_Safety_of_Diazonium_Salts]
- Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.BenchChem. [URL: https://www.benchchem.com/product/b80452-troubleshooting]
- Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects.UNI ScholarWorks. [URL: https://scholarworks.uni.edu/etd/426/]
- A Comparative Stability Analysis of Aliphatic Diazonium Salts: A Guide for Researchers.BenchChem. [URL: https://www.benchchem.
- Diazonium compound.Wikipedia. [URL: https://en.wikipedia.org/wiki/Diazonium_compound]
- Why are diazonium salts not stored, and what is the reason behind their instability?Quora. [URL: https://www.quora.com/Why-are-diazonium-salts-not-stored-and-what-is-the-reason-behind-their-instability]
- Typical aryl diazonium salt decomposition pathways.ResearchGate. [URL: https://www.researchgate.
- Process for the preparation of aryl diazonium salts and reaction with nucleophiles.Google Patents. [URL: https://patents.google.
- Photochemical and thermal dediazoniations of aryl diazonium salts in non-aqueous solvents.CORE. [URL: https://core.ac.uk/display/85259978]
- Stabilization of diazonium salt solutions.Google Patents. [URL: https://patents.google.
- Why should the temperature be maintained at 0–5 °C in a diazotisation?Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- This compound | 27165-17-9.Smolecule. [URL: https://www.smolecule.com/cas-27165-17-9.html]
- Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes.ResearchGate. [URL: https://www.researchgate.net/publication/306013329_Stable_diazonium_salts_of_weakly_basic_amines-Convenient_reagents_for_synthesis_of_disperse_azo_dyes]
- Stabilized diazonium salts and process of effecting same.Google Patents. [URL: https://patents.google.
- Safety Data Sheet.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/94820]
- How to improve the stability of 2-Methyl-4-nitrobenzenediazonium solutions.BenchChem. [URL: https://www.benchchem.com/product/b80452-stability-guide]
- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.Journal of the University of Chemical Technology and Metallurgy. [URL: https://dl.uctm.edu/journal/node/j2013-4/13-I.M.S-Synthesis-and-Absorption_p825-830.pdf]
- The Stabilization of Diazonium Salts.Google Books. [URL: https://books.google.com/books/about/The_Stabilization_of_Diazonium_Salts.html?id=R2A5AQAAMAAJ]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/12/03/diazonium-salt-reactions-sandmeyer/]
- 4-Methoxy-2-nitrobenzenediazonium | 27165-25-9.BenchChem. [URL: https://www.benchchem.com/product/b80452]
- Some reactions of diazonium ions.Chemguide. [URL: https://www.chemguide.co.uk/organicprops/aniline/diazo.html]
- This compound Formula.ECHEMI. [URL: https://www.echemi.com/products/pid210212-2-methoxy-5-nitrobenzenediazonium.html]
- How are diazonium salts prepared without self coupling.Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/139369/how-are-diazonium-salts-prepared-without-self-coupling]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scialert.net [scialert.net]
Technical Support Center: Troubleshooting Low Yield in Azo Coupling Reactions with 2-Methoxy-5-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting and optimizing azo coupling reactions involving 2-Methoxy-5-nitrobenzenediazonium. As a critical intermediate in the synthesis of a variety of azo dyes and pharmaceutically relevant molecules, understanding the nuances of its reactivity is paramount to achieving high-yield outcomes.[1] This document moves beyond standard protocols to address the common pitfalls and subtle mechanistic factors that can significantly impact the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My azo coupling reaction with this compound is resulting in a very low yield or failing completely. What are the most likely causes?
A1: Low yields in this specific azo coupling reaction can often be traced back to a few critical factors:
-
Decomposition of the Diazonium Salt: this compound, like most diazonium salts, is thermally unstable.[2][3] Temperatures exceeding the optimal 0-5°C range can lead to rapid decomposition, where the diazonium group is lost as nitrogen gas (N₂) and replaced by a hydroxyl group, forming a phenol byproduct.[3][4] This decomposition is often visibly indicated by the evolution of gas and the formation of a dark, oily substance.[3]
-
Incorrect pH of the Coupling Reaction: The pH of the reaction medium during the coupling step is arguably the most critical parameter influencing the reaction's success.[5] The optimal pH is entirely dependent on the nature of your coupling partner.
-
Purity of Starting Materials: The presence of impurities in either the initial 2-methoxy-5-nitroaniline or the coupling component can lead to a host of side reactions, significantly reducing the yield of the desired azo product.[6][7]
Q2: What is the optimal pH for the coupling reaction and why is it so important?
A2: The optimal pH hinges on the electronic nature of your coupling partner:
-
For Phenolic Coupling Partners (e.g., phenols, naphthols): A mildly alkaline pH, typically in the range of 9-10, is required.[3][8][9] In a basic medium, the phenol is deprotonated to form the much more nucleophilic phenoxide ion. This increased electron density on the aromatic ring is necessary to facilitate the electrophilic attack by the relatively weak diazonium cation electrophile.[3][10]
-
For Aromatic Amine Coupling Partners (e.g., anilines, naphthylamines): A slightly acidic pH, generally between 4 and 5, is preferred.[8][9] This is to prevent the diazonium salt from reacting with the amino group of another aniline molecule (N-coupling), which would form an undesired triazene byproduct.[11][12] The acidic conditions protonate the amino group, "masking" it from reacting and favoring the desired C-coupling on the aromatic ring.[8][10]
Q3: I'm observing an incorrect color in my final product. What could be the cause?
A3: An unexpected color is often a sign of impurities or side reactions.[7] Common culprits include:
-
Side Products: As mentioned, decomposition of the diazonium salt can form phenolic byproducts.[3] Self-coupling of the diazonium salt with any unreacted 2-methoxy-5-nitroaniline can also occur, leading to colored impurities.
-
pH of the Final Product: Many azo compounds are pH indicators, meaning their color can change depending on the pH of the solution.[7] Ensure your final product is isolated and purified at a consistent pH.
-
Oxidation: Phenols and anilines are susceptible to oxidation, which can produce colored impurities.[11]
Q4: My diazotization step seems to be the problem. How can I ensure the complete formation of this compound?
A4: Successful diazotization requires careful control of several factors:
-
Temperature: Strictly maintain a temperature of 0-5°C throughout the addition of sodium nitrite.[3][6][13] An ice-salt bath is highly recommended for effective temperature control.[11]
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 2-methoxy-5-nitroaniline.[6][14] This prevents localized overheating and controls the exothermic reaction.[14]
-
Stoichiometry: While a slight excess of nitrous acid is often used to ensure complete diazotization, a large excess can lead to unwanted side reactions.[14] It is good practice to test for the presence of excess nitrous acid using starch-iodide paper.[14]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low yield issues in your azo coupling reaction with this compound.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low to No Azo Product Formation | Decomposition of Diazonium Salt | Strict Temperature Control (0-5°C): Use an ice-salt bath to maintain this temperature during both diazotization and coupling.[11] The diazonium salt is highly unstable at elevated temperatures and will decompose, reducing the concentration of your electrophile.[3] Immediate Use: Use the freshly prepared diazonium salt solution immediately; do not store it.[6][11] |
| Incorrect pH for Coupling | Verify and Adjust pH: For phenols, adjust the pH to 9-10 with a base like sodium hydroxide to form the more reactive phenoxide ion.[3][8] For anilines, maintain a pH of 4-5 with an acid to prevent N-coupling and triazene formation.[8][9][11] | |
| Incomplete Diazotization | Slow NaNO₂ Addition: Add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring to control the exothermic reaction.[6][14] Check for Excess Nitrous Acid: Use starch-iodide paper to confirm a slight excess of nitrous acid, indicating complete diazotization.[14] | |
| Formation of Dark, Tarry Byproducts | Reaction Temperature Too High | Maintain Low Temperature: This is a classic sign of diazonium salt decomposition.[3] Ensure your cooling bath is efficient and that all solutions are pre-cooled before mixing. |
| Oxidation of Coupling Component | Use High-Purity Reagents: Ensure your phenolic or aniline coupling partner is pure and free from oxidized impurities. Consider purification of starting materials if necessary.[6] | |
| Incorrect or Weak Color of Product | Presence of Impurities | Purify Starting Materials: Impurities can lead to a variety of colored side products.[7] Purify Final Product: Utilize techniques like recrystallization or column chromatography to isolate the desired azo compound from byproducts.[15][16][17] |
| Incorrect pH of Final Solution | Neutralize Before Isolation: As many azo dyes are pH-sensitive, ensure the final product is isolated at a neutral pH to observe its true color, unless a specific salt form is desired.[7] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield azo coupling reactions.
Caption: Troubleshooting workflow for low-yield azo coupling.
Experimental Protocols
Detailed Protocol for Diazotization of 2-Methoxy-5-nitroaniline
-
In a suitable reaction vessel, suspend 2-methoxy-5-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous and constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature does not rise above 5°C.[6]
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5°C for an additional 15-30 minutes to ensure the diazotization is complete.
-
The resulting this compound salt solution should be used immediately in the subsequent coupling reaction.[6]
General Protocol for Azo Coupling
-
In a separate reaction vessel, dissolve the coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent.
-
Adjust the pH of the coupling component solution to the optimal range using an acid or a base (e.g., sodium hydroxide for phenols to achieve a pH of 9-10).[3][8]
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold coupling component solution.[14] A colored precipitate of the azo compound should form.
-
Continue stirring the reaction mixture for a specified time (e.g., 30-60 minutes) to ensure the completion of the coupling reaction.
-
Isolate the azo product by filtration, wash it thoroughly with cold water to remove any unreacted salts, and then dry it appropriately.[15]
Purification of the Azo Product
Crude azo compounds are often contaminated with unreacted starting materials, inorganic salts, and byproducts from side reactions.[15] Purification is crucial for obtaining a high-purity product.
-
Recrystallization: This is a common and effective method for purifying solid azo compounds. The choice of solvent is critical and should be determined experimentally to ensure the azo compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[18]
-
Column Chromatography: For more challenging separations, column chromatography using a suitable stationary phase (e.g., silica gel) and mobile phase can be employed to separate the desired azo compound from its impurities.[15][16] The appropriate solvent system can be determined by preliminary analysis using thin-layer chromatography (TLC).[16]
Characterization of the Azo Product
Once purified, the identity and purity of the synthesized azo compound should be confirmed using appropriate analytical techniques, such as:
-
Spectroscopy:
-
FT-IR: To identify the characteristic functional groups, including the N=N azo linkage.[19][20]
-
¹H-NMR and ¹³C-NMR: To elucidate the chemical structure of the compound.[19][20][21]
-
UV-Vis: To determine the maximum wavelength of absorption (λ_max), which is characteristic of the colored azo compound.[21]
-
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[21]
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the product.[22]
By systematically addressing the critical parameters outlined in this guide, researchers can significantly improve the yield and purity of azo compounds derived from this compound.
References
- The continuous flow synthesis of azos - PMC - NIH. (2024, January 26).
- Diazonium Salts. CAMEO Chemicals - NOAA.
- What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange.
- Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. (2026, January 8).
- Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. Benchchem.
- An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs. Benchchem.
- Technical Support Center: Optimizing Azo Coupling Reaction Yield. Benchchem.
- Azo Coupling. Organic Chemistry Portal.
- Purification process of the azo compound using preparative thinlayer chromatography.
- "optimizing coupling reaction conditions for azo dyes". Benchchem.
- Lecture 16 Arom
- In the reaction ...
- Method for the recrystallisation and/or purification of azo-type compounds.
- A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry.
- Minimizing side reactions during the diazotiz
- Buy this compound | 27165-17-9. (2023, July 21). Smolecule.
- Preventing byproduct formation in azo coupling reactions. Benchchem.
- Azo coupling. Wikipedia.
- What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Chemistry Stack Exchange.
- Suggestions required for efficient isolation and purification of azo pigments? (2021, April 5).
- Diazonium Salt Side Reaction (Azo Dye Form
- Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024, May 30).
- Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). Journal of Chemical Health and Safety.
- Azo coupling reactions structures and mechanisms. (2025, August 6).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- Diazotis
- Chemical Reactions of Diazonium Salts. BYJU'S.
- Synthesis, Characterization and Analytical Study of New Azo Compounds for using Acid-base Indicators. (2024, September 2).
- Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. AIP Publishing.
- A Comparative Guide to the Validation of Analytical Methods for Azo Dyes, with a Focus on Phenylaniline Deriv
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu
- 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. (2015, July 19). Chemistry LibreTexts.
- Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. (2022, May 30). PMC - NIH.
- (PDF)
- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Research Journal of Recent Sciences.
- This compound. PubChem.
- Benzenediazonium, 2-methoxy-5-nitro-. Substance Details - SRS | US EPA.
- Azo coupling with arenediazonium salts - why isn't nitrogen gas lost? (2015, September 8). Chemistry Stack Exchange.
- 4-Methoxy-2-nitrobenzenediazonium | 27165-25-9. Benchchem.
- Diazotis
- Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. (2020, June 4). Quora.
- Which of the following diazonium salt is most stable ? Allen.
- 2-methoxy-5-nitro-benzenediazonium. Haihang Industry Co., Ltd.
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Azo Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. In the reaction \xrightarrow [ \begin{array} { c } \text { appropriate } .. [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes | MDPI [mdpi.com]
- 22. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2-Methoxy-5-nitrobenzenediazonium during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Methoxy-5-nitrobenzenediazonium Stability
This compound salts are valuable intermediates in organic synthesis, particularly in the production of azo dyes and for various functional group transformations.[1] However, their utility is often hampered by their inherent instability. Like many diazonium salts, they are prone to decomposition, which can be violent, especially in the solid state.[2] The stability of arenediazonium ions is influenced by resonance, but they remain susceptible to decomposition, especially at elevated temperatures.[3] Understanding and controlling the factors that lead to decomposition is critical for a safe and successful synthesis.
The primary decomposition pathway involves the loss of dinitrogen gas (N₂), a highly stable molecule, to form a highly reactive aryl cation.[4] This cation can then react with various nucleophiles present in the reaction mixture, leading to a range of undesired byproducts.[5][6] Key factors influencing the stability of this compound include temperature, pH, and the presence of light or certain metal catalysts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Gas Evolution (Other than N₂ during desired reaction) | Decomposition of nitrous acid. | Maintain a low temperature (0-5 °C) and consider adding the sodium nitrite solution more slowly and in a more dilute form. Using crushed ice directly in the reaction mixture can provide more effective temperature control than an ice bath.[7] |
| Low Yield of Diazonium Salt | - Decomposition due to elevated temperature.- Incomplete diazotization.- Side reactions due to incorrect pH. | - Strictly maintain the reaction temperature between 0-5 °C.[2][8] Temperatures above this range can lead to hydrolysis of the diazonium salt to form phenols.[3]- Ensure stoichiometric amounts of reagents. Test for the completion of diazotization using starch-iodide paper to check for the presence of nitrous acid.[2]- Maintain a strongly acidic medium to ensure the formation and stability of the diazonium salt. |
| Formation of Tarry Byproducts | - Reaction temperature is too high, leading to uncontrolled decomposition and polymerization.- Presence of excess nitrous acid. | - Improve temperature control throughout the synthesis.[2][8]- After diazotization is complete, any excess nitrous acid should be quenched, for example, with urea or sulfamic acid, to prevent unwanted side reactions.[9] |
| Precipitation of an Unwanted Solid | The diazonium salt may be precipitating out of solution, which is extremely hazardous as solid diazonium salts can be explosive.[2] | Ensure that the reaction conditions (e.g., solvent, concentration) are such that the diazonium salt remains in solution. Never intentionally isolate diazonium salts unless they are stabilized as double salts (e.g., with ZnCl₂) or complexed with crown ethers.[10] |
| Inconsistent Results Between Batches | Variations in reagent quality, reaction time, or temperature control. | Standardize all reaction parameters. Use fresh, high-purity reagents. Precisely control the rate of addition of sodium nitrite and monitor the temperature at multiple points within the reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The reaction should be strictly maintained between 0 and 5 °C.[2][8] In aqueous solutions, most diazonium salts are unstable above 5 °C, readily decomposing to release nitrogen gas.[2] The diazotization reaction itself is exothermic, making vigilant temperature control paramount.[2]
Q2: How does pH affect the stability of the diazonium salt?
A2: A strongly acidic environment is crucial for the stability of the diazonium salt. The reaction is typically carried out in the presence of a mineral acid like hydrochloric or sulfuric acid.[1] Under neutral or basic conditions, diazonium ions can convert to more unstable species like diazo-hydroxides, which can lead to unwanted coupling reactions or decomposition.[6] Some studies have shown that switching from hydrochloric acid to sulfuric acid can improve the stability of the diazonium salt.[7]
Q3: Why is it recommended to use the diazonium salt solution immediately after preparation?
A3: Due to their inherent instability, diazonium salts are generally not stored and are used in situ (immediately after preparation).[3][11] Even at low temperatures, decomposition will occur over time.[8]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Absolutely. Diazonium salts are high-energy materials and can be explosive, especially when dry.[10]
-
Never isolate the solid diazonium salt unless you are following a specific protocol for stabilization.[2]
-
Always work behind a blast shield.
-
Ensure proper venting to avoid pressure buildup from nitrogen gas evolution.[2]
-
Quench any residual diazonium salt before workup.[2]
-
Handle any solid diazonium compounds with plastic spatulas to avoid friction or shock.[12] It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at a time.[10]
Q5: Can I monitor the progress of the diazotization reaction?
A5: Yes, the completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A common method is to use starch-potassium iodide paper. A blue-black color indicates the presence of nitrous acid, signifying that the primary amine has been consumed.[2] Conversely, the presence of unreacted amine can be checked with a solution of 4-(N,N-dimethylamino)benzaldehyde, which will generate a color if undiazotized aromatic amine is still present.[9]
Experimental Protocol: Synthesis of this compound Solution
This protocol outlines a standard procedure for the in situ generation of this compound for immediate use in subsequent reactions.
Materials:
-
2-Methoxy-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, prepare a solution of the chosen mineral acid in water.
-
Cool the acid solution to 0-5 °C in an ice-salt bath.
-
Slowly add 2-Methoxy-5-nitroaniline to the cold acid solution with vigorous stirring. Continue stirring until a fine, uniform suspension of the amine salt is formed.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the amine salt suspension, ensuring the temperature of the reaction mixture does not exceed 5 °C.[13]
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C.
-
Check for the completion of the reaction using starch-iodide paper. A slight excess of nitrous acid should be present.
-
Quench the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting solution of this compound is now ready for immediate use.
Visualizing Decomposition and Synthesis Pathways
To better understand the processes involved, the following diagrams illustrate the key pathways.
.dot
Caption: Major decomposition pathway of the diazonium salt.
.dot
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scialert.net [scialert.net]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2-Methoxy-5-nitrobenzenediazonium Stability
Welcome to the technical support guide for 2-Methoxy-5-nitrobenzenediazonium, a critical intermediate in organic synthesis, particularly for azo dyes. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the compound's stability, with a core focus on the pivotal role of pH. Understanding and controlling pH is paramount to achieving successful and reproducible outcomes in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter when working with this compound solutions.
Q1: My diazonium solution is rapidly turning dark brown and evolving gas, even in an ice bath. What is happening and how can I prevent it?
A1: This is a classic sign of rapid decomposition, and the most likely cause is an incorrect pH.
-
Causality: The diazonium ion ([Ar-N₂]⁺) is the stable, reactive species required for subsequent reactions like azo coupling. This form predominates only under strongly acidic conditions (typically pH < 4). As the pH increases towards neutral and becomes alkaline, the diazonium ion enters into an equilibrium with highly unstable species such as diazohydroxides (Ar-N=N-OH) and diazotates (Ar-N=N-O⁻).[1] These species rapidly decompose, losing nitrogen gas (N₂) and forming undesired phenolic byproducts, which often cause the dark discoloration.[1][2][3] The reaction is highly exothermic, and the gas evolution can create a dangerous pressure buildup.
-
Preventative Protocol:
-
Preparation: Always prepare the diazonium salt by dissolving the parent amine (2-methoxy-5-nitroaniline) in a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) before the addition of sodium nitrite.[4][5]
-
Temperature Control: Strictly maintain the temperature between 0-5°C throughout the diazotization and any subsequent use.[2][4][6] Higher temperatures dramatically accelerate decomposition.
-
pH Verification: Before and during your experiment, use a calibrated pH meter or high-quality pH paper to ensure the solution remains strongly acidic. If the pH rises, carefully add more of the same mineral acid used in the preparation.
-
Fresh Preparation: Diazonium salt solutions have limited stability even under ideal conditions. Always prepare them fresh (in situ) immediately before use.[5]
-
Q2: I am performing an azo coupling reaction with a phenol, but the yield of my azo dye is extremely low or zero. What's wrong?
A2: This issue highlights the "pH paradox" of azo coupling. While the diazonium salt requires a low pH for stability, the coupling partner often requires a higher pH for reactivity.
-
Causality: Azo coupling is an electrophilic aromatic substitution reaction. The diazonium ion is the electrophile, and the activated aromatic ring of your coupling partner (e.g., a phenol or aniline) is the nucleophile.
-
Diazonium Stability: As established, the diazonium ion is only stable at a low pH.
-
Coupling Partner Reactivity: Phenols are most reactive in their deprotonated phenolate form (Ar-O⁻), which is a much stronger nucleophile than the neutral phenol (Ar-OH).[7] This deprotonation only occurs at a mildly acidic to alkaline pH.[7]
-
The Conflict: If the pH is too low (e.g., < 4), the diazonium salt is stable, but the phenol is not activated enough to react. If the pH is too high (e.g., > 9), the phenol is activated, but the diazonium salt decomposes before it can couple.[8]
-
-
Troubleshooting & Optimization:
-
Find the "Goldilocks" pH: The key is to find an optimal pH window where a sufficient concentration of both the diazonium ion and the activated coupling partner co-exist. For most phenol couplings, this range is typically between pH 5 and 9.[8]
-
Buffered Systems: Use a buffer solution (e.g., an acetate buffer for pH 4.5-6) to maintain the pH within the optimal range throughout the reaction.[9] This prevents pH drifts as the reaction progresses.
-
Order of Addition: A common strategy is to slowly add the cold, acidic diazonium salt solution to a separate, chilled solution of the coupling partner that has been adjusted to the target coupling pH. This ensures the diazonium ion spends minimal time at a destabilizing pH before it has a chance to react.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for storing a this compound solution?
A: Strictly speaking, these solutions should not be stored. They are inherently unstable and should be used immediately after preparation.[5] For the brief period between preparation and use, the solution must be kept in an ice bath (0-5°C) and maintained at a highly acidic pH, ideally below 4.
Q: How do the methoxy (-OCH₃) and nitro (-NO₂) groups on the benzene ring affect the stability of this specific diazonium salt?
A: The electronic effects of these substituents create a push-pull system that influences the compound's reactivity and stability.[4]
-
The methoxy group is electron-donating, which can slightly destabilize the diazonium ion by increasing electron density on the ring.
-
The nitro group is strongly electron-withdrawing, which helps to stabilize the positive charge of the diazonium group, making it more stable than an unsubstituted benzenediazonium salt.[4] This stabilization also makes it a potent electrophile for coupling reactions.
Q: What are the visible signs of decomposition I should watch for?
A: The primary signs are:
-
Color Change: The solution changing from a pale yellow or tan to a dark brown or black.[2]
-
Gas Evolution: Bubbling or foaming, which is the release of nitrogen gas (N₂).[2]
-
Precipitate Formation: The formation of insoluble, often tarry, phenolic byproducts.
If you observe any of these signs, the solution is no longer viable for most synthetic applications.
Q: Can I use a different counter-ion instead of chloride (from HCl) to improve stability?
A: Yes. While chloride salts are common for in situ use, tetrafluoroborate (BF₄⁻) salts are significantly more thermally stable and less shock-sensitive.[6] They can often be isolated as solids, filtered, and stored for short periods at low temperatures.[6] This is achieved by adding tetrafluoroboric acid (HBF₄) to the diazotization mixture to precipitate the ArN₂⁺BF₄⁻ salt.[5][6]
Core Mechanism: The pH-Dependent Equilibrium
The stability of this compound is governed by a pH-dependent chemical equilibrium. Understanding this relationship is fundamental to troubleshooting.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 27165-17-9 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]
- 9. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methoxy-5-nitrobenzenediazonium Products
Welcome to the Technical Support Center for the purification of crude 2-Methoxy-5-nitrobenzenediazonium products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to equip you with the expertise to navigate the challenges associated with purifying this reactive intermediate, ensuring the integrity and success of your subsequent synthetic steps.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound salts, providing potential causes and actionable solutions.
Issue 1: Oily or Tarry Product Instead of a Crystalline Solid
Plausible Causes:
-
Decomposition: Diazonium salts, particularly with electron-withdrawing groups like the nitro group, are thermally sensitive.[1][2] Elevated temperatures during synthesis or workup can lead to decomposition, often yielding phenolic byproducts which are oily in nature.[3]
-
Excess Nitrous Acid: Residual nitrous acid can lead to side reactions, including the formation of nitroso compounds and other impurities that can inhibit crystallization.[4]
-
Azo Coupling: If the reaction conditions are not sufficiently acidic, the newly formed diazonium salt can couple with the unreacted 2-methoxy-5-nitroaniline or other electron-rich species present in the reaction mixture, forming colored, often non-crystalline, azo compounds.[5]
Solutions & Protocols:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the diazotization and any subsequent washing steps.[6][7] An ice-salt bath is recommended for more effective cooling.[4]
-
Nitrous Acid Quenching: After the diazotization is complete (as indicated by a negative starch-iodide paper test for the starting amine), any excess nitrous acid should be quenched. This is typically achieved by the cautious addition of a small amount of urea or sulfamic acid until gas evolution (N₂) ceases.
-
Maintain Acidity: Ensure the reaction medium remains strongly acidic (pH 1-2) to prevent premature azo coupling.[5] The starting aniline is often dissolved in an excess of mineral acid to achieve this.[8]
-
Washing Protocol: If an oily product is obtained, attempt to wash it with ice-cold, dilute acid (e.g., 5% HCl) to remove acid-soluble impurities. Subsequently, wash with ice-cold water to remove residual acid and salts. For some undetermined impurities, washing the diazonium salt with iced water by decantation may be beneficial.[9]
Issue 2: Low Yield of Isolated Product
Plausible Causes:
-
Incomplete Diazotization: Insufficient nitrous acid or reaction time can lead to incomplete conversion of the starting amine.
-
Decomposition during Isolation: As mentioned, diazonium salts are unstable. Prolonged filtration or washing times can lead to significant product loss.[2][7]
-
Solubility in Wash Solvents: The diazonium salt may have some solubility in the washing solvents, leading to losses during this step.
Solutions & Protocols:
-
Optimize Diazotization: Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Monitor the reaction progress using starch-iodide paper to ensure the complete consumption of the starting amine.
-
Rapid Isolation: Perform filtration and washing steps as quickly as possible while maintaining low temperatures. A Büchner funnel with a well-seated filter paper is recommended for efficient filtration.
-
Choice of Wash Solvents:
-
Primary Wash: Use ice-cold, dilute acid (e.g., 1 M HCl) to maintain stability and wash away inorganic salts.
-
Secondary Wash: An ice-cold ethanol or diethyl ether wash can be used to remove water and some organic impurities.[10] However, test the solubility of a small sample first to avoid significant product loss.
-
-
Alternative Isolation: For highly unstable salts, consider converting the diazonium chloride or sulfate to a more stable tetrafluoroborate salt by adding fluoroboric acid (HBF₄). The resulting precipitate is often more crystalline and easier to handle.
Issue 3: Product Contaminated with Colored Impurities
Plausible Causes:
-
Azo Dye Formation: As previously discussed, self-coupling or coupling with other aromatic species can lead to the formation of highly colored azo dyes.[3]
-
Oxidation of Starting Material: The starting 2-methoxy-5-nitroaniline can be susceptible to oxidation, leading to colored byproducts.
-
Phenolic Impurities: Decomposition of the diazonium salt can form phenols, which are prone to oxidation and can impart color to the product.[3]
Solutions & Protocols:
-
Recrystallization: This is a primary method for purifying solid organic compounds.[11]
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the diazonium salt at a slightly elevated temperature (while minimizing decomposition) and allow it to crystallize upon cooling. Common solvents for recrystallizing diazonium salts include ethanol, methanol, or mixtures with water.[11][12]
-
Protocol: Dissolve the crude product in a minimal amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[11]
-
-
Acidic Extraction: For certain impurities, dissolving the product in an appropriate solvent and performing an extraction with dilute acid may be effective. For instance, dissolving in toluene and extracting with aqueous sulfuric acid can remove colored impurities.[13]
-
Activated Carbon Treatment: If the color is due to trace, highly conjugated impurities, a small amount of activated carbon can be added to the recrystallization solution to adsorb them. Be aware that this may also lead to some product loss.
Visualization of the Purification Workflow
The following diagram outlines a decision-making process for purifying crude this compound products.
Caption: Decision tree for purification of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound chloride, and how should it be stored?
A1: this compound chloride is a relatively unstable compound and should ideally be used immediately after preparation in solution.[7] The presence of the electron-withdrawing nitro group further destabilizes the diazonium salt compared to analogs with electron-donating groups.[1] If storage is absolutely necessary, it should be kept as a wet paste at low temperatures (0-5°C) for a very short period. Never store diazonium salts in a dry state, as they can be explosive. [11]
Q2: Can I use a different acid for the diazotization reaction?
A2: Yes, while hydrochloric acid is common, other mineral acids like sulfuric acid can be used.[4] In some cases, switching to sulfuric acid can improve the stability of the resulting diazonium salt.[4] The choice of acid can also influence the solubility of the diazonium salt and the overall reaction kinetics.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for purity assessment:
-
Spectrophotometry: The formation of the diazonium salt can be monitored by UV-Vis spectroscopy. The diazonium salt will have a characteristic absorbance maximum.[14][15]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity and identifying impurities. Thin-Layer Chromatography (TLC) can provide a qualitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the diazonium salt and help identify any organic impurities.
Q4: What are the common byproducts in the synthesis of this compound salts?
A4: Common byproducts include:
-
Unreacted 2-methoxy-5-nitroaniline: Due to incomplete reaction.
-
Phenolic compounds: From the decomposition of the diazonium salt with water.[3]
-
Azo compounds: From coupling reactions.[3]
-
Triazenes: Can form if the pH is not sufficiently acidic.
Q5: Is it possible to perform the purification in a flow chemistry setup?
A5: Yes, flow chemistry offers several advantages for handling unstable intermediates like diazonium salts.[8] A flow reactor allows for precise control of reaction temperature, residence time, and stoichiometry, which can minimize the formation of byproducts and improve safety by generating and consuming the diazonium salt in situ.[8][16]
Quantitative Data on Diazonium Salt Stability
The thermal stability of diazonium salts is influenced by the substituents on the aromatic ring and the counter-ion. Electron-withdrawing groups generally decrease stability, while electron-donating groups increase it.[1] The choice of counter-ion also plays a significant role, with tetrafluoroborate salts being notably more stable than chloride salts.[2]
| Arenediazonium Salt | Counter-ion | Effect of Substituent on Stability |
| 4-Nitrobenzenediazonium | Cl⁻ | Destabilizing (Electron-withdrawing) |
| Benzenediazonium | Cl⁻ | Neutral |
| 4-Methoxybenzenediazonium | Cl⁻ | Stabilizing (Electron-donating) |
| This compound | Cl⁻ | Overall destabilizing due to the strong electron-withdrawing nitro group |
References
- US3380988A - Diazonium salts and process for their preparation - Google P
-
ResearchGate. (2014-10-19). Can anybody help with the following problem regarding formation of the Diazonium salt? (URL: [Link])
-
Gemoets, H. P. L., et al. (2016-07-14). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. (URL: [Link])
-
Taylor & Francis. Diazonium salts – Knowledge and References. (URL: [Link])
-
Allen. Which of the following diazonium salt is most stable? (URL: [Link])
-
Wikipedia. Diazonium compound. (URL: [Link])
-
Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])
- Supporting Information for "A family of low molecular-weight, organic catalysts for reductive mediated C-C bond form
-
Organic Syntheses Procedure. m-NITROPHENOL. (URL: [Link])
-
ResearchGate. (2025-08-08). (PDF) Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide. (URL: [Link])
-
BYJU'S. Diazonium Salts Preparation. (URL: [Link])
-
Chemguide. some reactions of diazonium ions. (URL: [Link])
-
Chemistry Stack Exchange. (2020-08-30). How are diazonium salts prepared without self coupling. (URL: [Link])
-
Scholars Research Library. (2014). Analytical method development, validation and determination of phenazopyridine in its pharmaceutical dosage using diazonium salt. Der Pharmacia Lettre, 6(6), 106-112. (URL: [Link])
-
YouTube. (2020-01-21). more sample diazonium ion problems. (URL: [Link])
-
Reddit. (2020-04-23). Help with a. stuck after the diazonium salt forms. Not sure what NaOH will do here am I missing something? (URL: [Link])
-
US EPA. Benzenediazonium, 2-methoxy-5-nitro- - Substance Details - SRS. (URL: [Link])
-
NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. (URL: [Link])
-
PubChem. This compound. (URL: [Link])
- Google Patents.
-
PubChem. 2-Nitrobenzenediazonium. (URL: [Link])
-
Market Publishers. CAS 27165-17-9 this compound Chemical Report & Database. (URL: [Link])
-
MDPI. (2023). Development of Green-Assessed and Highly Sensitive Spectrophotometric Methods for Ultra-Low-Level Nitrite Determination Using Rhodanine and 7-Hydroxycoumarin in Environmental Samples. Molecules, 28(15), 5789. (URL: [Link])
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. (URL: [Link])
- US4275004A - High caustic coupling process for preparing substituted 2-nitro-2'-hydroxyazobenzenes - Google P
-
PMC. (2020-11-03). Investigation into the Formation of Impurities during the Optimization of Brigatinib. (URL: [Link])
-
PubChem. Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?). (URL: [Link])
Sources
- 1. Which of the following diazonium salt is most stable ? [allen.in]
- 2. Diazonium compound - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buy this compound | 27165-17-9 [smolecule.com]
- 7. byjus.com [byjus.com]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3380988A - Diazonium salts and process for their preparation - Google Patents [patents.google.com]
- 13. US4275004A - High caustic coupling process for preparing substituted 2-nitro-2'-hydroxyazobenzenes - Google Patents [patents.google.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Sandmeyer Reaction with 2-Methoxy-5-nitrobenzenediazonium
Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on the use of 2-Methoxy-5-nitrobenzenediazonium. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Section 1: Understanding the Core Reaction: A Quick Primer
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine to a wide array of functional groups via a diazonium salt intermediate.[1][2][3] When employing 2-Methoxy-5-nitroaniline as the starting material, the resulting this compound salt presents a unique set of challenges and opportunities due to the electronic effects of the methoxy and nitro substituents.[4][5]
The overall process can be broken down into two critical stages:
-
Diazotization: The conversion of the primary amine (2-Methoxy-5-nitroaniline) into the corresponding diazonium salt. This is typically achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[6]
-
Sandmeyer Reaction: The copper(I)-catalyzed substitution of the diazonium group with a nucleophile, such as a halide or cyanide.[1][7][8]
Reaction Workflow Diagram
Caption: General workflow for the Sandmeyer reaction.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My diazotization of 2-Methoxy-5-nitroaniline seems incomplete or is yielding a dark, tarry mixture. What's going wrong?
A1: This is a common issue, often stemming from temperature control and the stability of the diazonium salt.
-
Expertise & Experience: The diazotization of anilines, especially those with strong electron-withdrawing groups like the nitro group, can be challenging. The resulting diazonium salt is often less stable. Strict temperature control is paramount. The reaction is highly exothermic, and even a slight increase in temperature above the recommended 0-5°C can lead to decomposition of the diazonium salt, resulting in the formation of phenols and other colored byproducts.[6][9]
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction vessel is immersed in an efficient ice-salt or ice-acetone bath to maintain a consistent internal temperature between 0 and 5°C throughout the addition of sodium nitrite.
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise. A rapid addition can cause localized heating, leading to decomposition.
-
Stirring: Maintain vigorous and efficient stirring to ensure rapid dispersion of the reagents and heat.
-
Purity of Starting Material: Ensure your 2-Methoxy-5-nitroaniline is of high purity. Impurities can lead to side reactions.
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, it's good practice to test for the presence of excess nitrous acid using starch-iodide paper.[6] A positive test (the paper turns blue-black) indicates that sufficient nitrous acid has been added.
-
Q2: I'm observing low yields in my Sandmeyer reaction when trying to introduce a chloride or bromide. What factors could be contributing to this?
A2: Low yields in the Sandmeyer step can be attributed to several factors, including the catalyst, reaction conditions, and the stability of your specific diazonium salt.
-
Expertise & Experience: The success of the Sandmeyer reaction hinges on the single electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[1][7] This generates an aryl radical, which then reacts with the copper(II) halide to form the final product and regenerate the copper(I) catalyst. The presence of the electron-withdrawing nitro group in your substrate can influence the stability of the intermediate aryl radical.
-
Troubleshooting Protocol:
Parameter Recommendation Rationale Catalyst Use freshly prepared or high-purity CuCl or CuBr. The active catalyst is Cu(I). Oxidation to Cu(II) will render it ineffective. Stoichiometry While catalytic amounts are sufficient, using a stoichiometric amount of the copper(I) salt can sometimes improve yields, especially for challenging substrates.[3] Ensures a sufficient concentration of the active catalyst to drive the reaction to completion. Temperature Gradually warm the reaction mixture after the addition of the diazonium salt solution. A temperature range of 50-100°C is often cited.[3] Gentle heating helps to drive the decomposition of the diazonium salt and the evolution of nitrogen gas. Acid and Counter-ion Ensure the halide of the copper salt matches the mineral acid used in the diazotization (e.g., use CuCl with HCl).[7] Mismatched halides can lead to a mixture of aryl halide products. -
Self-Validating System: Before committing to a large-scale reaction, perform a small-scale trial to optimize the temperature and catalyst loading for your specific substrate. Monitor the reaction by TLC to determine the optimal reaction time.
Q3: I'm seeing significant formation of a phenol byproduct (2-Methoxy-5-nitrophenol). How can I minimize this side reaction?
A3: The formation of phenols is a common side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[7]
-
Expertise & Experience: The diazonium group is an excellent leaving group, and in an aqueous acidic environment, it can be displaced by water, especially at elevated temperatures. This is sometimes referred to as the Sandmeyer hydroxylation.[1][7]
-
Mitigation Strategies:
-
Maintain Low Temperatures: During the diazotization and the initial stages of the Sandmeyer reaction, keep the temperature as low as possible to suppress the hydrolysis of the diazonium salt.
-
Minimize Water Content: While the initial diazotization is often performed in an aqueous medium, consider using a more concentrated acid to reduce the overall water content.
-
Control the Rate of Addition: Add the cold diazonium salt solution to the copper(I) halide solution, rather than the other way around. This ensures that the diazonium salt is immediately in the presence of the catalyst, favoring the desired Sandmeyer pathway over hydrolysis.
-
Q4: Can I prepare 2-iodo-1-methoxy-4-nitrobenzene using a standard Sandmeyer reaction with CuI?
A4: While technically possible, the use of a copper catalyst is not necessary for the iodination of diazonium salts.
-
Expertise & Experience: The reaction of an aryl diazonium salt with potassium iodide (KI) to form an aryl iodide proceeds readily without the need for a copper catalyst.[7] This is because the iodide ion itself is a sufficiently strong reducing agent to initiate the radical process.
-
Recommended Protocol:
-
Prepare the this compound salt solution as usual at 0-5°C.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
You should observe the evolution of nitrogen gas and the formation of the aryl iodide product.
-
Gentle warming may be required to complete the reaction.
-
Advanced Troubleshooting Diagram
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Buy this compound | 27165-17-9 [smolecule.com]
- 5. scialert.net [scialert.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 9. echemi.com [echemi.com]
how to avoid byproduct formation in 2-Methoxy-5-nitrobenzenediazonium reactions
Technical Support Center: 2-Methoxy-5-nitrobenzenediazonium Reactions
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the technical support center for diazonium chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with side reactions and impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Aromatic diazonium salts are incredibly versatile intermediates, but their inherent instability makes them prone to various decomposition and side-reaction pathways.[1][2] The key to success lies in precise control over reaction parameters. This guide provides in-depth, field-proven insights to help you navigate the complexities of these reactions and achieve clean, high-yield results.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during the synthesis and use of this compound salts.
Q1: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance instead of my desired product. What's happening?
A1: This is the most common failure mode and is almost always due to the decomposition of the diazonium salt.[3] The diazonium group (–N₂⁺) is an excellent leaving group, and at temperatures above 5°C, the salt will readily decompose in an aqueous solution to form a highly reactive aryl cation.[2] This cation is then attacked by water, leading to the formation of 2-methoxy-5-nitrophenol. Phenols, especially those with activating groups, are susceptible to oxidation, which produces the dark, polymeric tars you are observing.
Root Cause Analysis & Corrective Actions:
-
Thermal Decomposition: The primary cause is a loss of temperature control. Diazotization and subsequent coupling reactions are exothermic, and even a brief temperature spike above the 0–5 °C range can initiate rapid decomposition.[2][4]
-
Solution:
-
Aggressive Cooling: Use an ice-salt bath to maintain the reaction temperature between 0 and 5°C consistently.[3] A standard ice bath may not be sufficient to counteract the exothermic nature of the reaction.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise during diazotization, ensuring the temperature never exceeds 5°C.[5] Similarly, add the prepared diazonium salt solution slowly to your coupling partner.[3]
-
Immediate Use: Use the diazonium salt solution immediately after its preparation. It is not stable and should not be stored.[1][3]
-
Q2: My yield is consistently low, but I don't see significant tar formation. Where is my product going?
A2: Low yields without significant decomposition often point to issues with reaction stoichiometry, pH control, or competing side reactions that produce soluble byproducts.
Root Cause Analysis & Corrective Actions:
-
Incomplete Diazotization: If not enough nitrous acid is generated or if it decomposes before reacting, some of the starting 2-methoxy-5-nitroaniline will remain unreacted.
-
Validation: You can check for the presence of excess nitrous acid using starch-iodide paper (it will turn blue-black). A slight excess ensures the reaction goes to completion. If the test is negative, your amine is not fully converted.
-
Solution: Ensure a slight molar excess of sodium nitrite (e.g., 1.05–1.1 equivalents) is used relative to the amine.[6] Also, ensure a sufficient excess of strong mineral acid (like HCl) is present to fully generate nitrous acid from NaNO₂.[5]
-
-
Incorrect pH for Coupling: The pH of the coupling reaction is critical and is the most common reason for low yields after temperature. The optimal pH depends entirely on your coupling partner.[6][7]
-
For Phenols: A mildly alkaline pH of 8-10 is required. This deprotonates the phenol to form the much more nucleophilic phenoxide ion, which is necessary for the electrophilic attack by the diazonium salt.[5][8]
-
For Aromatic Amines: A mildly acidic pH of 4-6 is optimal. This prevents the diazonium salt from coupling with the amine group of the coupling partner (N-coupling), which forms an undesired triazene byproduct.[3][9] It also ensures the amine is not fully protonated and deactivated.
-
-
Formation of Diazoamino Compounds: The diazonium salt can react with unreacted 2-methoxy-5-nitroaniline to form a diazoamino (triazene) compound. This happens if diazotization is incomplete.[3]
-
Solution: Ensure complete diazotization as described above and maintain a strongly acidic environment during this step.
-
Q3: The color of my final azo dye is different from what I expected, or it's inconsistent between batches.
A3: Color variation is typically caused by impurities or a change in the final chemical form of the dye due to pH.
Root Cause Analysis & Corrective Actions:
-
Presence of Byproducts: The formation of phenols (from decomposition) or triazenes can significantly alter the final color of the isolated product.[6]
-
pH of Final Product: Many azo dyes are pH indicators.[6] The perceived color of your solid product can change depending on the pH of the solution during isolation and washing. Ensure the final product is washed thoroughly with water to remove excess acid or base and isolated at a consistent, neutral pH.
-
Impure Starting Materials: Using impure 2-methoxy-5-nitroaniline or coupling components can introduce side reactions that generate colored impurities.[5] Always verify the purity of your starting materials.
Frequently Asked Questions (FAQs)
Q: What are the primary decomposition pathways for this compound?
A: The main decomposition pathway in aqueous solution is heterolytic cleavage, where the C-N bond breaks to release molecular nitrogen (N₂) and form a 2-methoxy-5-nitrophenyl cation. This highly unstable cation is immediately quenched by nucleophiles in the medium, most commonly water, to form 2-methoxy-5-nitrophenol. Under different conditions, such as in the presence of reducing agents (e.g., Cu⁺), a radical decomposition pathway can occur, leading to other byproducts.[10]
Diagram: Key Reaction Pathways
Caption: Key reaction pathways for this compound.
Q: Why is pH control so critical in the coupling step?
A: The pH directly controls the reactivity of both the diazonium salt (the electrophile) and the coupling partner (the nucleophile).
-
High pH (>11): The diazonium cation is converted into a diazotate species, which is not electrophilic and will not couple.[8][10]
-
Low pH (<4 for phenols): Phenols are not deprotonated to the highly reactive phenoxide ion, so the coupling reaction is extremely slow or does not occur.[8]
-
Incorrect pH for Anilines: In strongly acidic conditions, the aniline's amino group is protonated, deactivating the ring towards electrophilic attack. In alkaline conditions, N-coupling to form triazenes is favored over the desired C-coupling.[9]
Diagram: Effect of pH on Coupling Partners
Caption: pH dictates the reactive species of the coupling partner.
Data Presentation: Summary of Conditions
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Chemical Identity | Primary Cause | Mitigation Strategy |
| Tar-like solids | 2-Methoxy-5-nitrophenol and its oxidation products | Thermal decomposition of the diazonium salt | Strictly maintain temperature at 0–5°C using an ice-salt bath. Use the diazonium salt immediately.[2][3][4] |
| Diazoamino compounds | Triazenes (e.g., Ar-N=N-NH-Ar') | Reaction of diazonium salt with unreacted primary amine | Ensure complete diazotization with a slight excess of NaNO₂. Maintain strong acidity during diazotization.[3][6] |
| N-Coupled products | Triazenes (from coupling partner) | Incorrect pH (too alkaline) when coupling with anilines | Maintain coupling reaction pH between 4 and 6 for aniline partners.[3][5][9] |
Table 2: Optimal pH for Azo Coupling Reactions
| Coupling Partner Type | Optimal pH Range | Rationale |
| Phenols / Naphthols | 8 – 10 | Deprotonates the hydroxyl group to form the highly activated phenoxide ion, which is a strong nucleophile.[5][6] |
| Aromatic Amines | 4 – 6 | Maximizes the concentration of the free amine for C-coupling while minimizing protonation (deactivation) and N-coupling (triazene formation).[3][9] |
Experimental Protocols
Protocol 1: Optimized Diazotization of 2-Methoxy-5-nitroaniline
This protocol is a self-validating system. The visual clarity and temperature stability are key indicators of success.
-
Preparation: In a reaction vessel, combine 2-methoxy-5-nitroaniline (1.0 eq) with 3M hydrochloric acid (approx. 3.0 eq). Stir to form a fine slurry.
-
Cooling: Place the vessel in an ice-salt bath and cool the slurry to 0°C with efficient stirring. Ensure the thermometer is submerged in the liquid, not just the ice bath.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine slurry over 15-20 minutes. CRITICAL: Monitor the internal temperature constantly and ensure it does not rise above 5°C.[5] The solid amine should dissolve, yielding a clear, pale yellow solution of the diazonium salt.
-
Validation: After the addition is complete, continue stirring for 10 minutes in the ice bath. Test for excess nitrous acid by touching a drop of the solution to starch-iodide paper. A positive test (immediate blue-black color) confirms the reaction is complete. If the test is negative, add a small amount more of the nitrite solution.
-
Quenching (Optional but Recommended): If a strong positive test is observed, add a small amount of solid urea or sulfamic acid to quench the excess nitrous acid, which can cause side reactions.[4] The solution is now ready for immediate use in the coupling reaction.
Protocol 2: Optimized Azo Coupling with a Phenolic Partner (e.g., β-Naphthol)
-
Partner Preparation: In a separate vessel, dissolve the phenolic coupling partner (e.g., β-naphthol, 1.0 eq) in a 10% sodium hydroxide solution. Stir until fully dissolved to form the sodium phenoxide.
-
Cooling: Cool this solution to 0–5°C in an ice-salt bath with vigorous stirring. The solution should be clear.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold phenoxide solution over 20-30 minutes.[3] CRITICAL: Maintain the temperature below 5°C throughout the addition. A brightly colored precipitate of the azo dye should form immediately.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid azo dye by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. This removes unreacted salts and excess base. Dry the product under vacuum.
References
- Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study.
- Diazonium Salts. CAMEO Chemicals - NOAA.
- Typical aryl diazonium salt decomposition pathways.
- Diazonium Salts.
- Optimizing coupling reaction conditions for azo dyes. Benchchem.
- Structures, Stability, and Safety of Diazonium Salts.
- Stabilization of diazonium salt solutions.
- Discuss the role of pH in the coupling reaction of diazonium salts, with an explan
- Lecture 16 Arom
- Preventing byproduct formation in azo coupling reactions. Benchchem.
- Pathways of diazonium salt decomposition in solution at different pH.
- Why should the temperature be maintained at 0–5 °C in a diazotis
- Exploring Flow Procedures for Diazonium Form
- Reactive Chemical Hazards of Diazonium Salts.
- Effect of pH of diazotization and coupling on color development.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange.
- Optimizing temperature and pH for azo coupling with substituted phenols. Benchchem.
- This compound. Smolecule.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
- Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. Benchchem.
- pH in Diazo Coupler. Yokogawa India.
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pH in Diazo Coupler | Yokogawa India [yokogawa.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up 2-Methoxy-5-nitrobenzenediazonium Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-nitrobenzenediazonium salts. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this critical synthesis. Diazotization of aromatic amines like 2-methoxy-5-nitroaniline is a cornerstone reaction in organic synthesis, pivotal for producing azo dyes, pigments, and various pharmaceutical intermediates.[1][2] However, the inherent instability of diazonium salts presents significant challenges, particularly concerning safety and yield when transitioning from laboratory to pilot or production scale.[3][4][5]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established safety principles and chemical engineering logic. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common issues encountered during the synthesis and scale-up of this compound.
PART 1: Safety First - The Cardinal Rules of Diazonium Salt Synthesis
Before attempting any synthesis, especially at scale, a profound understanding of the associated hazards is paramount. Diazonium salts are high-energy compounds known for their thermal instability and potential for violent, explosive decomposition, particularly in the solid, dry state.[3][6][7][8] Adherence to the following safety protocols is non-negotiable.
The 12 Cardinal Rules for Handling Diazonium Salts:
-
Assume Explosive Nature: Unless comprehensive thermal stability data proves otherwise, treat all isolated diazonium salts as potentially explosive.[3][9]
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5°C.[3][10][11] Excursions above this range can lead to rapid decomposition, generating nitrogen gas and phenolic impurities, which can trigger a thermal runaway.[10][11]
-
Stoichiometric Nitrite: Use only a stoichiometric or slight excess (e.g., 1.05 equivalents) of sodium nitrite.[3][6] A large excess of nitrous acid can lead to unwanted side reactions and instability.
-
Order of Addition: Always add the sodium nitrite solution slowly to the acidic solution of the amine, never the other way around. This minimizes the concentration of free nitrous acid.[3][6]
-
Test for and Neutralize Excess Nitrous Acid: After the reaction is complete, test for residual nitrous acid using starch-iodide paper. Quench any excess with urea or sulfamic acid until the test is negative.[6][12]
-
Ventilation is Critical: The reaction generates toxic nitrogen oxides (NOx) and nitrogen gas upon decomposition. Perform all operations in a well-ventilated fume hood.[3][13]
-
Never Isolate Unless Necessary: Diazonium salts are typically generated and used in situ.[] Avoid isolating them in solid form. If isolation is unavoidable, prefer more stable counter-ions like tetrafluoroborate (BF₄⁻) over chlorides and handle only minuscule quantities (less than 0.75 mmol).[6][8][15]
-
Prevent Unintended Precipitation: Ensure the diazonium salt remains in solution. Uncontrolled precipitation can create pockets of concentrated, potentially hazardous material.[3][6]
-
Avoid Shock and Friction: Do not scratch or grind solid diazonium salts. Use plastic or rubber spatulas instead of metal ones.[3][6]
-
Quench Before Workup: Before raising the temperature, changing pH significantly, or proceeding with extraction, ensure all residual diazonium salt is quenched or has been consumed in the subsequent reaction.
-
Analyze for Residuals: In a scaled-up process, it is critical to analyze the final product stream for any unreacted diazonium compounds to prevent accumulation in downstream equipment.[3][6]
-
Know Your Thermal Hazards: Before any scale-up, perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) to understand the decomposition temperature and energy release of your specific diazonium salt in its reaction medium.[3][11][16]
PART 2: Core Synthesis Protocol (Laboratory Scale)
This protocol details the in situ preparation of an aqueous solution of this compound chloride, intended for immediate use in subsequent reactions like azo coupling.[2]
Reagents & Equipment
-
Reagents: 2-Methoxy-5-nitroaniline, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Urea, Distilled Water, Ice.
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath.
Step-by-Step Procedure
-
Amine Salt Formation: In the three-necked flask, create a slurry of 2-Methoxy-5-nitroaniline (1.0 eq) in water. While stirring, slowly add concentrated HCl (2.5-3.0 eq). The amine will dissolve to form its hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to an internal temperature of 0-5°C. It is critical to maintain this temperature throughout the diazotization.[10][13]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold distilled water. Cool this solution in an ice bath.
-
Diazotization (Critical Step): Add the cold sodium nitrite solution dropwise from the dropping funnel to the vigorously stirred amine salt solution over 30-60 minutes. The reaction is exothermic; control the addition rate to ensure the internal temperature never exceeds 5°C.[12][13] The solid amine salt should gradually dissolve, yielding a clear, yellowish solution of the diazonium salt.
-
Completion & Confirmation: After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. Confirm the presence of slight excess nitrous acid using starch-iodide paper (should turn blue/black). If the test is negative, add a small amount more of the nitrite solution until a positive test is maintained for 10 minutes.
-
Quenching Excess Nitrite: Slowly add small portions of urea or sulfamic acid until the starch-iodide test is negative (paper remains white). This removes excess nitrous acid, which can cause decomposition and side reactions.[12]
-
Immediate Use: The resulting cold solution of this compound chloride is now ready for immediate use in the next synthetic step. Do not store this solution.
PART 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I fix them?
A1: Low yield is the most frequent complaint and typically stems from the decomposition of the target diazonium salt. The N-N triple bond is prone to cleavage, releasing nitrogen gas and forming a highly reactive aryl cation, which is then attacked by nucleophiles (like water) to form undesired byproducts.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Temperature Excursion | The diazonium salt is thermally unstable. If the temperature rises above 5°C, it rapidly decomposes into 2-methoxy-5-nitrophenol and N₂ gas.[10][17] | • Use an ice-salt bath for more effective cooling. • Monitor the internal reaction temperature, not the bath temperature. • Add the sodium nitrite solution more slowly to control the exotherm.[10] |
| Insufficient Acidity | High acidity is crucial to (a) generate the active nitrosating agent (nitrosonium ion, NO⁺) and (b) fully protonate the starting amine, preventing it from reacting with the newly formed diazonium salt (an azo coupling side reaction).[10] | • Use a sufficient excess of a strong mineral acid like HCl or H₂SO₄ (typically 2.5-3.0 equivalents). • Ensure all of the starting amine has dissolved to form its salt before adding nitrite. |
| Poor Reagent Quality | The starting 2-methoxy-5-nitroaniline may be impure. Sodium nitrite can degrade over time, especially if exposed to moisture. | • Use high-purity starting materials. • Use a freshly opened bottle of sodium nitrite or prepare a fresh solution immediately before use.[10] |
| Localized "Hot Spots" | Inadequate stirring can lead to localized areas of high nitrite concentration and temperature, causing decomposition. | • Use efficient mechanical stirring, especially when scaling up. Ensure the vortex is sufficient to keep all solids suspended. |
Q2: The reaction mixture turned dark brown or black. What happened?
A2: A dark coloration is a strong indicator of decomposition and unwanted side reactions.[10] The primary causes are:
-
Thermal Decomposition: As mentioned in Q1, elevated temperatures lead to the formation of phenolic byproducts, which can be further oxidized to colored, tarry substances.
-
Azo Coupling: If the reaction medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can attack a molecule of unreacted, unprotonated 2-methoxy-5-nitroaniline (a nucleophile) to form a colored azo compound. This is a common side reaction that consumes both your starting material and product.[10]
Solution: The remedies are the same as for low yield: strictly maintain the temperature below 5°C and ensure a sufficient excess of strong acid is present throughout the reaction.
Q3: How can I confirm that the diazonium salt has formed successfully before proceeding?
A3: A simple and effective qualitative test is to perform a rapid azo coupling reaction.[10]
-
Prepare a small test tube with a cold, basic solution of a coupling agent, such as 2-naphthol dissolved in aqueous sodium hydroxide.
-
Using a pipette, take a small aliquot (a few drops) of your cold diazonium salt solution.
-
Add this aliquot to the 2-naphthol solution.
-
The immediate formation of a brightly colored (typically red or orange) precipitate is a positive indication of the presence of the diazonium salt.[10]
Q4: Is it safe to isolate the this compound salt? What are the alternatives?
A4: It is strongly advised NOT to isolate this compound chloride or sulfate in a dry, solid state, especially at scale. These salts are notoriously unstable and can decompose violently when subjected to heat, friction, or shock.[3][4][7]
If isolation is absolutely required for your process, you must convert the diazonium salt to a more stable form. The most common method is to form the tetrafluoroborate (BF₄⁻) salt .[15][18]
-
Procedure: Add a cold solution of tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄) to your diazonium salt solution. The diazonium tetrafluoroborate is often less soluble and will precipitate. It can be filtered, washed with cold water, ether, and dried carefully under vacuum at low temperature.
-
Warning: Even tetrafluoroborate salts can be explosive.[18] Their stability is significantly better than chlorides, but they are not inert. Full thermal hazard analysis is mandatory before handling more than a few milligrams.
PART 4: Scale-Up Considerations
Transitioning from a 1g lab scale to a 1kg+ pilot scale introduces significant challenges related to heat and mass transfer.
| Challenge | Explanation | Scale-Up Strategy |
| Heat Management | The surface-area-to-volume ratio decreases dramatically upon scale-up. Heat generated by the exothermic diazotization cannot dissipate as easily, increasing the risk of a thermal runaway.[16] | • Use jacketed reactors with a powerful cooling system. • The rate of sodium nitrite addition becomes the primary method of temperature control. Use a dosing pump for precise, slow, and controlled addition. • Consider a semi-batch process where the amine salt is prepared and cooled, and the nitrite solution is added over several hours. |
| Mixing & Mass Transfer | Ensuring uniform temperature and reagent concentration is much harder in a large vessel. Poor mixing can lead to the issues described in Q1 and Q2. | • Use reactors equipped with baffles and high-efficiency agitators (e.g., pitched-blade turbine) to ensure vigorous mixing. • Introduce the sodium nitrite solution below the surface of the reaction mixture, directly into a highly agitated zone, to ensure rapid dispersion. |
| Safety & Process Control | The consequences of a runaway reaction are far more severe at scale. | • Implement automated control systems with temperature probes and emergency quenching protocols. • Consider flow chemistry as a safer alternative. Continuous flow reactors handle only small amounts of the hazardous diazonium salt at any given moment, drastically improving heat transfer and minimizing the risk of a thermal runaway.[19][20] |
PART 5: Visualization & Workflows
General Synthesis Workflow
Caption: Simplified mechanism of aromatic amine diazotization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
Otutu, J. O. (2012). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Applicable Chemistry. [Link]
-
Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology. [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]
-
Hoyle, J. D., & Podmore, I. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
Jansen, C. U., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences. [Link]
-
Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
-
Chem Help ASAP. (2020). Sample Diazonium Ion Problems. YouTube. [Link]
- Google Patents. (n.d.). Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
- Google Patents. (n.d.). Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
-
WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. WebAssign. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Pharm D Guru. (n.d.). Diazotisation and Coupling. Pharm D Guru. [Link]
-
Reddit. (2021). Diazotization workup neutralization question. r/chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of dye 1. ResearchGate. [Link]
-
Fairweather, J. K., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
Allen. (n.d.). Which of the following diazonium salt is most stable? Allen. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
NIH. (n.d.). Aryl-diazonium salts offer a rapid and cost-efficient method to functionalize plastic microfluidic devices for increased immunoaffinity capture. National Institutes of Health. [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of potential impurities of Diazepam API. JOCPR. [Link]
-
ResearchGate. (n.d.). Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for obtaining compound 5a. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. ResearchGate. [Link]
-
MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
Supporting Information. (n.d.). A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation. University of.... [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of indeno[1,2-b]pyridine 5b. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. [Link]
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. maxapress.com [maxapress.com]
- 12. scialert.net [scialert.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmdguru.com [pharmdguru.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis and Characterization of Azo Dyes Derived from 2-Methoxy-5-nitrobenzenediazonium
This guide offers an in-depth technical comparison of azo dyes synthesized using 2-Methoxy-5-nitrobenzenediazonium as the diazo component. Intended for researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive analysis of synthesis protocols, characterization data, and performance metrics. We will explore the causal relationships behind experimental choices and compare the resulting dyes against alternatives to provide a robust framework for chromophore selection and development.
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to pharmaceuticals.[1][2] Their prominence is due to their straightforward and cost-effective synthesis, structural diversity, and wide range of accessible colors.[1] The core synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3]
This guide focuses specifically on dyes derived from 2-Methoxy-5-nitroaniline. This intermediate is first converted to its highly reactive diazonium salt, this compound, which then serves as a potent electrophile.[4][5] The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating methoxy group (-OCH3) on the benzene ring significantly influences the electronic properties and, consequently, the color and fastness properties of the final azo dyes.[6]
I. The Synthetic Pathway: From Amine to Azo Dye
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, where the aryldiazonium cation acts as the electrophile.[7] The entire process is highly dependent on precise control of reaction conditions, particularly temperature and pH.
Step 1: Diazotization of 2-Methoxy-5-nitroaniline
Diazotization is the conversion of the primary amino group of 2-Methoxy-5-nitroaniline into a diazonium salt. This is achieved by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[3]
Causality Behind the Protocol:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[2][8] Maintaining a low temperature throughout the reaction is essential for safety and to ensure a high yield of the diazonium salt.
-
Strong Acid (H₂SO₄ or HCl): The acid serves two primary functions. First, it protonates the amine, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), which is necessary for the diazotization to proceed.[2]
Experimental Protocol: Preparation of this compound Salt
-
Amine Dispersion: In a 250 mL beaker, disperse 2-Methoxy-5-nitroaniline (4.0 g, 0.024 mol) in 50 mL of water.[4]
-
Acidification: To this mixture, slowly add 6 mL of concentrated sulfuric acid while stirring. The mixture will warm up; cool it in an ice-water bath to bring the temperature down to 0–5 °C.
-
Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (1.8 g, 0.026 mol) in 10 mL of water and cool it in the ice bath.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the acidified amine suspension over 20-30 minutes.[4][9] Use a magnetic stirrer to ensure continuous and vigorous mixing. The temperature must be strictly maintained between 0 and 5 °C.
-
Completion Check: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. To confirm the completion of diazotization, a drop of the reaction mixture can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid) or a solution of 4-(N,N-dimethylamino)benzaldehyde, which generates a color if unreacted primary amine is present.[4][6]
-
Urea Addition (Optional but Recommended): To destroy any excess nitrous acid, which could lead to unwanted side reactions, add a small amount of urea (0.15 g) until the starch-iodide test is negative.[4] The resulting clear solution of this compound is now ready for the coupling step and should be used immediately.
Step 2: The Azo Coupling Reaction
The freshly prepared diazonium salt is a weak electrophile and will react with activated aromatic compounds, known as coupling components, to form the stable azo dye.[7][10] Common coupling agents include phenols, naphthols, and aromatic amines.[2]
Causality Behind the Protocol:
-
pH Control: The pH of the coupling medium is critical as it dictates the reactive species.
-
For Phenolic Couplers: The reaction is carried out under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the phenol to form the much more strongly activating phenoxide ion, which is necessary for the reaction with the weak diazonium electrophile.
-
For Amine Couplers: The reaction is performed in mildly acidic to neutral conditions (pH 4-7). In strongly acidic solutions, the amino group becomes protonated (-NH₃⁺), which deactivates the ring. In strongly alkaline solutions, the diazonium salt can convert to a non-reactive diazotate ion.[2]
-
-
Position of Coupling: Substitution typically occurs at the para-position to the activating group (e.g., -OH or -NH₂) on the coupling component. If the para-position is blocked, coupling will occur at an available ortho-position.[7][10]
Experimental Protocol: General Azo Coupling
-
Prepare Coupling Solution: Dissolve the coupling component (0.024 mol, equimolar to the starting amine) in an appropriate solvent.
-
For Phenols/Naphthols: Dissolve in a dilute aqueous sodium hydroxide solution.
-
For Amines: Dissolve in a dilute aqueous acid solution and then buffer to the desired pH with a reagent like sodium acetate.
-
-
Cooling: Cool the coupling component solution in an ice-water bath to 0–5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: Isolate the crude dye by vacuum filtration. Wash the solid product thoroughly with cold water to remove any unreacted salts. The dye can then be dried and, if necessary, recrystallized from a suitable solvent like ethanol or methanol to improve purity.[6][9]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of azo dyes from 2-Methoxy-5-nitroaniline.
Caption: General workflow for azo dye synthesis.
II. Comparative Performance Analysis
The final properties of an azo dye, such as its color and fastness, are highly dependent on the chemical structure of both the diazo component and the coupling agent.[11] By reacting this compound with various couplers, a range of dyes with different characteristics can be produced.
The following table summarizes the spectral properties of six monoazo dyes synthesized from 2-Methoxy-5-nitroaniline and different coupling components.[4] This data provides a direct comparison of how the coupler's structure influences the absorption maximum (λmax), which dictates the observed color.
Table 1: Spectral Properties of Azo Dyes from 2-Methoxy-5-nitroaniline
| Coupling Component | Resulting Dye Color | λmax (nm) | Molar Extinction Coefficient (log ε) |
| 1-Hydroxynaphthalene | Yellow | 482 | Data not available |
| 2-Hydroxynaphthalene | Orange | 495 | Data not available |
| N-Phenylnaphthylamine | Brown | 510 | Data not available |
| 1,3-Diaminobenzene | Yellow | 467 | 4.60[6] |
| 1,3-Dihydroxybenzene (Resorcinol) | Yellow | 472 | Data not available |
| 3-Aminophenol | Orange | 488 | Data not available |
Data compiled from studies by Otutu and Osabohien (2013) and Otutu (2012).[4][6]
Comparison with an Alternative Diazo Component
To contextualize the performance of dyes from 2-Methoxy-5-nitroaniline, we can compare them to dyes derived from a structurally similar precursor, 2-Methyl-5-nitroaniline (also known as Fast Scarlet G Base).[11] The primary difference is the substitution of a methoxy (-OCH₃) group with a methyl (-CH₃) group. This seemingly small change can impact the electronic properties and performance of the final dye.
Table 2: Performance Comparison on Polyester Fabric
| Property | Dye from 2-Methoxy-5-nitroaniline (Coupled with N,N-diethylaniline) | Dye from 2-Methyl-5-nitroaniline (Coupled with N,N-diethylaniline) |
| Color | Reddish-Brown | Scarlet/Red[11] |
| Light Fastness | Good (Rating: 5-6)[6] | Very Good (Rating: 6)[11] |
| Wash Fastness | Excellent (Rating: 5)[6] | Excellent (Rating: 4-5)[11] |
| Rubbing Fastness (Dry) | Excellent (Rating: 5)[6] | Excellent (Rating: 4-5)[11] |
| Rubbing Fastness (Wet) | Excellent (Rating: 5)[6] | Excellent (Rating: 4-5)[11] |
Fastness ratings are on a scale of 1-8 for light fastness (8 is excellent) and 1-5 for wash/rub fastness (5 is excellent).[11]
This comparison shows that both precursors yield dyes with good to excellent fastness properties, making them suitable for disperse dyeing of synthetic fibers like polyester.[6][11] The choice between them may depend on the specific desired shade, with the methoxy-substituted precursor tending towards browner hues and the methyl-substituted one producing brighter scarlet shades.
Structural Visualization
Caption: Synthesis of representative azo dyes.
III. Standard Characterization Methodologies
Thorough characterization is essential to confirm the structure, purity, and spectral properties of the synthesized dyes. The following techniques are standard in the field.
UV-Visible Spectroscopy
This is the primary technique for analyzing the color properties of a dye.[12] The absorption spectrum reveals the wavelength of maximum absorption (λmax), which is directly related to the electronic transitions within the dye's conjugated π-system.[13] The position of λmax determines the color of the compound.
-
Protocol: Dyes are dissolved in a spectral grade solvent (e.g., THF, DMF, or methanol) at a known concentration (e.g., 5 x 10⁻⁵ M).[12] The absorption spectrum is recorded over a wavelength range of approximately 250–700 nm using a spectrophotometer with a 1 cm quartz cuvette.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of key functional groups in the dye molecule, confirming the success of the coupling reaction.[14][15]
-
Expected Characteristic Peaks:
-
-N=N- (Azo stretch): A characteristic band typically appears in the region of 1400–1450 cm⁻¹.[15] Its intensity can be weak.
-
-NO₂ (Nitro group): Strong asymmetric and symmetric stretching bands around 1500–1560 cm⁻¹ and 1300–1370 cm⁻¹.
-
Ar-O-CH₃ (Methoxy group): C-O stretching vibrations are observed around 1200–1275 cm⁻¹ (asymmetric) and 1000–1075 cm⁻¹ (symmetric).
-
-OH (Phenolic): A broad stretching band in the region of 3200–3600 cm⁻¹.
-
-NH₂ (Amino): N-H stretching vibrations around 3300–3500 cm⁻¹.
-
-
Protocol: The spectrum is typically recorded using a KBr pellet method. A small amount of the dry dye sample is mixed with potassium bromide powder and pressed into a thin, transparent disk.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the exact connectivity of atoms and the successful formation of the desired isomer.[16]
-
Expected Signals:
-
¹H NMR: Signals for aromatic protons typically appear in the 6.5–8.5 ppm range. The methoxy group (-OCH₃) protons will give a characteristic singlet around 3.8–4.0 ppm. Protons of -OH or -NH₂ groups will appear as broad singlets.
-
¹³C NMR: Aromatic carbons will resonate in the 110–160 ppm region. The carbon of the methoxy group will be found around 55–60 ppm.
-
-
Protocol: The dye is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is recorded on an NMR spectrometer, and chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (TMS).[9]
IV. Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide array of monoazo and disazo dyes.[5][6] By selecting appropriate coupling components, researchers can generate chromophores with colors ranging from yellow and orange to brown and red.[4] The resulting dyes, particularly when applied to synthetic fibers like polyester and nylon, demonstrate good to excellent fastness properties, including high resistance to washing, rubbing, and light exposure.[6][17]
The comparative analysis reveals that the methoxy and nitro substituents on the diazo component provide a reliable foundation for producing high-performance colorants. While structurally similar precursors like 2-Methyl-5-nitroaniline offer an alternative route to dyes with comparable fastness, the choice of intermediate allows for fine-tuning of the final shade. The detailed synthetic and characterization protocols provided in this guide serve as a validated starting point for researchers aiming to develop novel azo dyes for diverse applications in materials science and beyond.
References
- A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline. (n.d.). Benchchem.
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8.
- Azo coupling. (n.d.). Wikipedia.
- Performance comparison of azo dyes synthesized from different benzidine isomers. (n.d.). Benchchem.
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- Comparative Anaerobic Decolorization of Azo Dyes by Carbon-Based Membrane Bioreactor. (n.d.). MDPI.
- Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
- Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (n.d.). National Institutes of Health.
- UV-Visible spectra of the azo dyes A1-A3 in THF. (n.d.). ResearchGate.
- Performance comparison of different pyrazole azo dyes in textile applications. (n.d.). Benchchem.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). Springer.
- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). SCILERT.
- Azo Coupling. (n.d.). Organic Chemistry Portal.
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Springer.
- Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. (n.d.). Benchchem.
- Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and 1 H NMR) and Thermophysical Investigations of New Synthesized Azo Dye and Its Application in Polarizing Film. (2017). Science Publishing Group.
- A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors. (2014). PubMed.
- Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. (n.d.). Science World Journal.
- Disperse dyes derived from 2-methoxy-5-nitroaniline. (2009). Oriental Journal of Chemistry.
- This compound. (2023). Smolecule.
- A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications. (n.d.). Benchchem.
- Disperse dyes derived from 2-methoxy-5-nitroaniline. (2009). ResearchGate.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scialert.net [scialert.net]
- 5. Buy this compound | 27165-17-9 [smolecule.com]
- 6. orientjchem.org [orientjchem.org]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. ijirset.com [ijirset.com]
- 9. scialert.net [scialert.net]
- 10. Azo Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and 1H NMR) and Thermophysical Investigations of New Synthesized Azo Dye and Its Application in Polarizing Film, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 15. scienceworldjournal.org [scienceworldjournal.org]
- 16. A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Methoxy-5-nitrobenzenediazonium Derivatives and Their Alternatives
In the landscape of organic synthesis and materials science, aryldiazonium salts are indispensable intermediates, prized for their versatility in forming a wide array of functionalized aromatic compounds. Among these, 2-Methoxy-5-nitrobenzenediazonium and its derivatives hold a significant position, particularly in the synthesis of azo dyes and for surface functionalization.[1][2] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals to ensure purity, predict reactivity, and control reaction outcomes.
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound derivatives. It delves into the nuances of various analytical techniques, including Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By juxtaposing the spectral data of the target compound with relevant alternatives, this document aims to equip researchers with the expertise to make informed decisions in their experimental designs.
The Significance of Spectroscopic Characterization
The reactivity and stability of aryldiazonium salts are profoundly influenced by the nature and position of substituents on the aromatic ring.[3] The electron-donating methoxy group and the electron-withdrawing nitro group in this compound create a unique electronic environment that dictates its spectroscopic signature. This guide will dissect these signatures and compare them with those of other substituted benzenediazonium salts to highlight the structure-property relationships.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aryldiazonium salts, the absorption bands in the UV-Vis spectrum provide insights into the conjugation and the electronic effects of the substituents.
The UV-Vis spectrum of an aryldiazonium salt is typically characterized by multiple absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions. The position and intensity of these bands are sensitive to the electronic nature of the substituents.
Comparative Analysis of UV-Vis Spectra
| Compound | Substituents | Expected λmax (nm) | Rationale for Spectral Shift |
| This compound | 2-OCH₃, 5-NO₂ | ~350-450 | The combination of an electron-donating group (OCH₃) and a strong electron-withdrawing group (NO₂) extends the conjugation, leading to a significant bathochromic (red) shift. |
| p-Nitrobenzenediazonium | 4-NO₂ | ~260-280 | The electron-withdrawing nitro group causes a moderate red shift compared to unsubstituted benzenediazonium.[4] |
| p-Methoxybenzenediazonium | 4-OCH₃ | ~315 | The electron-donating methoxy group leads to a significant red shift due to increased electron density in the π-system.[4] |
| Benzenediazonium | Unsubstituted | ~250-260 | Serves as a baseline for comparison. |
Note: The exact λmax values can vary depending on the solvent and the counter-ion.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the diazonium salt in a suitable solvent (e.g., acetonitrile or aqueous acid) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of 200-800 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
For this compound, the NMR spectra will be influenced by the anisotropic effects of the aromatic ring and the electronic effects of the substituents. The diazonium group is strongly electron-withdrawing, leading to a downfield shift of the aromatic protons and carbons.[3]
Comparative Analysis of ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons | Methoxy Protons | Rationale for Chemical Shifts |
| This compound | ~7.5 - 8.5 | ~4.0 | The aromatic protons are deshielded due to the electron-withdrawing effects of the nitro and diazonium groups. The methoxy protons will appear as a singlet in the typical region for methoxy groups. |
| p-Nitrobenzenediazonium | ~8.0 - 8.8 | - | The aromatic protons are significantly deshielded due to the strong electron-withdrawing nature of both the nitro and diazonium groups. |
| p-Methoxybenzenediazonium | ~7.0 - 8.0 | ~3.9 | The electron-donating methoxy group shields the aromatic protons relative to the nitro-substituted analogue, resulting in an upfield shift. |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the diazonium salt in a deuterated solvent (e.g., CD₃CN, D₂O with acid). Diazonium salts should be handled with care as they can be unstable.[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can be used for more complex structures to establish connectivity.[6]
-
Analysis: Determine chemical shifts, coupling constants, and integration to elucidate the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. The diazonium group (–N₂⁺) has a very strong and characteristic absorption band.
Comparative Analysis of IR Frequencies (cm⁻¹)
| Functional Group | This compound | Alternative Diazonium Salts | Rationale |
| N≡N stretch (Diazonium) | ~2250 - 2300 | ~2250 - 2300 | This is a very strong and sharp absorption, characteristic of the N≡N triple bond. Its position is relatively insensitive to substituents. |
| NO₂ asymmetric stretch | ~1520 - 1560 | Present in nitro-substituted analogues | A strong absorption characteristic of the nitro group. |
| NO₂ symmetric stretch | ~1340 - 1380 | Present in nitro-substituted analogues | A medium to strong absorption. |
| C-O stretch (Methoxy) | ~1250 - 1300 (asymmetric), ~1020 - 1050 (symmetric) | Present in methoxy-substituted analogues | Characteristic absorptions for aryl ethers. |
| Aromatic C=C stretch | ~1450 - 1600 | ~1450 - 1600 | Multiple bands of varying intensity are expected in the fingerprint region. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity.[7] A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For diazonium salts, which are ionic, Electrospray Ionization (ESI) is a suitable technique.[8] It's important to note that GC-MS is generally not advisable for analyzing diazonium compounds due to their thermal instability.[9]
The mass spectrum of this compound would show a prominent peak corresponding to the molecular ion [C₇H₆N₃O₃]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]
Expected Fragmentation Pattern:
A common fragmentation pathway for aryldiazonium salts is the loss of a neutral nitrogen molecule (N₂), resulting in an aryl cation.
[C₇H₆N₃O₃]⁺ → [C₇H₆O₃]⁺ + N₂
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile.[8]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Conclusion
The spectroscopic analysis of this compound derivatives provides a wealth of information crucial for their application in research and industry. By understanding the principles behind each spectroscopic technique and by comparing the data with that of relevant alternatives, researchers can gain a deeper understanding of the structure-property relationships that govern the chemistry of these important compounds. This guide serves as a foundational resource for navigating the spectroscopic characterization of aryldiazonium salts, enabling more precise and efficient scientific discovery.
References
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. Buy this compound | 27165-17-9 [smolecule.com]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. Photosensitized Activation of Diazonium Derivatives for C-B Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00652F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In situ Diazonium Salt Formation and Photochemical Aryl-Aryl Coupling in Continuous Flow Monitored by Inline NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. advion.com [advion.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Safer alternative for aryldiazonium chemistry [mpg.de]
- 17. researchgate.net [researchgate.net]
- 18. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview [jove.com]
- 19. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Diazonium Salts in Azo Dye Synthesis: A Focus on 2-Methoxy-5-nitrobenzenediazonium
In the vibrant world of synthetic colorants, azo dyes represent the most extensive and versatile class, accounting for over 60% of all dyes used in various industries. The cornerstone of their synthesis lies in the elegant and powerful azo coupling reaction, a process that hinges on the reactivity of the diazonium salt. The choice of the diazonium salt is a critical determinant of the final dye's hue, intensity, and fastness properties. This guide provides an in-depth comparison of 2-Methoxy-5-nitrobenzenediazonium, a key intermediate, with other commonly employed diazonium salts, offering researchers and drug development professionals a comprehensive understanding to inform their synthetic strategies.
The Azo Coupling Reaction: A Symphony of Electrophiles and Nucleophiles
The synthesis of azo dyes is a two-step process. The first step is the diazotization of a primary aromatic amine to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The resulting diazonium ion is a weak electrophile that, in the second step, undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the characteristic azo compound with its -N=N- chromophore.
The stability of the diazonium salt is a crucial factor in the success of the azo coupling reaction. Aromatic diazonium salts are more stable than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring. However, they can still be explosive when isolated in a dry state, necessitating careful handling and often in situ use. The presence of electron-withdrawing groups on the aromatic ring can influence the stability and reactivity of the diazonium salt, which in turn affects the properties of the resulting dye.
In Focus: this compound (Fast Scarlet RC Base)
This compound, also known in the industry as Azoic Diazo Component 13 or Fast Scarlet RC Base, is a widely used intermediate in the synthesis of a range of azo dyes. Its chemical structure, featuring a methoxy group and a nitro group on the benzene ring, imparts specific characteristics to the resulting dyes.
The presence of the electron-withdrawing nitro group enhances the electrophilicity of the diazonium ion, leading to a more reactive species in the azo coupling reaction. This heightened reactivity allows for coupling with a broader range of less activated aromatic compounds. Furthermore, the nitro group often contributes to improved light fastness in the final dye. The methoxy group, an electron-donating group, can influence the color of the resulting dye, often leading to deeper shades.
Synthesis of this compound
The synthesis of this compound is a well-established two-step process starting from anisole (methoxybenzene).
-
Nitration of Anisole: Anisole is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-methoxy-5-nitroaniline.
-
Diazotization: The resulting 2-methoxy-5-nitroaniline is then diazotized with sodium nitrite in the presence of a strong acid, such as hydrochloric or sulfuric acid, at a temperature of 0-5°C to yield the this compound salt.
A Comparative Analysis of Diazonium Salts for Dye Synthesis
The selection of a diazonium salt is a critical decision in dye design and synthesis. To illustrate the comparative performance of this compound, we will contrast it with two other widely used stabilized diazonium salts: Fast Red B and Fast Blue B.
| Feature | This compound (Fast Scarlet RC Base) | Fast Red B Salt | Fast Blue B Salt |
| Parent Amine | 2-Methoxy-5-nitroaniline | 2-Methoxy-5-chloroaniline | o-Dianisidine |
| Key Substituents | Methoxy, Nitro | Methoxy, Chloro | Two Methoxy, Two Amino (diazotized) |
| Reactivity | High (due to nitro group) | Moderate | High (bis-diazonium salt) |
| Typical Dye Colors | Reds, Scarlets, Oranges | Reds, Oranges | Blues, Violets, Blacks |
| Primary Applications | Textile dyeing, Pigments, Biological Stains | Histology (enterochromaffin cells), Textile dyeing | Histology (enzyme demonstration), Biochemical assays |
| Stability | Typically used in situ; stabilized salts available | Commercially available as a stabilized salt | Commercially available as a stabilized salt |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye using this compound and 2-Naphthol
This protocol details the synthesis of a vibrant red azo dye by coupling diazotized 2-methoxy-5-nitroaniline with 2-naphthol. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.
Materials:
-
2-Methoxy-5-nitroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Urea
-
2-Naphthol (beta-Naphthol)
-
Sodium Hydroxide
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of 2-Methoxy-5-nitroaniline:
-
In a 250 mL beaker, carefully dissolve 4.0 g of 2-methoxy-5-nitroaniline in 6 mL of concentrated sulfuric acid and 50 mL of water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of 1.7 g of sodium nitrite in 10 mL of water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
To remove any excess nitrous acid, add a small amount of urea until the solution no longer gives a positive test with starch-iodide paper.
-
-
Preparation of the Coupling Solution:
-
In a separate 600 mL beaker, dissolve 3.7 g of 2-naphthol in 60 mL of 2 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Isolate the crude dye by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol-methanol mixture, to obtain the purified azo dye.
-
Visualizing the Workflow
Caption: General workflow for azo dye synthesis.
Causality in Experimental Choices
The stringent requirement for low temperatures (0-5 °C) during diazotization and coupling is a direct consequence of the thermal instability of diazonium salts. Above this temperature range, the diazonium group can readily decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, such as phenols, which will significantly reduce the yield and purity of the target azo dye. The use of a strong acid in the diazotization step is essential for the in situ generation of the reactive nitrosonium ion from sodium nitrite. The coupling reaction is typically carried out under alkaline conditions when using phenols as coupling components to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion, which enhances the rate of electrophilic substitution.
Conclusion
This compound is a valuable and reactive intermediate in the synthesis of a wide array of azo dyes, particularly in the red and scarlet color space. Its reactivity, stemming from the electron-withdrawing nitro group, allows for efficient coupling reactions. However, the choice of the optimal diazonium salt is contingent upon the desired color and properties of the final dye. A thorough understanding of the structure-property relationships of different diazonium salts, such as Fast Red B and Fast Blue B, empowers the synthetic chemist to rationally design and synthesize novel colorants with tailored characteristics for specific applications in research, diagnostics, and materials science. The protocols and comparative data presented herein provide a solid foundation for making informed decisions in the synthesis of azo dyes.
References
- Smolecule. (2023, July 21). Buy this compound | 27165-17-9.
- Textile Engineering. (2023, February 27). Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide.
- Benchchem. Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
- Wikipedia. Azo dye.
- Mohan Polyfab. FAST RED B BASE.
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
- PubChem. This compound.
- University of Toronto. The Synthesis of Azo Dyes.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- Al-Adilee, K. J., & Al-Amery, M. H. A. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. Mustansiriyah Journal of Science, 35(2), 116-125.
- Otutu, J. O. (2009). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. Journal of the Chemical Society of Nigeria, 34(2).
- Khan Academy.
- Chem LibreTexts. (2018, December 3).
- StainsFile. Fast Blue Salt B.
- Google Patents. US2612494A - Stabilized diazonium salts and process of effecting same.
- StainsFile. Fast Red B.
- Al-Adilee, K. J. (2017, October 21).
- Chem LibreTexts. (2023, January 22). Reactions of Diazonium Salts.
- ResearchGate. Azo coupling reactions structures and mechanisms.
- The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examin
A Senior Application Scientist's Guide to the Purity Validation of Synthesized 2-Methoxy-5-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of azo dyes, pharmaceuticals, and other specialized chemical entities, the purity of reactive intermediates is paramount. One such critical intermediate is 2-Methoxy-5-nitrobenzenediazonium, a versatile precursor also known by its commercial name, Fast Scarlet RC Base[1]. The diazonium group's inherent reactivity makes it a powerful tool for synthesis, but this same reactivity also contributes to its instability, making rigorous purity validation essential for reproducible and safe downstream applications[2].
This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound. It is designed to equip researchers with the necessary knowledge to implement robust quality control measures, ensuring the reliability of their synthetic processes. We will delve into the principles behind various analytical techniques, offer detailed experimental protocols, and compare the subject compound with relevant alternatives.
The Synthetic Pathway and the Imperative for Purity
This compound is typically synthesized via the diazotization of 2-methoxy-5-nitroaniline. This reaction involves treating the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to prevent decomposition of the resulting diazonium salt[3].
The primary impurities in the synthesized product can include unreacted 2-methoxy-5-nitroaniline, byproducts from side reactions such as phenol formation (if the temperature is not adequately controlled), and decomposition products. The presence of these impurities can significantly impact the yield, purity, and performance of the final product in subsequent coupling reactions. Therefore, a multi-faceted analytical approach is crucial for comprehensive purity assessment.
A Comparative Overview of Purity Validation Techniques
Several analytical techniques can be employed to validate the purity of this compound. The choice of method often depends on the available instrumentation, the desired level of accuracy, and the specific impurities being targeted.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei. | Absolute purity determination, structural confirmation. | High precision and accuracy, no need for identical reference standards. | Requires a certified internal standard, higher initial instrument cost. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment based on peak area percentage, separation of impurities. | High sensitivity and resolution, suitable for routine analysis. | Requires a validated method and reference standards for impurity identification. |
| UV-Vis Spectroscopy | Measurement of light absorption by the molecule at specific wavelengths. | Quick estimation of concentration and presence of chromophoric impurities. | Simple, rapid, and widely available. | Low specificity, susceptible to interference from absorbing impurities. |
| FTIR Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. | Confirmation of the diazonium functional group and absence of starting material. | Provides structural information, good for identifying functional groups. | Not inherently quantitative without calibration. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Assessment of thermal stability and decomposition profile. | Provides critical safety information. | Does not directly measure purity in terms of chemical composition. |
In-Depth Methodologies for Purity Validation
A robust validation of this compound purity should ideally involve a combination of chromatographic and spectroscopic techniques to provide both quantitative purity data and structural confirmation.
Workflow for Comprehensive Purity Analysis
Caption: Workflow for the comprehensive purity validation of this compound.
Experimental Protocols
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. The principle lies in the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound salt into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a high magnetic field strength (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete relaxation of the nuclei between scans.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Expected ¹H NMR Spectral Features (Predicted): Based on the structure of this compound and data from similar substituted benzenes[4], the aromatic region is expected to show three distinct signals. The methoxy group will appear as a singlet further upfield. Due to the strong electron-withdrawing effect of the diazonium and nitro groups, all aromatic protons will be shifted downfield compared to benzene.
HPLC is an indispensable tool for separating and quantifying impurities in the synthesized diazonium salt. A reversed-phase method is generally suitable for this type of polar compound.
Starting Protocol (to be optimized):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like heptanesulfonate can be effective for retaining and separating diazonium salts[5]. A starting gradient could be 10-90% acetonitrile in water (containing 5 mM sodium heptanesulfonate and buffered to a low pH, e.g., 2.5 with phosphoric acid) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of the diazonium salt (a scouting run using a photodiode array detector is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the initial mobile phase composition.
Data Analysis: The purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurity peaks can be achieved by comparing their retention times with those of known standards (e.g., 2-methoxy-5-nitroaniline) or by using a mass spectrometer as a detector (LC-MS).
FTIR spectroscopy is a quick and effective method to confirm the presence of the diazonium group and the absence of the primary amine starting material.
Protocol:
-
Acquire an FTIR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Analyze the spectrum for characteristic absorption bands.
Expected Characteristic Peaks:
-
N≡N stretch (diazonium): A strong and sharp absorption band is expected in the region of 2240-2300 cm⁻¹[6]. This is a key diagnostic peak.
-
N-H stretch (primary amine): The absence of two medium intensity bands in the region of 3300-3500 cm⁻¹ indicates the complete conversion of the starting 2-methoxy-5-nitroaniline.
-
NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O-C stretch (methoxy): An absorption band around 1250 cm⁻¹ is indicative of the ether linkage.
UV-Vis spectroscopy provides a simple and rapid method for a preliminary purity check and for determining the concentration of the diazonium salt in solution.
Protocol:
-
Dissolve a small, accurately weighed amount of the diazonium salt in a suitable solvent (e.g., water or dilute acid).
-
Record the UV-Vis absorption spectrum from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
Expected Spectral Features: Aromatic diazonium salts typically exhibit strong absorption in the UV region. For nitro-substituted derivatives, the absorption may extend into the visible range[7]. The λ_max can be used for quantitative analysis using a calibration curve prepared from a standard of known concentration.
Given the potential explosive nature of diazonium salts, understanding their thermal stability is crucial for safe handling and storage. DSC can provide valuable information on the onset of decomposition and the energy released.
Protocol:
-
Accurately weigh a small amount of the dried diazonium salt (1-5 mg) into an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
Data Analysis: An exothermic peak in the DSC thermogram indicates the decomposition of the diazonium salt. The onset temperature of this exotherm is a measure of the thermal stability. A sharp and large exothermic peak suggests a rapid and energetic decomposition, highlighting the potential hazard.
Performance Comparison with Alternative Diazonium Salts
In many applications, particularly in the synthesis of azo dyes, several diazonium salts can be used to achieve similar color shades. The choice of a specific diazonium salt often depends on factors such as cost, stability, and the desired fastness properties of the final dye. Common alternatives to this compound (Fast Scarlet RC) include other "Fast" salts like Fast Red B (from 4-methoxy-2-nitroaniline) and Fast Red TR (from 4-chloro-2-methylaniline).
| Diazonium Salt | Precursor | Typical Application/Color | Key Performance Considerations |
| This compound (Fast Scarlet RC) | 2-Methoxy-5-nitroaniline | Scarlet and red azo dyes | Good color yield; stability is a concern, requiring low-temperature handling. |
| 4-Methoxy-2-nitrobenzenediazonium (Fast Red B) | 4-Methoxy-2-nitroaniline | Red azo dyes | Often used for producing bright red shades; similar stability profile to Fast Scarlet RC. |
| 4-Chloro-2-methylbenzenediazonium (Fast Red TR) | 4-Chloro-2-toluidine | Red azo dyes | Generally offers good light and wash fastness in the resulting dyes. |
The performance of these diazonium salts in coupling reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, increase the electrophilicity of the diazonium ion, leading to faster coupling reactions. However, these groups can also decrease the thermal stability of the solid diazonium salt.
Conclusion: A Self-Validating Approach to Purity
The validation of synthesized this compound purity is not a one-size-fits-all process. A comprehensive and self-validating approach that combines multiple analytical techniques is essential for ensuring the quality and safety of this versatile intermediate.
-
For routine synthesis , a combination of HPLC for purity and impurity profiling, along with FTIR for functional group confirmation, provides a robust quality control system.
-
For process development and in-depth characterization , the addition of qNMR for absolute purity determination and DSC for thermal stability assessment is highly recommended.
By implementing these methodologies, researchers and drug development professionals can confidently use synthesized this compound in their downstream applications, leading to more reliable and reproducible results.
References
- Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2024). Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. Available at: [Link]
-
MDPI. (2023). Development of Green-Assessed and Highly Sensitive Spectrophotometric Methods for Ultra-Low-Level Nitrite Determination Using Rhodanine and 7-Hydroxycoumarin in Environmental Samples. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of reacted (a) as received and (b) H-NDs with diazonium salt. Available at: [Link]
-
Vipul Organics. (n.d.). Fast Colour Salts (Stabilised Azoics). Available at: [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
ResearchGate. (n.d.). Substitution of a Nitro Group by Diazonium Salts in σH-Adducts of Carbanions to Mono-Nitrobenzenes. Formation of Substituted Azobenzenes and Indazoles. Available at: [Link]
-
MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Available at: [Link]
-
ResearchGate. (n.d.). The UV absorption spectra of diffused fragment B. Available at: [Link]
-
ResearchGate. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]
-
ACS Publications. (1976). Separation and quantitation of diazonium salts as heptanesulfonate ion pairs by high pressure liquid chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms. Available at: [Link]
-
NIH. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Available at: [Link]
- Google Patents. (n.d.). CN102344381B - Preparation method for byproduct scarlet base RC of red base B.
-
Journal of the Chemical Society, Perkin Transactions 2. (1992). Kinetic studies of the azo coupling reaction between 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one and substituted benzenediazonium salts. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
ACS Publications. (2020). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Available at: [Link]
Sources
- 1. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 2-Methoxy-5-nitrobenzenediazonium Products
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of highly reactive intermediates like 2-Methoxy-5-nitrobenzenediazonium is paramount. This diazonium salt, a critical building block in the synthesis of azo dyes and various pharmaceuticals, presents unique analytical challenges due to its inherent instability.[1] This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of this compound and its subsequent reaction products, grounded in field-proven insights and experimental data.
The electronic landscape of this compound is uniquely polarized, featuring an electron-donating methoxy group and a potent electron-withdrawing nitro group on the same aromatic scaffold.[1] This configuration dictates its reactivity and stability, making a multi-faceted analytical approach not just recommended, but essential for unambiguous structural verification.
The Analytical Toolkit: A Comparative Overview
The choice of analytical technique is governed by the specific question being asked—are we confirming the presence of the diazonium group, elucidating the substitution pattern on the aromatic ring, or characterizing a downstream product? Each method offers a unique lens through which to view the molecule.
| Analytical Method | Information Provided | Throughput | Destructive? | Key Considerations |
| NMR Spectroscopy | Detailed atomic connectivity, proton and carbon environments | Low | No | Sample stability in solution, choice of deuterated solvent. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -N≡N⁺, -NO₂, -OCH₃) | High | No | Sample preparation (ATR is ideal for unstable solids). |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | High | Yes | Ionization method is critical; potential for in-source decay. |
| Thermal Analysis | Decomposition temperature, thermal stability, reaction calorimetry | Medium | Yes | Essential for safety and process development. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation systems | High | No | Primarily for quantitative analysis and reaction monitoring. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is unparalleled in its ability to provide a detailed map of the molecular structure. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Causality Behind Experimental Choices
The primary challenge in NMR analysis of diazonium salts is their limited stability in solution. The choice of a deuterated solvent is critical; deuterated acetonitrile (CD₃CN) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform (CDCl₃) due to better solubility and reduced reactivity.[2] Furthermore, running the experiment at a reduced temperature can mitigate decomposition during acquisition.[3]
¹H NMR Spectroscopy: Probing the Aromatic Environment
The ¹H NMR spectrum will be characterized by distinct signals in the aromatic region, heavily influenced by the substituents.
-
Expected Chemical Shifts (δ): The aromatic protons will appear significantly downfield due to the deshielding effects of the nitro and diazonium groups. We can predict the relative shifts based on established principles of substituent effects on benzene rings.[4][5] The proton ortho to the highly electron-withdrawing diazonium group is expected to be the most deshielded.
-
Splitting Patterns: The coupling between adjacent protons will provide definitive evidence of the substitution pattern. For a 1,2,4-trisubstituted ring like our target, a characteristic set of doublets and a doublet of doublets will be observed.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon framework.
-
Expected Chemical Shifts (δ): The carbon directly attached to the diazonium group (ipso-carbon) will be significantly deshielded. Carbons bearing the methoxy and nitro groups will also show characteristic shifts.[6]
-
Signal Intensity: Quaternary carbons (those without attached protons) will typically show weaker signals, which is a key identifying feature.
Trustworthiness: A Self-Validating Protocol for NMR Analysis
-
Sample Preparation: Dissolve a small, freshly prepared sample of the diazonium salt (as a more stable tetrafluoroborate or hexafluorophosphate salt, if possible) in 0.7 mL of cold CD₃CN or DMSO-d₆ in an NMR tube.[3]
-
Instrument Setup: Cool the NMR probe to a low temperature (e.g., 0 °C or lower) to minimize sample degradation during the experiment.[3]
-
Acquisition: Acquire a standard ¹H spectrum. Subsequently, run a ¹³C experiment. For more detailed analysis, 2D NMR experiments like COSY (to confirm H-H correlations) and HSQC/HMBC (to correlate H-C one-bond and long-range couplings) are highly recommended.
-
Data Interpretation: Analyze the chemical shifts, integration, and coupling constants to assemble the molecular structure. Compare the observed data with predicted values from spectral databases or computational models for similar structures.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a fast and non-destructive method to confirm the presence of key functional groups, making it an excellent first-pass technique.
Expertise & Experience: The Power of ATR
For potentially unstable solid compounds like diazonium salts, Attenuated Total Reflectance (ATR) is the sampling method of choice. It requires minimal to no sample preparation and analyzes the surface of the material directly, reducing the risk of decomposition induced by sample grinding or solvent effects.[7][8][9][10]
Characteristic Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Significance |
| Diazonium (-N≡N⁺) | ~2250 - 2300 | Strong, Sharp | Definitive evidence of the diazonium cation. |
| Nitro (-NO₂) | ~1520-1560 (asymmetric) | Strong | Confirms the presence of the nitro group. |
| ~1340-1380 (symmetric) | Strong | ||
| Aromatic C-O (Methoxy) | ~1250 | Strong | Indicates the methoxy substituent. |
| Aromatic C=C | ~1600, ~1475 | Medium-Weak | Confirms the benzene ring. |
Trustworthiness: A Self-Validating Protocol for ATR-FTIR
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid diazonium salt product directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Data Analysis: Identify the characteristic peaks and compare them to literature values for diazonium salts and the expected functional groups.
III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Expertise & Experience: Taming an Unstable Ion
The challenge with diazonium salts is their propensity to lose dinitrogen gas (N₂) upon ionization, a process known as in-source decay.[11] Electrospray Ionization (ESI) is generally the preferred method as it is a "soft" ionization technique that can often preserve the intact diazonium cation.
Expected Fragmentation Pattern:
The most prominent fragmentation pathway for a benzenediazonium cation is the loss of a neutral N₂ molecule (28 Da) to form an aryl cation.[11] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of both the parent ion and its fragments, lending high confidence to the structural assignment.
-
Parent Ion: [C₇H₆N₃O₃]⁺ (m/z = 180.04)[12]
-
Primary Fragment: Loss of N₂ → [C₇H₆O₃]⁺ (m/z = 152.03)
Trustworthiness: A Self-Validating Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol. It is critical to use volatile buffers and avoid non-volatile salts which can suppress the signal.[13][14][15][16]
-
Instrument Settings: Use a low cone voltage and source temperature to minimize in-source fragmentation.
-
Data Acquisition: Infuse the sample directly or use LC-MS for analysis of complex reaction mixtures. Acquire data in positive ion mode.
-
Data Analysis: Look for the molecular ion peak corresponding to the intact diazonium cation. Analyze the fragmentation pattern, paying close attention to the characteristic loss of 28 Da. Use HRMS to confirm the elemental composition.
IV. Thermal Analysis: Ensuring Safety and Stability
Given the notorious thermal instability of diazonium salts, thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not just for characterization but are critical for safety.[17][18][19][20]
Expertise & Experience: Interpreting Thermal Events
-
DSC: This technique measures the heat flow into or out of a sample as it is heated. For a diazonium salt, the DSC thermogram will typically show a sharp exothermic peak corresponding to its explosive decomposition. The onset temperature of this exotherm is a key indicator of its thermal stability.
-
TGA: TGA measures the change in mass as a function of temperature. The decomposition of the diazonium salt is accompanied by the loss of N₂ gas, which will be observed as a sharp drop in mass on the TGA curve.
Trustworthiness: A Self-Validating Protocol for Thermal Analysis
Crucial Safety Note: Only very small quantities of diazonium salts should be analyzed, and appropriate safety precautions (blast shields, etc.) must be in place.
-
Sample Preparation: Place a small, accurately weighed amount of the dry diazonium salt (typically 1-5 mg) into an aluminum pan.
-
Instrument Setup: Place the pan in the DSC or TGA instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a steady rate (e.g., 10 °C/min).
-
Data Acquisition: Record the heat flow (DSC) or mass loss (TGA) as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition from the DSC exotherm and correlate it with the mass loss event in the TGA. This provides a clear picture of the compound's thermal stability.
Visualizing the Workflow
A logical workflow for the comprehensive analysis of a newly synthesized batch of a this compound product is essential.
Caption: Integrated workflow for structural confirmation and safety analysis.
Conclusion
Confirming the structure of this compound products requires a thoughtful, multi-technique approach. While FTIR and UV-Vis provide rapid confirmation of key chromophores and functional groups, they lack the detailed structural insight offered by NMR. Mass spectrometry is invaluable for confirming molecular weight, but must be approached with an understanding of the compound's lability. Finally, thermal analysis is a non-negotiable component for ensuring the safe handling and scalability of any process involving these energetic intermediates. By integrating these methods, researchers can achieve a high degree of confidence in their results, paving the way for successful downstream applications.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Broxton, T. J., et al. (n.d.). Electrospray mass spectral studies of aromatic diazonium salts and diazotates. Journal of the American Society for Mass Spectrometry.
-
de Souza, E., Chorro, T., & Correia, C. (2022). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [Link]
-
Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ResearchGate. [Link]
-
PlumX. (n.d.). Thermal analysis of arenediazonium tetrafluoroborate salts: Stability and hazardous evaluation. [Link]
-
'H NMR of Diazonium Salts with Crown Ether. (n.d.). Scribd. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Exploring Flow Procedures for Diazonium Formation. (2016). Molecules. [Link]
-
Sample Preparation. (n.d.). Harvard University, Center for Mass Spectrometry. [Link]
-
Exploring Flow Procedures for Diazonium Formation. (n.d.). Advion Interchim Scientific. [Link]
-
Exploring Flow Procedures for Diazonium Formation. (2016). ResearchGate. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Virginia Tech, Polymer Chemistry Characterization Lab. [Link]
-
Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford, Mass Spectrometry Research Facility. [Link]
-
Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. (2024). RSC Publishing. [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]
-
Attenuated Total Reflectance (ATR-FTIR) Analysis. (2026). Covalent Metrology. [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. (2021). ResearchGate. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
1H NMR of diazonium coupling product? (2019). ResearchGate. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Journal of Mass Spectrometry. [Link]
-
How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023). YouTube. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). ResearchGate. [Link]
-
Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. (n.d.). Tohoku University Repository. [Link]
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Journal of Chemical Society of Nigeria. [Link]
-
Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. (n.d.). University of California, Berkeley, Mass Spectrometry Facility. [Link]
Sources
- 1. Buy this compound | 27165-17-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00652F [pubs.rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mt.com [mt.com]
- 8. covalent.com [covalent.com]
- 9. researchgate.net [researchgate.net]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. rsc.org [rsc.org]
- 12. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. researchgate.net [researchgate.net]
- 18. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
A Comparative Study on the Coupling Efficiency of Different Diazonium Salts: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise and efficient formation of azo compounds is paramount for a multitude of applications, from the synthesis of novel therapeutics to the development of advanced materials. The azo coupling reaction, a cornerstone of synthetic organic chemistry, relies on the electrophilic nature of diazonium salts. However, not all diazonium salts are created equal. Their stability, reactivity, and, ultimately, their coupling efficiency can vary dramatically based on their molecular structure.
This guide provides an in-depth, objective comparison of the coupling efficiency of various diazonium salts, supported by established chemical principles and experimental considerations. We will delve into the causality behind experimental choices, empowering you to not only reproduce these findings but also to rationally design your own azo coupling reactions for optimal outcomes.
The Science of Coupling: Understanding Diazonium Salt Reactivity
The fundamental principle governing the efficiency of a diazonium coupling reaction is the electrophilicity of the diazonium ion. The diazonium group (–N₂⁺) acts as an electrophile, attacking an electron-rich coupling partner, typically a phenol or an aniline derivative. The more electron-deficient the diazonium ion, the more potent its electrophilicity, and the faster and more efficient the coupling reaction.
The electronic character of substituents on the aromatic ring of the diazonium salt plays a pivotal role in modulating this electrophilicity. This relationship is a classic example of a linear free-energy relationship, often described by the Hammett equation.[1][2][3]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (–NO₂), cyano (–CN), and halo (–Cl, –Br), pull electron density away from the diazonium group. This intensifies the positive charge on the terminal nitrogen atom, making the diazonium ion a stronger electrophile and thus increasing its reactivity and coupling efficiency.[4]
-
Electron-Donating Groups (EDGs) , such as methoxy (–OCH₃) and methyl (–CH₃), push electron density towards the diazonium group. This delocalizes and diminishes the positive charge, rendering the diazonium ion a weaker electrophile and leading to lower reactivity and coupling efficiency.[4]
This predictable trend allows for the rational selection of a diazonium salt to match the reactivity of a given coupling partner.
Visualizing the Reaction Pathway
The overall process of azo dye synthesis can be visualized as a two-step sequence: diazotization followed by azo coupling.
Caption: The influence of electron-withdrawing and -donating groups on diazonium ion reactivity.
Conclusion
The coupling efficiency of diazonium salts is a predictable and controllable aspect of azo dye synthesis. By understanding the electronic effects of substituents on the aromatic ring of the diazonium salt, researchers can rationally select the most appropriate reagent for their specific application. Diazonium salts bearing electron-withdrawing groups exhibit enhanced electrophilicity and, consequently, higher coupling efficiency. Conversely, those with electron-donating groups are less reactive. The provided experimental protocol offers a robust framework for the quantitative comparison of different diazonium salts, enabling the optimization of synthetic routes for a wide range of applications in research and development.
References
-
Micheletti, G., & Boga, C. (2024). Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. RSC Advances, 14(13), 9139-9147. [Link]
-
Effect of the Substituent of the Aryl Diazonium Salt on the Reaction... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions - Sci-Hub. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Onunkwo, I., & Ejikeme, C. (2018). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). Conscientia Beam, 1(1), 1-8. [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved January 18, 2026, from [Link]
-
Preparation of 2-Naphthol Aniline Dye - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Chakraborty, A., Saha, P. K., & Datta, C. (2015). synthesis and application of azo-naphthol dyes on wool , silk and nylon fabrics. International Journal of Advanced Research in Engineering and Technology, 6(9), 1-10. [Link]
-
Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. (2015, July 19). Chemistry LibreTexts. [Link]
-
Product Yield of 2-Naphthol Aniline Dye | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
some reactions of diazonium ions. (n.d.). Chemguide. [Link]
-
Azo coupling. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Hammett equation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Substitution Reactions of Aryl Diazonium Salts. (2019, June 5). Chemistry LibreTexts. [Link]
-
Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
The continuous flow synthesis of azos - PMC - NIH. (2024, January 26). [Link]
-
Electrografting via Diazonium Chemistry: The Key Role of the Aryl Substituent in the Layer Growth Mechanism - ACS Publications. (2016, February 7). [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. [Link]
-
Kinetics and Mechanism of Diazotization - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reaction Coupling of dysonium salts. (n.d.). Retrieved January 18, 2026, from [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). Retrieved January 18, 2026, from [Link]
-
Unit 4: Free Energy Relationships. (n.d.). Retrieved January 18, 2026, from [Link]
-
A simultaneous-coupling azo dye method for the quantitative assay of esterase using ?-naphthyl acetate as substrate - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
A Critical Evaluation of Azo Dyes from 2-Methoxy-5-nitrobenzenediazonium for Biological Staining: A Comparative Guide
This guide provides an in-depth assessment of the performance of azo dyes derived from 2-Methoxy-5-nitrobenzenediazonium in biological staining applications. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with alternative staining reagents, supported by established experimental principles and protocols. Our goal is to equip you with the necessary information to make informed decisions about incorporating these dyes into your research workflows.
Introduction to Azo Dyes in Biological Visualization
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2] Their widespread use in biological staining stems from their intense colors, straightforward synthesis, and the ability to be chemically modified to confer specificity for various cellular components.[3][4] The staining mechanism can involve various interactions, including electrostatic forces, van der Waals forces, hydrogen bonding, and covalent bonds, which dictate the dye's affinity for specific macromolecules within a tissue sample.[5]
Azo Dyes from this compound: Synthesis and Staining Principle
This compound, also known as Fast Scarlet RC Base, is a diazonium salt that serves as a crucial precursor in the synthesis of specific azo dyes.[6][7] It acts as the diazonium component in an azo coupling reaction, where it reacts with a coupling component (typically a phenol or an aromatic amine) to form a stable, colored azo dye.[6]
The synthesis is a two-step process:
-
Diazotization: An aromatic amine, in this case, 2-methoxy-5-nitroaniline, is converted into a diazonium salt using a nitrite source (like sodium nitrite) in an acidic solution.[3][8]
-
Azo Coupling: The resulting this compound salt is then reacted with a coupling component. The choice of the coupling agent is critical as it determines the final color and properties of the dye.[9]
Caption: Synthesis of an azo dye from this compound.
In biological staining, particularly in immunohistochemistry (IHC) and cytochemistry, this reaction is harnessed to visualize the location of specific enzymes or antigens. A prominent example is the use of "Fast Red TR," a diazonium salt chemically similar to this compound.[10][11] In these applications, an enzyme, most commonly Alkaline Phosphatase (AP), is conjugated to a secondary antibody. When a suitable substrate (like Naphthol AS-MX phosphate) is introduced, the enzyme cleaves the phosphate group, leaving a reactive naphthol product. This product then couples with the diazonium salt (Fast Red TR) to form a brightly colored, insoluble precipitate at the site of the enzyme, thus revealing the location of the target antigen.[12][13]
Performance Comparison with Alternative Staining Systems
The choice of a chromogenic substrate system is critical for achieving optimal staining results. Azo dyes derived from diazonium salts like this compound, exemplified by Fast Red, offer distinct advantages and disadvantages compared to other commonly used systems.
| Feature | Fast Red (Azo Dye System) | DAB (HRP System) | BCIP/NBT (AP System) |
| Enzyme | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) | Alkaline Phosphatase (AP) |
| Color | Bright Red | Brown/Black | Blue/Purple |
| Solubility | Alcohol-soluble (requires aqueous mounting)[13] | Insoluble in alcohol (allows for dehydration and permanent mounting) | Insoluble in alcohol |
| Fluorescence | Yes, can be visualized with fluorescence microscopy[14] | No | No |
| Signal Intensity | High | High | High |
| Localization | Sharp, well-defined precipitate | Diffuse or granular precipitate | Granular precipitate |
| Counterstain Compatibility | Good with hematoxylin | Good with hematoxylin, methyl green | Not compatible with hematoxylin (requires a red counterstain like Nuclear Fast Red) |
| Photostability | Moderate | High | High |
Key Insights:
-
Color and Contrast: The bright red color of the Fast Red precipitate provides excellent contrast with blue hematoxylin counterstains, making it visually appealing and easy to interpret.
-
Fluorescence Capability: A unique advantage of Fast Red is that its precipitate is fluorescent, which allows for visualization using fluorescence microscopy and can be beneficial for co-localization studies.[14]
-
Mounting Media Limitation: A significant practical consideration is the solubility of the Fast Red precipitate in alcohol. This necessitates the use of aqueous mounting media, which may not be ideal for long-term storage and can result in lower refractive indices compared to resinous media.[13]
-
Alternative AP Substrate: Compared to BCIP/NBT, another AP substrate, Fast Red offers a different color, which can be advantageous in multiplex staining applications to differentiate between different targets.
Experimental Protocol: Immunohistochemical Staining with a Fast Red System
This protocol provides a generalized workflow for immunohistochemical staining of paraffin-embedded tissue sections using an alkaline phosphatase-conjugated detection system and a Fast Red chromogen.
Materials
-
Paraffin-embedded tissue sections on charged slides
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Wash buffer (e.g., PBS or TBS)
-
Blocking buffer (e.g., 5% normal serum in wash buffer)
-
Primary antibody
-
Alkaline phosphatase-conjugated secondary antibody
-
Fast Red chromogen/substrate solution (e.g., SIGMAFAST™ Fast Red TR/Naphthol AS-MX Tablets)[13]
-
Counterstain (e.g., Mayer's hematoxylin)
-
Aqueous mounting medium
-
Coverslips
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The optimal time and temperature should be determined empirically but is often 20-30 minutes at 95-100°C.[15][16]
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides in wash buffer.
-
-
Blocking Endogenous Enzymes and Non-specific Binding:
-
If necessary, incubate sections with an endogenous alkaline phosphatase inhibitor (e.g., levamisole, often included in commercial kits).[13]
-
Incubate slides with blocking buffer for at least 30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer from slides.
-
Apply diluted primary antibody to the tissue sections.
-
Incubate in a humidified chamber for the recommended time and temperature (e.g., 1 hour at room temperature or overnight at 4°C).
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the alkaline phosphatase-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[17]
-
-
Chromogen Development:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Prepare the Fast Red substrate solution according to the manufacturer's instructions.
-
Apply the substrate solution to the tissue sections and incubate for 5-15 minutes, or until the desired color intensity is reached. Monitor the reaction under a microscope.[17]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Immerse slides in Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Rinse with distilled water.
-
-
Mounting:
-
Coverslip the slides using an aqueous mounting medium.
-
Caption: Immunohistochemistry workflow using a Fast Red system.
Trustworthiness: Validation and Troubleshooting
The reliability of any staining result hinges on a self-validating system of controls and a logical approach to troubleshooting.
Essential Controls
-
Positive Control: A tissue known to express the target antigen should be included to confirm that the protocol and reagents are working correctly.
-
Negative Control:
-
Reagent Control: Replace the primary antibody with an isotype control or antibody diluent to ensure that the observed staining is not due to non-specific binding of the secondary antibody or other reagents.
-
Tissue Control: Use a tissue known not to express the target antigen to check for non-specific staining.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No Staining | Primary antibody not effective; incorrect antigen retrieval; reagent failure. | Verify antibody performance with a positive control; optimize antigen retrieval conditions; check reagent expiration dates. |
| Weak Staining | Sub-optimal antibody dilution; insufficient incubation time; chromogen solution too old. | Titrate the primary antibody; increase incubation times; prepare fresh chromogen solution. |
| High Background | Insufficient blocking; primary antibody concentration too high; endogenous enzyme activity. | Increase blocking time or change blocking reagent; dilute the primary antibody; ensure proper endogenous enzyme blocking. |
| Precipitate Artifacts | Chromogen solution not properly mixed or filtered. | Ensure complete dissolution of tablets; filter the chromogen solution before use. |
Conclusion
Azo dyes derived from this compound and its analogs, such as Fast Red TR, represent a valuable tool in the arsenal of biological stains. Their primary application as a chromogenic substrate for alkaline phosphatase in immunohistochemistry provides a high-intensity, bright red signal with the unique advantage of fluorescence. While the requirement for aqueous mounting media presents a practical limitation for long-term archiving, the excellent contrast and versatility of this system make it a strong candidate for many research applications, particularly when visualizing multiple antigens or when fluorescence co-localization is desired. As with any histological technique, optimal performance is achieved through careful protocol optimization and the consistent use of appropriate controls.
References
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Available at: [Link]
-
Al-Adilee, K. J., & Hameed, M. A. (2021). Physiological, Histological, and Biochemical Evidence for the Effect of Two Azo Dyes on Mice Model. International Journal of Drug Delivery Technology, 11(1), 195-201. Available at: [Link]
-
Wikipedia. Azo dye. Available at: [Link]
-
Wagdy, K., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26863-26884. Available at: [Link]
-
Biocompare. Fast Red. Available at: [Link]
-
Horobin, R. W. (2002). Biological staining: mechanisms and theory. Biotechnic & Histochemistry, 77(1), 3-14. Available at: [Link]
-
Penney, D. P., et al. (2002). Analysis and testing of biological stains-- The Biological Stain Commission Procedures. Biotechnic & Histochemistry, 77(5-6), 237-275. Available at: [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Available at: [Link]
-
University of California, Irvine. The Synthesis of Azo Dyes. Available at: [Link]
-
Węglarz-Tomczak, E., & Górecki, Ł. (2012). Azo dyes–biological activity and synthetic strategy. CHEMIK, 66(12), 1298-1307. Available at: [Link]
-
Kim, S. W., et al. (2014). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of Pathology and Translational Medicine, 48(4), 323-337. Available at: [Link]
-
Penney, D. P., et al. (2008). Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission. Biotechnic & Histochemistry, 83(6), 287-295. Available at: [Link]
-
StainsFile. Fast red B. Available at: [Link]
-
Varjani, S. J., & Rakholiya, P. (2021). Biological treatment of azo dye in textile wastewater: a comprehensive review. In Current Developments in Biotechnology and Bioengineering (pp. 533-551). Elsevier. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Hulet, R. (2021, May 12). Synthesis of an azo dye. YouTube. Available at: [Link]
-
IHC WORLD. (2024, January 21). Nuclear Fast Red Counterstain Protocol. Available at: [Link]
-
Pownall, S., & Trew, D. (1994). Alkaline phosphatase-fast red, a new fluorescent label. Application in double labelling for cell cycle analysis. Journal of Immunological Methods, 167(1-2), 113-118. Available at: [Link]
-
ResearchGate. (2015, April 15). I am having difficulty with Alkaline phosphatase staining. Can anyone suggest a staining protocol that works?. Available at: [Link]
-
Penney, D. P., et al. (2008). Stain and dye stability over a 30-year period: A comparison of certified dye powders by the Biological Stain Commission. Biotechnic & Histochemistry, 83(6), 287-295. Available at: [Link]
-
The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]
-
ResearchGate. (n.d.). Alkaline phosphatase (ALP) and Alizarin Red staining assays. Available at: [Link]
-
ResearchGate. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline. Available at: [Link]
-
ResearchGate. (n.d.). The histochemical staining with Fast Red TR salt reagent in testing for.... Available at: [Link]
Sources
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. orientjchem.org [orientjchem.org]
- 5. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 27165-17-9 [smolecule.com]
- 7. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. alkalisci.com [alkalisci.com]
- 11. Fast Red TR Salt Dye content 15 89453-69-0 [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Alkaline phosphatase-fast red, a new fluorescent label. Application in double labelling for cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols for IHC | Abcam [abcam.com]
- 17. 免疫組織染色のプロトコル [sigmaaldrich.com]
Navigating the Chromatic Landscape: A Senior Application Scientist’s Guide to Alternatives for 2-Methoxy-5-nitrobenzenediazonium in Azo Dye Synthesis
For decades, 2-methoxy-5-nitrobenzenediazonium, often derived from its precursor 2-methoxy-5-nitroaniline (also known as Fast Red B base), has been a cornerstone in the synthesis of a vibrant spectrum of red and scarlet azo dyes.[1][2] Its predictable reactivity and reliable color yield have cemented its place in the palette of industrial and research chemists. However, the inherent instability and potential hazards associated with diazonium salts, coupled with the continuous drive for innovation, necessitate a thorough exploration of viable alternatives.[3][4] This guide provides a comprehensive comparison of promising substitutes for this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental data required to make informed decisions in their synthetic endeavors.
The Incumbent: Understanding the Role and Limitations of this compound
The utility of this compound stems from the electronic properties imparted by its substituents. The electron-donating methoxy group and the electron-withdrawing nitro group on the benzene ring create a unique electronic environment that influences the stability of the diazonium salt and the final properties of the resulting azo dye.[5] The typical synthesis of azo dyes using this diazonium salt follows a well-established two-step process: the diazotization of 2-methoxy-5-nitroaniline followed by an azo coupling reaction with a suitable coupling component, such as a phenol or an aromatic amine.[6]
However, the presence of the nitro group, while crucial for the desired color, also contributes to the inherent instability and potential explosive nature of the diazonium salt, especially in its isolated, dry form.[3] This necessitates strict temperature control (typically 0-5°C) during diazotization and immediate use of the diazonium salt solution.[3] These safety considerations, along with the desire for novel shades and improved dye properties like lightfastness and washfastness, have fueled the search for alternatives.
Promising Alternatives: A Comparative Analysis
Several substituted anilines have emerged as viable alternatives to 2-methoxy-5-nitroaniline for the synthesis of azo dyes in similar color spaces. This guide will focus on a comparative analysis of three key alternatives: 4-nitroaniline , 2-chloro-4-nitroaniline , and 2-methyl-5-nitroaniline . The selection of these alternatives is based on their structural similarity to 2-methoxy-5-nitroaniline and their potential to yield dyes with comparable or improved properties.
The fundamental chemistry for synthesizing azo dyes from these alternatives remains the two-step process of diazotization and azo coupling. The general workflow is depicted below:
Comparative Performance Data
The choice of an alternative diazo component significantly impacts the final dye's performance. The following table summarizes key performance indicators for azo dyes synthesized from 2-methoxy-5-nitroaniline and the selected alternatives, all coupled with β-naphthol, a common coupling component for generating red hues.
| Diazo Component | Molecular Structure | Yield (%) | λmax (nm) | Lightfastness (1-8 scale) | Washfastness (1-5 scale) |
| 2-Methoxy-5-nitroaniline | ![]() | ~78[6] | Varies | Good[7] | Excellent[8] |
| 4-Nitroaniline | ![]() | ~73[9] | 480-520 | Good | Good |
| 2-Chloro-4-nitroaniline | ![]() | Varies | Varies | Good-Excellent | Good-Excellent |
| 2-Methyl-5-nitroaniline | ![]() | Good | Varies | Good-Excellent | Good-Excellent[10] |
Note: The data presented is a compilation from various sources and may not represent results from a single comparative study under identical conditions. Performance can vary based on specific reaction conditions and the nature of the substrate being dyed.
In-depth Analysis of Alternatives
4-Nitroaniline
4-Nitroaniline is a widely used and cost-effective alternative.[11] Its simpler structure, lacking the methoxy group of the incumbent, leads to a shift in the absorption maximum of the resulting dye. Azo dyes derived from 4-nitroaniline typically exhibit orange to red shades.
Advantages:
-
Cost-effective and readily available: 4-nitroaniline is a common laboratory and industrial chemical.
-
Well-characterized reactions: The diazotization and coupling reactions of 4-nitroaniline are extensively documented.[12]
Disadvantages:
-
Color shift: The absence of the methoxy group can lead to a hypsochromic (blue) shift compared to dyes from 2-methoxy-5-nitroaniline, potentially requiring a different coupling component to achieve the desired scarlet shade.
-
Diazonium salt stability: While the para-nitro group can contribute to thermal stability in some cases, the diazonium salt is still considered unstable and requires careful handling at low temperatures.[13]
2-Chloro-4-nitroaniline
The introduction of a chloro group at the 2-position of 4-nitroaniline offers another avenue for tuning the properties of the resulting azo dye. The electron-withdrawing nature of the chlorine atom can influence both the color and fastness properties.
Advantages:
-
Potential for enhanced lightfastness: The presence of a halogen substituent can, in some cases, improve the lightfastness of the dye.
-
Fine-tuning of color: The chloro group can induce a bathochromic (red) shift compared to dyes from 4-nitroaniline, bringing the color closer to that obtained with 2-methoxy-5-nitroaniline.
Disadvantages:
-
Diazotization challenges: The presence of two electron-withdrawing groups can make the amino group less basic, potentially requiring stronger acidic conditions for efficient diazotization.
-
Limited comparative data: While studies on azo dyes from 2-chloro-4-nitroaniline exist, direct comparative performance data against 2-methoxy-5-nitroaniline is less common.
2-Methyl-5-nitroaniline
Also known as Fast Scarlet G Base, 2-methyl-5-nitroaniline is a close structural isomer of 2-methoxy-5-nitroaniline, with a methyl group replacing the methoxy group.[1][14] This subtle change can have a significant impact on the dye's properties.
Advantages:
-
Similar color profile: Due to the similar electronic nature of the methyl and methoxy groups (both are weakly electron-donating), azo dyes derived from 2-methyl-5-nitroaniline often exhibit shades very similar to those from 2-methoxy-5-nitroaniline.[10]
-
Potentially improved fastness properties: In some applications, dyes derived from 2-methyl-5-nitroaniline have shown excellent washfastness.[10]
Disadvantages:
-
Subtle performance differences: While the color may be similar, other properties such as solubility and affinity for certain fibers may differ, requiring optimization of the dyeing process.
-
Availability and cost: Depending on the supplier, 2-methyl-5-nitroaniline may be less readily available or more expensive than 4-nitroaniline.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a representative azo dye using 2-methoxy-5-nitroaniline and a promising alternative, 4-nitroaniline, with β-naphthol as the coupling component.
Protocol 1: Synthesis of 1-((2-methoxy-5-nitrophenyl)diazenyl)naphthalen-2-ol
Materials:
-
2-Methoxy-5-nitroaniline (4 g, 0.024 mol)[6]
-
Concentrated Sulfuric Acid (6 mL)[6]
-
Sodium Nitrite (1.8 g, 0.026 mol)[6]
-
Urea (0.15 g, 0.003 mol)[6]
-
β-Naphthol (3.7 g, 0.026 mol)
-
Sodium Hydroxide (2 M solution)[6]
-
Ethanol and Methanol for recrystallization[6]
-
Ice
Procedure:
-
Diazotization: In a beaker, carefully add 6 mL of concentrated sulfuric acid to 50 mL of water and cool the solution to 0-5°C in an ice bath. Add 4 g of 2-methoxy-5-nitroaniline and stir until dissolved. While maintaining the temperature at 0-5°C, add a solution of 1.8 g of sodium nitrite in 10 mL of water dropwise with constant stirring. After the addition is complete, continue stirring for 30 minutes. To destroy any excess nitrous acid, add 0.15 g of urea.[6]
-
Azo Coupling: In a separate beaker, dissolve 3.7 g of β-naphthol in 60 mL of 2 M sodium hydroxide solution and cool to 0-5°C. Slowly add the prepared diazonium salt solution to the β-naphthol solution with vigorous stirring. A colored precipitate will form. Continue stirring for 1.5 hours.[6]
-
Isolation and Purification: Filter the precipitated dye, wash it thoroughly with water, and dry it. The crude product can be recrystallized from an ethanol-methanol mixture to yield the pure azo dye.[6]
Protocol 2: Synthesis of 1-((4-nitrophenyl)diazenyl)naphthalen-2-ol (Para Red)
Materials:
-
4-Nitroaniline (0.7 g, 5 mmol)
-
Concentrated Hydrochloric Acid (1.5 mL)
-
Sodium Nitrite (0.38 g, 5.5 mmol)
-
β-Naphthol (0.74 g, 5.1 mmol)
-
Sodium Hydroxide (2.5 M solution)
-
Ice
Procedure:
-
Diazotization: In a 25 mL round-bottom flask, add 0.7 g of 4-nitroaniline, 0.38 g of sodium nitrite, and 1.5 mL of water. In a separate test tube, add 1.5 mL of water and 1.5 mL of concentrated hydrochloric acid, and cool it in an ice bath. Add the cold acid solution to the flask containing the 4-nitroaniline mixture and stir gently for 10 minutes in an ice bath.
-
Azo Coupling: In another 25 mL round-bottom flask, dissolve 0.74 g of β-naphthol in 10 mL of 2.5 M aqueous sodium hydroxide and cool it in an ice-water bath. Slowly add the diazonium salt solution to the β-naphthol solution with stirring. Continue stirring for 10 minutes in the ice-water bath.
-
Isolation and Purification: Collect the precipitated red dye by vacuum filtration and wash the solid with cold water. The product can be air-dried.
Safety and Stability Considerations
The primary driver for seeking alternatives to traditional diazonium salts is often safety. While all diazonium salts should be handled with care due to their potential for thermal decomposition, the stability can vary depending on the substituents on the aromatic ring.[15][16]
-
General Precautions: Diazotization reactions should always be carried out at low temperatures (0-5°C) in a well-ventilated fume hood. Diazonium salts should not be isolated in their dry, solid form unless they are stabilized, as they can be explosive.[3] It is best practice to use the diazonium salt solution immediately after its preparation.
-
Alternative Approaches for Enhanced Safety:
-
Stabilized Diazonium Salts: The use of stabilizing agents, such as 1,5-naphthalenedisulfonic acid, can allow for the isolation of solid, more thermally stable diazonium salts.[4] This approach can be particularly beneficial for weakly basic amines.
-
In-situ Generation: Continuous flow reactors that generate and immediately consume the diazonium salt can significantly reduce the risk associated with the accumulation of this hazardous intermediate.
-
Conclusion
While this compound remains a valuable reagent in azo dye synthesis, a range of viable alternatives offers researchers and industrial chemists greater flexibility in tailoring the properties of their final products. 4-Nitroaniline provides a cost-effective option, while 2-chloro-4-nitroaniline and 2-methyl-5-nitroaniline allow for fine-tuning of color and fastness properties. The choice of the optimal diazo component will ultimately depend on a careful consideration of the desired shade, required performance characteristics, cost, and safety protocols. This guide provides a foundational framework for this decision-making process, empowering scientists to explore the full chromatic potential of azo dye chemistry with a strong understanding of the available alternatives.
References
-
(2020-01-31) Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. Retrieved from [Link]
-
The Synthesis of Azo Dyes. Retrieved from [Link]
-
Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]
-
Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial - Worldwidejournals.com. Retrieved from [Link]
-
Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres - Oriental Journal of Chemistry. Retrieved from [Link]
-
experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes - CDN. Retrieved from [Link]
-
Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. Retrieved from [Link]
-
Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Retrieved from [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]
-
% Exhaustion, Light fastness and Wash fastness data | Download Table - ResearchGate. Retrieved from [Link]
-
Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF - ResearchGate. Retrieved from [Link]
-
Synthesis of An Azo Dye | PDF | Materials | Chemical Substances - Scribd. Retrieved from [Link]
-
Synthesis of azo dyes - One Part of Chemistry. Retrieved from [Link]
-
Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Retrieved from [Link]
-
Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. Retrieved from [Link]
-
Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent - ResearchGate. Retrieved from [Link]
-
Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes | Request PDF - ResearchGate. Retrieved from [Link]
-
(PDF) 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties - ResearchGate. Retrieved from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. Retrieved from [Link]
-
Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Synthesis and spectral analysis of some new phenolic azo dyes International Journal of ChemTech Research - ResearchGate. Retrieved from [Link]
- US2612494A - Stabilized diazonium salts and process of effecting same - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. scialert.net [scialert.net]
- 7. orientjchem.org [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Understanding the Inherent Risks of 2-Methoxy-5-nitrobenzenediazonium
An In-Depth Guide to the Safe Disposal of 2-Methoxy-5-nitrobenzenediazonium
For laboratory personnel engaged in cutting-edge research and development, the synthesis and utilization of reactive intermediates are daily realities. Among these, diazonium salts, such as this compound, are valued for their synthetic versatility. However, their inherent instability demands a rigorous and informed approach to handling and disposal. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards. Our commitment is to empower researchers with the knowledge to mitigate risks effectively, fostering a culture of safety and scientific excellence.
This compound, like most diazonium salts, is a high-energy compound characterized by a diazonium group (-N₂⁺) that is prone to rapid decomposition. This decomposition can be initiated by heat, shock, friction, or even exposure to light, leading to the violent evolution of nitrogen gas and the formation of other reactive species. The solid, dry form of diazonium salts is particularly hazardous and has explosive capabilities.[1][2][3][4] Therefore, a foundational principle of working with these compounds is to avoid isolation of the solid material whenever possible .[1][5]
Key hazards associated with this compound include:
-
Thermal Instability: Diazonium salts are thermally labile and can decompose explosively upon heating.[1][2] It is crucial to maintain low temperatures, typically below 5°C, during their preparation and handling.[1][5][6][7]
-
Shock and Friction Sensitivity: The dried solid can be sensitive to mechanical shock and friction, making it dangerous to handle with metal spatulas or to grind.[2][4][5]
-
GHS Classification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[6][8][9]
Given these significant risks, proper disposal is not merely a suggestion but a critical safety mandate. The primary and most crucial step in the disposal of any waste containing this compound is to quench the reactive diazonium salt, converting it into a more stable compound before final disposal.[5]
The Core Directive: Quenching Unused Diazonium Solutions
Never attempt to dispose of a solution containing active this compound directly into a waste container. The unreacted diazonium salt poses a significant risk of decomposition and potential over-pressurization of the container. The following quenching procedure must be performed in a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
**Recommended Quenching Agent: Hypophosphorous Acid (H₃PO₂) **
Hypophosphorous acid is a commonly recommended agent for the reductive quenching of diazonium salts.[2][5] It effectively reduces the diazonium group to a stable aromatic hydrocarbon, releasing nitrogen gas in a controlled manner.
Step-by-Step Quenching Protocol
-
Preparation:
-
Ensure the reaction vessel containing the this compound solution is cooled in an ice bath to maintain a temperature below 5°C.
-
Prepare a solution of 50% hypophosphorous acid (H₃PO₂).
-
-
Execution:
-
Slowly add the hypophosphorous acid solution dropwise to the cold, stirred diazonium salt solution.
-
Vigilant Monitoring: Observe the reaction for signs of gas evolution (nitrogen). The rate of addition should be controlled to prevent excessive frothing or a rapid temperature increase.
-
Continue the addition until gas evolution ceases.
-
-
Verification of Complete Quenching:
-
After the addition is complete and gas evolution has subsided, allow the solution to stir in the ice bath for an additional 30 minutes to ensure the reaction has gone to completion.
-
To verify the absence of any remaining diazonium salt, a spot test can be performed. Place a drop of the quenched solution onto a filter paper and add a drop of a coupling agent solution (e.g., a basic solution of 2-naphthol). The absence of a colored azo dye indicates the successful destruction of the diazonium salt.
-
-
Neutralization and Final Disposal:
-
Once quenching is confirmed, the acidic solution should be neutralized. Slowly add a base, such as sodium bicarbonate or sodium hydroxide, while monitoring the pH. Be cautious as neutralization can be exothermic.
-
The final, neutralized solution can now be disposed of as hazardous aqueous waste in accordance with your institution's and local regulations.[10][11]
-
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including glassware, stir bars, and disposable items, must be decontaminated before disposal.
-
Glassware: Rinse all glassware that contained the diazonium salt with the quenching solution (hypophosphorous acid) in a fume hood. Following the quenching rinse, wash the glassware thoroughly with soap and water. The initial rinseate should be collected and disposed of as hazardous waste.[11]
-
Solid Waste: Any solid waste, such as filter paper from the spot test or contaminated paper towels, should be placed in a designated, labeled hazardous waste container.[11]
Emergency Procedures: Spill Management
In the event of a spill of a this compound solution:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Containment: If it is safe to do so, contain the spill using an appropriate absorbent material, such as vermiculite or a commercial spill kit for chemical spills.
-
Decontamination:
-
Do not attempt to clean up the spill with combustible materials.
-
The spill area and absorbent material must be treated with the quenching solution (hypophosphorous acid). Apply the quenching solution cautiously to the spill area and allow for sufficient reaction time.
-
Once quenched, the material can be collected and placed in a sealed container for hazardous waste disposal.
-
-
Ventilation: Ensure the area is well-ventilated to dissipate any evolved nitrogen gas.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary: Hazard Profile
| Hazard Type | Description | GHS Classification | Source |
| Acute Toxicity | Harmful if swallowed. | Acute Tox. 4 (Oral) | [6][8][9] |
| Physical Hazard | Thermally unstable, can decompose violently. Solid form is shock and friction sensitive. | Self-reactive substance (potential) | [1][2][3][4] |
| Handling | Maintain temperature below 5°C. Avoid isolating the solid. Use plastic spatulas. | N/A | [1][4][5] |
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.
-
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
- Chemical Label. (n.d.). This compound.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- American Chemical Society. (2023, June 6). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety.
-
Office of Scientific and Technical Information (OSTI). (n.d.). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis. Retrieved from [Link]
- Scaiano, J. C., & Kim-Thuan, N. (1982). Diazonium salts in photochemistry. I. Quenching of triplet photosensitizers. Canadian Journal of Chemistry, 60(18), 2286-2293.
- ElectronicsAndBooks. (n.d.). Waste-Free Chemistry of Diazonium Salts and Benign Separation of Coupling Products in Solid Salt Reactions. Retrieved from a source discussing waste-free chemistry of diazonium salts.
-
CPAchem. (2023, October 12). Safety data sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Benzenediazonium, 2-methoxy-5-nitro-. Substance Registry Services. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Diazonium salts in photochemistry. I. Quenching of triplet photosensitizers. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazonium salts in photochemistry. I. Quenching of triplet photosensitizers. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Buy this compound | 27165-17-9 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. chemical-label.com [chemical-label.com]
- 9. This compound | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Risks: A Comprehensive Guide to Handling 2-Methoxy-5-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of 2-Methoxy-5-nitrobenzenediazonium and related diazonium salts are cornerstones of modern organic chemistry, enabling the construction of complex molecules. However, the inherent instability of these potent intermediates demands a rigorous and informed approach to safety. This guide, moving beyond a simple checklist, provides a deep, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
The Unseen Hazard: Understanding the Instability of Diazonium Salts
The primary danger associated with this compound lies in its potential for rapid, exothermic decomposition. Diazonium salts, particularly those with electron-withdrawing groups like the nitro group, can be thermally unstable and sensitive to shock, friction, and even light. In the solid, isolated state, they can be explosive.[1][2] Therefore, a foundational principle of working with this compound is to avoid its isolation whenever possible and instead utilize it as an in-situ intermediate.[3]
The "Twelve Cardinal Rules" for handling diazonium salts provide a critical framework for mitigating these risks and should be considered mandatory practice.[1][4] These rules emphasize strict temperature control, stoichiometric precision, and the immediate quenching of any excess reagent.
Fortifying the Front Line: Essential Personal Protective Equipment (PPE)
Given the dual threat of explosive decomposition and potential skin and eye irritation, a multi-layered PPE strategy is non-negotiable.[5][6][7][8] This goes beyond standard laboratory attire and requires a thoughtful selection of equipment designed for handling hazardous and potentially explosive materials.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and a Full-Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are essential to protect against splashes of corrosive acids used in the diazotization reaction. A full-face shield, worn over the goggles, is mandatory to protect against the risk of explosive spattering.[6][9] |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves: A dual-glove system provides enhanced protection. The inner glove should be a thin, disposable nitrile glove for dexterity. The outer glove should be a heavier, chemical-resistant glove, such as butyl rubber or neoprene, which offer good resistance to the acids and the diazonium salt solution.[10][11][12] Regularly inspect gloves for any signs of degradation or contamination and replace them immediately if compromised. |
| Body Protection | Flame-Resistant Laboratory Coat and a Chemical-Resistant Apron: A flame-resistant (FR) lab coat is crucial due to the potential for fire in the event of an uncontrolled reaction. Over the lab coat, a chemical-resistant apron provides an additional barrier against spills of corrosive or irritating solutions. |
| Respiratory Protection | Fume Hood: All handling of this compound, from its generation to its quenching, must be performed within a certified and properly functioning chemical fume hood to prevent the inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes: Standard leather shoes can absorb chemical spills. Therefore, closed-toed shoes made of a chemical-resistant material are required to protect the feet from potential spills.[9] |
A Blueprint for Safety: Operational and Disposal Protocols
The following protocols are designed to guide you through the safe in-situ preparation, use, and subsequent quenching and disposal of this compound.
Experimental Workflow: In-Situ Generation and Use
Caption: In-situ generation and use of this compound.
Step-by-Step Protocol:
-
Preparation of the Amine Salt Solution: In a flask equipped with a magnetic stirrer and a thermometer, dissolve the 2-methoxy-5-nitroaniline in the appropriate acid (e.g., hydrochloric acid). Ensure complete dissolution.
-
Cooling: Place the flask in an ice/salt bath and cool the solution to between 0 and 5 °C. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.[1][13]
-
Diazotization: While vigorously stirring the cooled amine salt solution, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Monitoring the Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for a short period. The completion of the diazotization can be monitored by testing for the absence of the starting aniline (e.g., by TLC) or the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid, which should be avoided).[1]
-
Immediate Use: The resulting solution of this compound should be used immediately in the subsequent reaction step. Do not store the diazonium salt solution.
Disposal Plan: Quenching and Waste Management
Any unreacted diazonium salt and all contaminated equipment must be treated to neutralize the hazardous material before disposal. Hypophosphorous acid (H₃PO₂) is an effective quenching agent for diazonium salts.[1]
Step-by-Step Quenching Protocol:
-
Prepare Quenching Solution: In a separate flask, prepare a solution of hypophosphorous acid in water. The amount should be in stoichiometric excess relative to the amount of diazonium salt prepared.
-
Cool the Quenching Solution: Cool the hypophosphorous acid solution in an ice bath.
-
Slow Addition: Slowly and carefully add the cold diazonium salt solution to the cold quenching solution with vigorous stirring. Be prepared for gas evolution (nitrogen).
-
Allow to Warm: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete destruction of the diazonium salt.
-
Neutralization and Disposal: Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) to a neutral pH. The neutralized aqueous waste can then be disposed of in accordance with your institution's hazardous waste guidelines.[14][15] All contaminated glassware should be rinsed with the quenching solution before standard cleaning.
In Case of Emergency: Spill Response Protocol
A chemical spill of a diazonium salt solution requires immediate and calm action.[16][17] The following decision tree outlines the appropriate response.
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. realsafety.org [realsafety.org]
- 8. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 9. youtube.com [youtube.com]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. scandiagear.com [scandiagear.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. webassign.net [webassign.net]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. 2705462.fs1.hubspotusercontent-ap1.net [2705462.fs1.hubspotusercontent-ap1.net]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. students.umw.edu [students.umw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




